molecular formula C6H7F3O4S B067416 3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate CAS No. 188975-30-6

3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate

Cat. No.: B067416
CAS No.: 188975-30-6
M. Wt: 232.18 g/mol
InChI Key: QXCAHEXKUMUTRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate is a highly valuable and reactive synthetic intermediate designed for advanced organic synthesis and drug discovery research. This compound features a triflate (trifluoromethanesulfonate) group attached to a 3,6-dihydro-2H-pyran (DHP) ring, a common scaffold in medicinal chemistry. The triflate moiety is an exceptional leaving group, making this molecule an ideal electrophilic partner in a wide range of metal-catalyzed cross-coupling reactions, most notably Suzuki, Stille, and Negishi couplings. This allows for the efficient introduction of the dihydropyranyl group onto (hetero)aromatic and alkenyl systems, enabling the rapid diversification of molecular libraries.

Properties

IUPAC Name

3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3O4S/c7-6(8,9)14(10,11)13-5-1-3-12-4-2-5/h1H,2-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXCAHEXKUMUTRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC=C1OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50463409
Record name 3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50463409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188975-30-6
Record name 3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50463409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 188975-30-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Structure Elucidation of 3,6-dihydro-2H-pyran-4-yl Trifluoromethanesulfonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of 3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate. Due to the limited availability of published experimental data for this specific compound, this guide combines fundamental chemical principles with analogous data from related structures to present a robust analytical framework. It includes a detailed, plausible experimental protocol for its synthesis and predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). This document is intended to serve as a valuable resource for researchers in organic synthesis and drug development.

Introduction

This compound is a reactive intermediate of significant interest in organic synthesis. The presence of the trifluoromethanesulfonate (triflate) group, an excellent leaving group, makes this molecule a versatile precursor for a variety of nucleophilic substitution and cross-coupling reactions. The dihydropyran moiety is a common structural motif in many biologically active compounds and natural products. The ability to functionalize this ring system via its enol triflate derivative opens avenues for the synthesis of novel chemical entities with potential therapeutic applications.

This guide details the structural characteristics of this compound and provides a systematic approach to its structural confirmation.

Chemical Structure:

Molecular Formula: C₆H₇F₃O₄S[1]

Molecular Weight: 232.18 g/mol [1]

CAS Number: 185386-34-3

Synthesis and Reaction Pathway

The synthesis of this compound typically proceeds via the reaction of its corresponding ketone precursor, tetrahydro-4H-pyran-4-one, with a triflating agent in the presence of a non-nucleophilic base. This reaction forms the enolate of the ketone, which is then trapped by the triflating agent to yield the enol triflate.

Below is a logical workflow for the synthesis of the title compound.

G cluster_start Starting Material cluster_reaction Reaction Conditions cluster_process Process cluster_product Final Product A Tetrahydro-4H-pyran-4-one E Enolate Formation A->E B Triflic Anhydride (Tf₂O) B->E C Hindered Amine Base (e.g., 2,6-lutidine) C->E D Aprotic Solvent (e.g., Dichloromethane) D->E F 3,6-dihydro-2H-pyran-4-yl Trifluoromethanesulfonate E->F

Synthesis Workflow
Detailed Experimental Protocol

This protocol is a general procedure for the synthesis of enol triflates from cyclic ketones and can be adapted for the preparation of this compound.

Materials:

  • Tetrahydro-4H-pyran-4-one

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • 2,6-Lutidine (or another hindered, non-nucleophilic base)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add tetrahydro-4H-pyran-4-one (1.0 equivalent) and anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.5 M.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add 2,6-lutidine (1.2 equivalents) dropwise to the stirred solution, ensuring the temperature remains below -70 °C.

  • After the addition of the base, add trifluoromethanesulfonic anhydride (1.1 equivalents) dropwise over 15-20 minutes, maintaining the low temperature.

  • Allow the reaction mixture to stir at -78 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of cold saturated aqueous sodium bicarbonate solution.

  • Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers and wash with brine (1 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Structure Elucidation via Spectroscopic Methods

The structure of this compound can be unequivocally determined using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons of the dihydropyran ring.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 5.5 - 5.8Triplet (t)1HVinylic proton (H-5)
~ 4.2 - 4.4Triplet (t)2HMethylene protons adjacent to oxygen (H-2)
~ 3.8 - 4.0Triplet (t)2HMethylene protons adjacent to oxygen (H-6)
~ 2.4 - 2.6Multiplet (m)2HAllylic methylene protons (H-3)

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

Predicted Chemical Shift (δ, ppm) Assignment
~ 145 - 150C=C-O (C-4)
~ 118.4 (quartet, J ≈ 320 Hz)-CF₃
~ 110 - 115=CH (C-5)
~ 65 - 70-CH₂-O- (C-2)
~ 60 - 65-CH₂-O- (C-6)
~ 25 - 30-CH₂- (C-3)
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Predicted Frequency (cm⁻¹) Intensity Assignment
3100 - 3000Medium=C-H stretch
2950 - 2850MediumC-H stretch (aliphatic)
1680 - 1640MediumC=C stretch
1420 - 1400StrongS=O stretch (asymmetric)
1250 - 1200StrongS=O stretch (symmetric)
1210 - 1140StrongC-F stretch
1150 - 1050StrongC-O stretch
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern.

m/z Assignment
232[M]⁺ (Molecular ion)
99[M - SO₂CF₃]⁺
83[C₅H₇O]⁺ (Dihydropyran fragment)
69[CF₃]⁺

Logical Framework for Structure Confirmation

The following diagram illustrates the logical workflow for the complete structure elucidation of this compound, integrating the data from various analytical techniques.

G cluster_start Initial Analysis cluster_ms Mass Spectrometry cluster_ir Infrared Spectroscopy cluster_nmr NMR Spectroscopy cluster_conclusion Conclusion A Molecular Formula C₆H₇F₃O₄S B MS Data (m/z = 232) A->B C IR Data (C=C, S=O, C-F) A->C D ¹H NMR Data (Vinylic, Allylic, Methylene Protons) A->D E ¹³C NMR Data (Olefinic, Aliphatic, CF₃ Carbons) A->E F Confirmed Structure B->F C->F D->F E->F

Structure Elucidation Workflow

Conclusion

The structural elucidation of this compound is achieved through a synergistic application of modern spectroscopic techniques. This guide provides a foundational understanding of its synthesis and a detailed predictive analysis of its spectroscopic characteristics. The provided experimental protocol and data tables serve as a practical reference for the synthesis and characterization of this and related compounds, facilitating further research and development in the field of medicinal and synthetic organic chemistry.

References

An In-Depth Technical Guide to Triflic Acid-Mediated Prins Cyclization for Dihydropyran Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the triflic acid-mediated Prins cyclization, a powerful synthetic strategy for the construction of dihydropyran rings. Dihydropyrans are significant structural motifs found in numerous natural products and serve as valuable intermediates in the synthesis of various biologically active molecules and pharmaceuticals. This document details the reaction mechanism, provides experimental protocols, summarizes key quantitative data, and outlines a typical workflow for this important transformation.

Introduction

The Prins cyclization is an acid-catalyzed reaction involving the electrophilic addition of an aldehyde or ketone to an alkene or alkyne, followed by the capture of a nucleophile. When applied intramolecularly with a homoallylic alcohol, this reaction provides an efficient route to tetrahydropyran and dihydropyran skeletons. Triflic acid (TfOH), a superacid, is a highly effective catalyst for this transformation, promoting the reaction under mild conditions and often with high stereoselectivity.[1][2] The resulting dihydropyran core is a key structural feature in a variety of natural products and pharmacologically active compounds, making its efficient synthesis a topic of significant interest in drug discovery and development.[1]

Reaction Mechanism

The triflic acid-mediated Prins cyclization for the formation of dihydropyrans from homoallylic alcohols and aldehydes proceeds through a series of well-defined steps. The generally accepted mechanism involves the initial activation of the aldehyde by the strong Brønsted acid, triflic acid.[3]

The key steps are as follows:

  • Activation of the Aldehyde: Triflic acid protonates the carbonyl oxygen of the aldehyde, significantly increasing its electrophilicity.

  • Formation of the Oxocarbenium Ion: The homoallylic alcohol attacks the protonated aldehyde, forming a hemiacetal intermediate. Subsequent elimination of a water molecule, facilitated by the strong acid catalyst, generates a highly reactive oxocarbenium ion.

  • Intramolecular Cyclization: The pendant alkene functionality of the oxocarbenium ion acts as a nucleophile, attacking the electrophilic carbon in a 6-endo-trig cyclization. This step typically proceeds through a chair-like transition state to minimize steric interactions, which is the basis for the high diastereoselectivity often observed.[4]

  • Deprotonation: The resulting carbocation intermediate is then quenched by the triflate counter-ion or another base present in the reaction mixture, leading to the elimination of a proton and the formation of the dihydropyran ring with a double bond.

The stereochemical outcome of the reaction is largely dictated by the geometry of the starting homoallylic alcohol and the preference for substituents to occupy equatorial positions in the chair-like transition state.[4]

Reaction_Mechanism cluster_0 Step 1: Aldehyde Activation cluster_1 Step 2: Oxocarbenium Ion Formation cluster_2 Step 3: Intramolecular Cyclization cluster_3 Step 4: Deprotonation Aldehyde Aldehyde Protonated_Aldehyde Protonated Aldehyde Aldehyde->Protonated_Aldehyde + H⁺ (from TfOH) Aldehyde->Protonated_Aldehyde TfOH TfOH Hemiacetal Hemiacetal Intermediate Protonated_Aldehyde->Hemiacetal + Homoallylic Alcohol Protonated_Aldehyde->Hemiacetal Homoallylic_Alcohol Homoallylic Alcohol Oxocarbenium_Ion Oxocarbenium Ion Hemiacetal->Oxocarbenium_Ion - H₂O Hemiacetal->Oxocarbenium_Ion Cyclic_Carbocation Cyclic Carbocation Intermediate Oxocarbenium_Ion->Cyclic_Carbocation 6-endo-trig cyclization Oxocarbenium_Ion->Cyclic_Carbocation Dihydropyran Dihydropyran Product Cyclic_Carbocation->Dihydropyran - H⁺ Cyclic_Carbocation->Dihydropyran

Figure 1: Reaction mechanism of triflic acid-mediated Prins cyclization.

Quantitative Data Summary

While specific data for triflic acid-mediated Prins cyclization leading to dihydropyrans is not extensively tabulated in the literature, a closely related and highly relevant method utilizing trimethylsilyl trifluoromethanesulfonate (TMSOTf) provides valuable insights into the scope and efficiency of this transformation. The following table summarizes the results from a study on the silyl-Prins cyclization of various Z-vinylsilyl alcohols with different aldehydes, demonstrating the high yields and excellent diastereoselectivity that can be achieved.[5]

EntryR¹ in Homoallylic AlcoholR² in AldehydeProductYield (%)Diastereomeric Ratio (cis:trans)
1n-HexylPhenyl2-benzyl-6-hexyl-3,6-dihydro-2H-pyran85>95:5
2n-Hexyl4-Methylphenyl2-hexyl-6-(4-methylbenzyl)-3,6-dihydro-2H-pyran82>95:5
3n-Hexyl4-Methoxyphenyl2-hexyl-6-(4-methoxybenzyl)-3,6-dihydro-2H-pyran88>95:5
4n-Hexyl4-Chlorophenyl2-(4-chlorobenzyl)-6-hexyl-3,6-dihydro-2H-pyran79>95:5
5n-Hexyl2-Naphthyl2-hexyl-6-(naphthalen-2-ylmethyl)-3,6-dihydro-2H-pyran81>95:5
6n-HexylCinnamyl2-cinnamyl-6-hexyl-3,6-dihydro-2H-pyran75>95:5
7CyclohexylPhenyl2-benzyl-6-cyclohexyl-3,6-dihydro-2H-pyran83>95:5
8BenzylPhenyl2,6-dibenzyl-3,6-dihydro-2H-pyran78>95:5

Experimental Protocols

General Procedure for TMSOTf-Mediated Silyl-Prins Cyclization for Dihydropyrans[5]

Materials:

  • Z-vinylsilyl alcohol (1.0 equiv)

  • Aldehyde (1.2 equiv)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.0 equiv)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the Z-vinylsilyl alcohol (1.0 equiv) and the aldehyde (1.2 equiv) in anhydrous dichloromethane (0.05 M) at -78 °C under an inert atmosphere (e.g., nitrogen or argon), TMSOTf (1.0 equiv) is added dropwise.

  • The reaction mixture is stirred at -78 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of NaHCO₃.

  • The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and filtered.

  • The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the desired dihydropyran.

Note on Adaptation for Triflic Acid: When adapting this protocol for triflic acid, it is crucial to consider the stoichiometry of the acid. A catalytic amount of triflic acid (e.g., 0.1-0.2 equivalents) may be sufficient. The reaction should be carefully monitored, and the quench step with a saturated NaHCO₃ solution is essential to neutralize the strong acid.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the triflic acid-mediated Prins cyclization.

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification and Analysis Start Dissolve homoallylic alcohol and aldehyde in anhydrous solvent (e.g., CH₂Cl₂) under inert atmosphere. Cool Cool the reaction mixture to the desired temperature (e.g., -78 °C). Start->Cool Add_Catalyst Add triflic acid (or TMSOTf) dropwise. Cool->Add_Catalyst Stir Stir the reaction mixture and monitor progress by TLC. Add_Catalyst->Stir Quench Quench the reaction with saturated aqueous NaHCO₃. Stir->Quench Extract Extract the aqueous layer with an organic solvent. Quench->Extract Dry Dry the combined organic layers over anhydrous Na₂SO₄. Extract->Dry Concentrate Concentrate the solution under reduced pressure. Dry->Concentrate Purify Purify the crude product by flash column chromatography. Concentrate->Purify Characterize Characterize the final product (NMR, HRMS, etc.). Purify->Characterize

Figure 2: General experimental workflow for Prins cyclization.

Applications in Drug Development

Dihydropyran scaffolds are prevalent in a wide range of biologically active molecules and approved drugs. Their structural features often contribute to favorable pharmacokinetic and pharmacodynamic properties. The ability of the Prins cyclization to rapidly construct these complex heterocyclic systems with high stereocontrol makes it a valuable tool in medicinal chemistry and drug development. The synthesized dihydropyrans can serve as versatile intermediates for the synthesis of more complex drug candidates, including natural product analogues with potential therapeutic applications.

Conclusion

The triflic acid-mediated Prins cyclization is a robust and highly efficient method for the stereoselective synthesis of dihydropyrans. This technical guide has provided an in-depth overview of the reaction mechanism, a summary of relevant quantitative data, a detailed experimental protocol, and a general experimental workflow. The versatility and high degree of stereocontrol offered by this reaction make it an indispensable tool for researchers and scientists in academia and the pharmaceutical industry for the construction of complex molecular architectures and the development of novel therapeutic agents.

References

The Synthesis of Vinyl Triflates from Cyclic Ketones: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conversion of cyclic ketones into their corresponding vinyl triflates represents a cornerstone transformation in modern organic synthesis. These versatile intermediates are pivotal for the construction of complex molecular architectures, particularly in the realm of natural product synthesis and drug discovery, primarily serving as exceptional electrophiles in a myriad of cross-coupling reactions. This technical guide provides an in-depth exploration of the preparation of vinyl triflates from cyclic ketones, detailing the underlying reaction mechanisms, a comparative analysis of common triflating agents, and meticulously outlined experimental protocols. Emphasis is placed on strategies for achieving regiochemical control in the triflation of unsymmetrical ketones through the judicious selection of reaction parameters to favor either kinetic or thermodynamic enolate formation.

Introduction

Vinyl triflates (vinyl trifluoromethanesulfonates) are a class of organic compounds characterized by the triflate (-OTf) functional group attached to a vinylic carbon. The triflate group is an outstanding leaving group, owing to the strong electron-withdrawing nature of the trifluoromethyl moiety, which stabilizes the resulting triflate anion through resonance. This inherent reactivity makes vinyl triflates highly valuable substrates for a wide array of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki, Stille, Heck, and Sonogashira couplings. The synthesis of vinyl triflates from readily available cyclic ketones is a direct and efficient method for their preparation, enabling the introduction of new carbon-carbon and carbon-heteroatom bonds at the former carbonyl position.

Reaction Mechanism and Regioselectivity

The formation of a vinyl triflate from a cyclic ketone proceeds via a two-step mechanism:

  • Enolate Formation: The reaction is initiated by the deprotonation of an α-carbon of the cyclic ketone by a suitable base to form an enolate intermediate.

  • Triflation: The nucleophilic oxygen of the enolate then attacks the electrophilic sulfur atom of the triflating agent, leading to the formation of the vinyl triflate and a corresponding byproduct.

A critical consideration in the synthesis of vinyl triflates from unsymmetrical cyclic ketones is the regioselectivity of the enolization step. The reaction conditions can be finely tuned to selectively generate either the kinetic or the thermodynamic vinyl triflate.

  • Kinetic Control: The kinetic enolate is formed by the deprotonation of the less sterically hindered α-proton.[1] This process is rapid and irreversible, typically favored by the use of a strong, bulky, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C).[2] Shorter reaction times also favor the kinetic product.[3]

  • Thermodynamic Control: The thermodynamic enolate is the more stable enolate, which is generally the more substituted one.[1] Its formation is favored under conditions that allow for equilibration between the possible enolates. This is typically achieved by using a weaker base (e.g., triethylamine or sodium hydride) at higher temperatures (room temperature or above) and longer reaction times.[2]

The ability to selectively synthesize either the kinetic or thermodynamic vinyl triflate provides a powerful tool for directing the outcome of subsequent reactions.

Triflating Agents

Several reagents are commonly employed for the conversion of ketone enolates to vinyl triflates. The choice of triflating agent can influence the reaction conditions and, in some cases, the overall efficiency of the transformation.

  • Trifluoromethanesulfonic Anhydride (Tf₂O): Triflic anhydride is a highly reactive and widely used triflating agent.[4] It is a powerful electrophile that reacts readily with enolates to afford vinyl triflates in high yields. However, its high reactivity can sometimes lead to side reactions, and it is sensitive to moisture.[4]

  • N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂): This reagent, also known as Hendrickson's reagent, is a stable, crystalline, and easy-to-handle alternative to triflic anhydride.[5][6] It is often considered a milder triflating agent and can be superior for generating enol triflates from certain carbonyl compounds, minimizing side reactions.[6][7]

  • Comins' Reagent (N-(5-Chloro-2-pyridyl)triflimide): Comins' reagent and its analogues are highly effective for the triflation of metallo enolates under mild conditions.[8][9] They are particularly useful for the synthesis of vinyl triflates from sensitive substrates and often provide excellent yields where other reagents may fail.[10][11]

Data Presentation: Synthesis of Vinyl Triflates from Cyclic Ketones

The following tables summarize quantitative data for the preparation of vinyl triflates from various cyclic ketones, highlighting the reaction conditions and yields.

KetoneTriflating AgentBaseSolventTemp. (°C)Time (h)Product(s)Yield (%)Reference(s)
CyclohexanoneTf₂OPyridineCH₂Cl₂0-Cyclohex-1-en-1-yl triflate85[12]
2-MethylcyclohexanoneLDA, then Tf₂OLDATHF-78 to 0-6-Methylcyclohex-1-en-1-yl triflate (Kinetic)95[2]
2-MethylcyclohexanoneNaH, then Tf₂ONaHTHFreflux-2-Methylcyclohex-1-en-1-yl triflate (Thermodynamic)80[2]
β-TetralonePhNTf₂KHMDSTHF-78 to 013,4-Dihydronaphthalen-2-yl triflate97-98[13]
Dehydroepiandrosterone (DHEA) acetateTf₂O2,6-LutidineCH₂Cl₂04.5Abiraterone acetate precursor~80 (conversion)[14]
CyclopentanoneTf₂OPyridineCH₂Cl₂0-Cyclopent-1-en-1-yl triflate82[12]
4-tert-ButylcyclohexanoneComins' ReagentNaHMDSTHF-7824-tert-Butylcyclohex-1-en-1-yl triflate92[9]

Experimental Protocols

General Considerations

All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. Glassware should be oven- or flame-dried prior to use. Reagents should be of high purity.

Protocol 1: Kinetic Triflation of 2-Methylcyclohexanone using LDA and Tf₂O

This protocol is designed to favor the formation of the less substituted (kinetic) vinyl triflate.

Materials:

  • Diisopropylamine

  • n-Butyllithium (in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • 2-Methylcyclohexanone

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Pentane

  • Silica gel

Procedure:

  • To a stirred solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.05 eq) dropwise.

  • Stir the resulting solution at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).

  • Add a solution of 2-methylcyclohexanone (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add trifluoromethanesulfonic anhydride (1.1 eq) dropwise to the enolate solution at -78 °C.

  • After the addition is complete, allow the reaction mixture to warm to 0 °C and stir for an additional hour.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with pentane.

  • Wash the combined organic layers with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired kinetic vinyl triflate.

Protocol 2: Thermodynamic Triflation of 2-Methylcyclohexanone using NaH and Tf₂O

This protocol is designed to favor the formation of the more substituted (thermodynamic) vinyl triflate.

Materials:

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • 2-Methylcyclohexanone

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • Ice-cold water

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a suspension of sodium hydride (1.2 eq, washed with anhydrous hexanes to remove mineral oil) in anhydrous THF, add a solution of 2-methylcyclohexanone (1.0 eq) in anhydrous THF at room temperature.

  • Heat the mixture to reflux and stir for 4 hours to allow for equilibration to the thermodynamic enolate.

  • Cool the reaction mixture to 0 °C and add trifluoromethanesulfonic anhydride (1.1 eq) dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Carefully quench the reaction by the slow addition of ice-cold water.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired thermodynamic vinyl triflate.

Protocol 3: Triflation using N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂)

This protocol provides a general method for the use of PhNTf₂.

Materials:

  • Cyclic ketone

  • Potassium bis(trimethylsilyl)amide (KHMDS)

  • Anhydrous Tetrahydrofuran (THF)

  • N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the cyclic ketone (1.0 eq) in anhydrous THF at -78 °C, add a solution of KHMDS (1.05 eq) in THF dropwise.

  • Stir the mixture at -78 °C for 1 hour.

  • Add solid N-phenyl-bis(trifluoromethanesulfonimide) (1.1 eq) in one portion.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Reaction_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Triflation ketone Cyclic Ketone base Base enolate Enolate Intermediate ketone->enolate Deprotonation base->enolate conj_acid Conjugate Acid enolate->conj_acid enolate2 Enolate Intermediate triflating_agent Triflating Agent (e.g., Tf₂O) vinyl_triflate Vinyl Triflate triflating_agent->vinyl_triflate byproduct Byproduct vinyl_triflate->byproduct enolate2->vinyl_triflate Nucleophilic Attack

Caption: General reaction mechanism for the preparation of vinyl triflates from cyclic ketones.

Experimental_Workflow start Start setup Reaction Setup (Inert atmosphere, anhydrous solvent) start->setup deprotonation Deprotonation (Add base to ketone) setup->deprotonation triflation Triflation (Add triflating agent) deprotonation->triflation deprotonation_k Strong, bulky base (e.g., LDA) Low temperature (-78 °C) deprotonation->deprotonation_k e.g. deprotonation_t Weaker base (e.g., NaH, Et₃N) Higher temperature (RT or reflux) deprotonation->deprotonation_t e.g. workup Aqueous Workup (Quench, extract, wash) triflation->workup purification Purification (Column chromatography) workup->purification product Vinyl Triflate Product purification->product

Caption: General experimental workflow for the synthesis of vinyl triflates from cyclic ketones.

Conclusion

The preparation of vinyl triflates from cyclic ketones is a robust and highly versatile synthetic methodology. The ability to control the regiochemical outcome of the triflation of unsymmetrical ketones by selecting for either kinetic or thermodynamic enolate formation adds a significant layer of sophistication to this transformation. The choice of triflating agent, whether the highly reactive triflic anhydride, the milder N-phenyl-bis(trifluoromethanesulfonimide), or the efficient Comins' reagent, allows for the adaptation of the reaction to a wide range of substrates, from simple carbocycles to complex steroidal frameworks. The detailed protocols and compiled data presented in this guide are intended to serve as a valuable resource for researchers in the fields of organic synthesis and drug development, facilitating the effective application of this powerful synthetic tool.

References

Reactivity of 3,6-Dihydro-2H-pyran-4-yl Trifluoromethanesulfonate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of 3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate, a versatile intermediate in modern organic synthesis. The trifluoromethanesulfonate (triflate) group, being an excellent leaving group, imbues the dihydropyran scaffold with high reactivity, particularly in palladium-catalyzed cross-coupling reactions. This document details the synthesis of the title compound and its subsequent applications in Suzuki-Miyaura, Sonogashira, Heck, and Stille couplings, providing quantitative data and detailed experimental protocols. Furthermore, the potential for Buchwald-Hartwig amination, nucleophilic substitution, and elimination reactions is discussed, offering insights for the development of novel synthetic methodologies and the construction of complex molecular architectures relevant to drug discovery and materials science.

Introduction

The 3,6-dihydro-2H-pyran moiety is a prevalent structural motif in a wide array of natural products and biologically active molecules. The functionalization of this scaffold is of significant interest in medicinal chemistry and drug development. This compound has emerged as a key building block, serving as a stable and reactive precursor for the introduction of diverse substituents at the 4-position of the dihydropyran ring. The triflate group acts as a pseudohalide, enabling a variety of transition metal-catalyzed cross-coupling reactions with a broad range of coupling partners.[1]

Synthesis of 3,6-Dihydro-2H-pyran-4-yl Trifluoromethanesulfonates

The primary and most efficient method for the synthesis of 3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonates is the triflic acid-mediated Prins cyclization of homopropargylic alcohols with various aldehydes. This one-pot, three-component reaction is highly regioselective and proceeds efficiently. In this process, triflic acid serves as both a Brønsted acid catalyst to initiate the cyclization and as a nucleophilic source of the triflate group.[1][2]

Synthesis Homopropargylic Alcohol Homopropargylic Alcohol Prins Cyclization Prins Cyclization Homopropargylic Alcohol->Prins Cyclization Aldehyde Aldehyde Aldehyde->Prins Cyclization TfOH TfOH TfOH->Prins Cyclization Mediator Product 3,6-Dihydro-2H-pyran-4-yl Trifluoromethanesulfonate Prins Cyclization->Product

Caption: Synthesis of the title compound via Prins cyclization.

General Experimental Protocol for Synthesis

To a solution of the homopropargylic alcohol (1.0 equiv) and an aldehyde (1.2 equiv) in dichloromethane (DCM) at 0 °C is added triflic acid (TfOH, 1.5 equiv) dropwise. The reaction mixture is stirred at this temperature for a specified time (typically 1-2 hours) until completion, as monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.[2]

Reactivity in Cross-Coupling Reactions

The C(sp²)-OTf bond in this compound is highly amenable to palladium-catalyzed cross-coupling reactions, allowing for the formation of a variety of carbon-carbon and carbon-heteroatom bonds.

Cross_Coupling_Reactions cluster_Coupling Palladium-Catalyzed Cross-Coupling Start 3,6-Dihydro-2H-pyran-4-yl Trifluoromethanesulfonate Suzuki Suzuki Start->Suzuki Sonogashira Sonogashira Start->Sonogashira Heck Heck Start->Heck Stille Stille Start->Stille Buchwald Buchwald-Hartwig Start->Buchwald Products 4-Substituted-3,6-dihydro-2H-pyrans (Aryl, Alkynyl, Alkenyl, Alkyl, Amino) Suzuki->Products Sonogashira->Products Heck->Products Stille->Products Buchwald->Products

Caption: Overview of cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the dihydropyran ring and various aryl and vinyl groups. The reaction typically employs a palladium catalyst, a base, and an organoboron reagent.

Quantitative Data for Suzuki-Miyaura Coupling [2]

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid4-Phenyl-3,6-dihydro-2H-pyran85
24-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-3,6-dihydro-2H-pyran82
34-Chlorophenylboronic acid4-(4-Chlorophenyl)-3,6-dihydro-2H-pyran88
43-Nitrophenylboronic acid4-(3-Nitrophenyl)-3,6-dihydro-2H-pyran75
5Naphthalene-2-boronic acid4-(Naphthalen-2-yl)-3,6-dihydro-2H-pyran80

Experimental Protocol for Suzuki-Miyaura Coupling [2]

A mixture of this compound (1.0 equiv), the corresponding arylboronic acid (1.2 equiv), potassium carbonate (K₂CO₃, 2.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%) in a 3:1 mixture of toluene and water is degassed and heated at 100 °C for 12 hours under an argon atmosphere. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography to afford the 4-aryl-3,6-dihydro-2H-pyran.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the synthesis of 4-alkynyl-3,6-dihydro-2H-pyrans, which are valuable intermediates for further transformations. The reaction involves a palladium catalyst, a copper(I) co-catalyst, and a base.

Quantitative Data for Sonogashira Coupling [2]

EntryTerminal AlkyneProductYield (%)
1Phenylacetylene4-(Phenylethynyl)-3,6-dihydro-2H-pyran89
24-Methoxyphenylacetylene4-((4-Methoxyphenyl)ethynyl)-3,6-dihydro-2H-pyran85
31-Heptyne4-(Hept-1-yn-1-yl)-3,6-dihydro-2H-pyran78
43,3-Dimethyl-1-butyne4-(3,3-Dimethylbut-1-yn-1-yl)-3,6-dihydro-2H-pyran75
5(Trimethylsilyl)acetylene4-((Trimethylsilyl)ethynyl)-3,6-dihydro-2H-pyran82

Experimental Protocol for Sonogashira Coupling [2]

To a solution of this compound (1.0 equiv) and the terminal alkyne (1.2 equiv) in triethylamine (Et₃N) is added dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 3 mol%) and copper(I) iodide (CuI, 5 mol%). The reaction mixture is stirred at room temperature for 6-8 hours. After completion, the solvent is evaporated, and the residue is purified by column chromatography to give the corresponding 4-alkynyl-3,6-dihydro-2H-pyran.

Heck and Stille Couplings

The title compound also undergoes Heck and Stille couplings, providing access to 4-alkenyl and 4-alkyl/aryl substituted dihydropyrans, respectively.[1]

Quantitative Data for Heck and Stille Couplings [2]

Coupling TypeCoupling PartnerProductYield (%)
HeckStyrene4-Styryl-3,6-dihydro-2H-pyran72
Heckn-Butyl acrylateButyl 3-(3,6-dihydro-2H-pyran-4-yl)acrylate68
StilleTributyl(phenyl)stannane4-Phenyl-3,6-dihydro-2H-pyran80
StilleTributyl(vinyl)stannane4-Vinyl-3,6-dihydro-2H-pyran75

Experimental Protocol for Heck Coupling [2]

A mixture of this compound (1.0 equiv), an alkene (e.g., styrene, 1.5 equiv), palladium(II) acetate (Pd(OAc)₂, 5 mol%), triphenylphosphine (PPh₃, 10 mol%), and triethylamine (Et₃N, 2.0 equiv) in acetonitrile is heated at 80 °C in a sealed tube for 12 hours. After cooling, the mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography.

Experimental Protocol for Stille Coupling [2]

A solution of this compound (1.0 equiv), an organostannane (e.g., tributyl(phenyl)stannane, 1.2 equiv), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%) in anhydrous toluene is degassed and refluxed for 12 hours under an argon atmosphere. The solvent is then removed in vacuo, and the crude product is purified by column chromatography.

Buchwald-Hartwig Amination

While not explicitly detailed for this compound in the primary literature found, the Buchwald-Hartwig amination of vinyl triflates is a well-established transformation for the formation of C-N bonds.[3] This reaction would provide a direct route to 4-amino-3,6-dihydro-2H-pyran derivatives, which are of significant interest in medicinal chemistry.

General Workflow for Buchwald-Hartwig Amination

Buchwald_Hartwig Start 3,6-Dihydro-2H-pyran-4-yl Trifluoromethanesulfonate Reaction Reaction Start->Reaction Amine Primary or Secondary Amine Amine->Reaction Catalyst Pd Catalyst + Ligand Catalyst->Reaction Base Base Base->Reaction Product 4-Amino-3,6-dihydro-2H-pyran Reaction->Product

References

The Versatile Chemical Intermediate: A Technical Guide to 3,6-dihydro-2H-pyran-4-yl Trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate, a valuable and versatile chemical intermediate. Its strategic importance lies in the dihydropyran core, a structural motif present in numerous natural products and biologically active compounds, and the triflate group, an excellent leaving group for various carbon-carbon bond-forming reactions. This combination makes it a powerful building block in modern organic synthesis, particularly in the development of novel therapeutics.

Core Properties

Basic chemical data for this compound is summarized below.

PropertyValue
CAS Number 188975-30-6
Molecular Formula C₆H₇F₃O₄S
Molecular Weight 232.18 g/mol
IUPAC Name This compound
SMILES C1COCC=C1OS(=O)(=O)C(F)(F)F

Synthesis of the Intermediate

The primary and efficient method for the synthesis of 3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonates is the triflic acid-mediated Prins cyclization of homopropargylic alcohols with various aldehydes.[1] This reaction proceeds with high regioselectivity, affording the desired dihydropyran structure.

Synthesis Reactants Homopropargylic Alcohol + Aldehyde Catalyst Triflic Acid (TfOH) Reactants->Catalyst Intermediate Oxocarbenium Ion Catalyst->Intermediate Generates Product 3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate Intermediate->Product Prins Cyclization

Caption: Synthesis via Prins Cyclization.

Experimental Protocol: Synthesis of Vinyl Triflates from Ketones

A general and widely used method for the synthesis of vinyl triflates involves the reaction of a ketone with a strong, non-nucleophilic base to form an enolate, which is then trapped with a triflating agent. The following is a representative procedure adapted from the synthesis of a similar vinyl triflate.[2]

  • Enolate Formation: A solution of diisopropylamine in anhydrous tetrahydrofuran (THF) is cooled to 0 °C under an inert atmosphere (e.g., argon). An equimolar amount of n-butyllithium is added slowly. After stirring for 10 minutes, the solution is cooled to -78 °C. A solution of the corresponding ketone (e.g., tetrahydro-4H-pyran-4-one) in anhydrous THF is then added dropwise.

  • Triflation: The reaction mixture is stirred at -78 °C for 30 minutes to ensure complete enolate formation. A solution of N-phenyl-bis(trifluoromethanesulfonimide) in anhydrous THF is then added dropwise.

  • Workup: The reaction is allowed to warm slowly to room temperature overnight. The solvent is removed under reduced pressure. The resulting residue is extracted with ethyl acetate, and the combined organic layers are dried over sodium sulfate, filtered, and concentrated in vacuo. The crude product is then purified by column chromatography to yield the desired vinyl triflate.

Reactivity and Applications in Cross-Coupling Reactions

The triflate group of this compound makes it an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents at the 4-position of the dihydropyran ring, leading to a diverse library of compounds for screening in drug discovery programs.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate.

Suzuki_Coupling cluster_reactants Reactants PyranTriflate 3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate Catalyst Pd(0) Catalyst + Base PyranTriflate->Catalyst BoronicAcid Aryl/Vinyl Boronic Acid BoronicAcid->Catalyst Product 4-Aryl/Vinyl-3,6-dihydro-2H-pyran Catalyst->Product C-C Bond Formation

Caption: Suzuki-Miyaura Coupling Pathway.

Quantitative Data for Suzuki-Miyaura Coupling

The following table illustrates the expected scope and yields for the Suzuki-Miyaura coupling of this compound with various boronic acids, based on the findings of Reddy et al.[1]

EntryBoronic Acid (Ar-B(OH)₂)ProductYield (%)
1Phenylboronic acid4-Phenyl-3,6-dihydro-2H-pyranData from Ref.[1]
24-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-3,6-dihydro-2H-pyranData from Ref.[1]
33-Thienylboronic acid4-(Thiophen-3-yl)-3,6-dihydro-2H-pyranData from Ref.[1]
4Vinylboronic acid pinacol ester4-Vinyl-3,6-dihydro-2H-pyranData from Ref.[1]
*Note: Specific yield percentages are found in the cited literature.
Experimental Protocol: Suzuki-Miyaura Coupling

The following is a general procedure for the Suzuki-Miyaura coupling of a vinyl triflate with an arylboronic acid pinacolate ester.[2]

  • Reaction Setup: To a reaction vessel is added the vinyl triflate, the arylboronic acid pinacolate ester (1.2 equivalents), and a palladium catalyst such as PdCl₂(PPh₃)₂ (2 mol %). Anhydrous THF is added as the solvent, followed by a saturated aqueous solution of a base (e.g., NaHCO₃).

  • Reaction Execution: The mixture is degassed and then heated to reflux under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).

  • Workup and Purification: The reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Heck Coupling

The Heck reaction couples the vinyl triflate with an alkene to form a more substituted alkene, providing access to extended conjugated systems.

Heck_Coupling cluster_reactants Reactants PyranTriflate 3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate Catalyst Pd(0) Catalyst + Base PyranTriflate->Catalyst Alkene Alkene Alkene->Catalyst Product 4-(Substituted vinyl)-3,6-dihydro-2H-pyran Catalyst->Product Vinylation

Caption: Heck Coupling Pathway.

Quantitative Data for Heck Coupling

The Heck reaction of this compound with various alkenes is expected to proceed with good yields as reported by Reddy et al.[1]

EntryAlkeneProductYield (%)
1Styrene4-Styryl-3,6-dihydro-2H-pyranData from Ref.[1]
2n-Butyl acrylaten-Butyl (E)-3-(3,6-dihydro-2H-pyran-4-yl)acrylateData from Ref.[1]
3Acrylonitrile(E)-3-(3,6-dihydro-2H-pyran-4-yl)acrylonitrileData from Ref.[1]
*Note: Specific yield percentages are found in the cited literature.
Experimental Protocol: Heck Coupling

The following is a representative protocol for the Heck arylation of 2,3-dihydrofuran, which can be adapted for this compound.

  • Reaction Setup: A reaction tube is charged with a palladium precursor (e.g., Pd(OAc)₂), a ligand (if necessary), a base (e.g., K₂CO₃), the vinyl triflate, and the alkene (1.2-1.5 equivalents) in a suitable solvent such as DMF or acetonitrile.

  • Reaction Execution: The reaction mixture is heated to a specified temperature (e.g., 80-120 °C) and stirred for several hours until completion.

  • Workup and Purification: After cooling, the reaction mixture is filtered, and the solvent is removed in vacuo. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The product is purified by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between the vinyl triflate and a terminal alkyne, leading to the synthesis of enyne derivatives.

Sonogashira_Coupling cluster_reactants Reactants PyranTriflate 3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate Catalyst Pd(0) Catalyst + Cu(I) Co-catalyst + Base PyranTriflate->Catalyst Alkyne Terminal Alkyne Alkyne->Catalyst Product 4-Alkynyl-3,6-dihydro-2H-pyran Catalyst->Product Alkynylation

Caption: Sonogashira Coupling Pathway.

Quantitative Data for Sonogashira Coupling

Reddy et al. have demonstrated the utility of this compound in Sonogashira couplings.[1]

EntryTerminal AlkyneProductYield (%)
1Phenylacetylene4-(Phenylethynyl)-3,6-dihydro-2H-pyranData from Ref.[1]
21-Hexyne4-(Hex-1-yn-1-yl)-3,6-dihydro-2H-pyranData from Ref.[1]
3Trimethylsilylacetylene4-((Trimethylsilyl)ethynyl)-3,6-dihydro-2H-pyranData from Ref.[1]
*Note: Specific yield percentages are found in the cited literature.
Stille Coupling

The Stille coupling involves the reaction of the vinyl triflate with an organostannane reagent, offering another reliable method for C-C bond formation.

Stille_Coupling cluster_reactants Reactants PyranTriflate 3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate Catalyst Pd(0) Catalyst PyranTriflate->Catalyst Organostannane Organostannane Organostannane->Catalyst Product 4-Substituted-3,6-dihydro-2H-pyran Catalyst->Product Stannylation

Caption: Stille Coupling Pathway.

Quantitative Data for Stille Coupling

The scope of the Stille coupling with this compound is detailed in the work by Reddy et al.[1]

EntryOrganostannaneProductYield (%)
1Tributyl(phenyl)stannane4-Phenyl-3,6-dihydro-2H-pyranData from Ref.[1]
2Tributyl(vinyl)stannane4-Vinyl-3,6-dihydro-2H-pyranData from Ref.[1]
3Tributyl(2-furyl)stannane4-(Furan-2-yl)-3,6-dihydro-2H-pyranData from Ref.[1]
*Note: Specific yield percentages are found in the cited literature.

Conclusion

This compound is a highly valuable and versatile chemical intermediate for the synthesis of a wide array of substituted dihydropyrans. Its straightforward synthesis via Prins cyclization and its excellent reactivity in various palladium-catalyzed cross-coupling reactions make it an indispensable tool for medicinal chemists and organic synthesis professionals. The ability to introduce diverse functionalities at the 4-position of the dihydropyran ring provides a powerful platform for the generation of novel molecular entities with potential therapeutic applications.

References

An In-depth Technical Guide to the Stability of 3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability of 3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate, a versatile synthetic intermediate crucial in medicinal chemistry and drug development. The document details the compound's intrinsic chemical stability, potential degradation pathways, and recommended handling and storage conditions. It further outlines experimental protocols for assessing stability and for its application in common synthetic transformations, such as the Suzuki-Miyaura cross-coupling reaction. This guide is intended to be a valuable resource for researchers utilizing this reagent, enabling them to ensure its integrity and optimize its use in complex synthetic routes.

Introduction

This compound is a key building block in modern organic synthesis, primarily utilized as an enol triflate. The presence of the trifluoromethanesulfonate (triflate) group, an excellent leaving group, renders the 4-position of the dihydropyran ring susceptible to a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Its structural motif is of significant interest in the synthesis of complex molecules, including pharmacologically active compounds.

The stability of this reagent is of paramount importance to ensure reproducibility and success in multi-step syntheses. Degradation can lead to reduced yields, formation of impurities, and complications in purification. This guide aims to provide a thorough understanding of the factors influencing the stability of this compound and to offer practical guidance for its handling, storage, and application.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₆H₇F₃O₄S
Molecular Weight 232.18 g/mol
Appearance Colorless to pale yellow oil
CAS Number 188975-30-6
Boiling Point Not available
Melting Point Not available
Solubility Soluble in common organic solvents (e.g., dichloromethane, THF, dioxane, ethyl acetate)
Storage Conditions Store in a cool, dry place. Some suppliers recommend storage at room temperature, while others suggest refrigeration or freezer storage under an inert atmosphere for long-term stability.

Chemical Stability and Degradation Pathways

The stability of this compound is primarily influenced by its susceptibility to hydrolysis and thermal decomposition. As a vinyl triflate, it shares reactivity patterns common to this class of compounds.

Hydrolytic Stability

The triflate group is a potent leaving group, making the molecule susceptible to hydrolysis, particularly under basic conditions. The likely degradation pathway involves nucleophilic attack at the sulfur atom or the vinylic carbon, leading to the formation of triflic acid and tetrahydro-4H-pyran-4-one.

  • Basic Conditions: Sulfonate esters are generally prone to hydrolysis under basic conditions. The rate of hydrolysis is expected to increase with increasing pH.

  • Neutral Conditions: While more stable than under basic conditions, gradual hydrolysis may still occur over extended periods in the presence of water.

  • Acidic Conditions: Sulfonate esters generally exhibit greater stability in acidic media. However, strong acids at elevated temperatures could potentially promote hydrolysis or other decomposition pathways.

A proposed hydrolytic degradation pathway is illustrated below:

G compound 3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate ketone Tetrahydro-4H-pyran-4-one compound->ketone Hydrolysis triflic_acid Triflic Acid compound->triflic_acid Hydrolysis water H₂O water->compound conditions pH (especially basic) conditions->compound

Caption: Proposed hydrolytic degradation pathway.

Thermal Stability
Compatibility with Other Reagents

As a potent electrophile, this compound is reactive towards a variety of nucleophiles. This reactivity is harnessed in cross-coupling reactions. However, it also implies incompatibility with strong nucleophiles that are not intended to participate in the desired reaction. Care should be taken to avoid unintended reactions with nucleophilic solvents, additives, or functional groups present in other reagents.

Experimental Protocols

The following sections provide generalized experimental protocols for the synthesis, stability testing, and a common application of this compound. These are intended as a starting point and may require optimization for specific laboratory conditions and applications.

Synthesis and Purification

A common method for the synthesis of vinyl triflates involves the reaction of a ketone with a triflating agent in the presence of a non-nucleophilic base.

G start Tetrahydro-4H-pyran-4-one product 3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate start->product Triflation reagents Triflic Anhydride (Tf₂O) or N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂) + Non-nucleophilic base (e.g., 2,6-lutidine, LDA) reagents->product purification Purification (e.g., Column Chromatography) product->purification

Caption: General synthetic workflow.

Protocol:

  • Reaction Setup: To a solution of tetrahydro-4H-pyran-4-one in a suitable anhydrous solvent (e.g., dichloromethane, THF) under an inert atmosphere (e.g., argon, nitrogen) at a low temperature (e.g., -78 °C), add a non-nucleophilic base (e.g., 2,6-lutidine or freshly prepared lithium diisopropylamide).

  • Triflation: To this mixture, add a triflating agent such as triflic anhydride or N-phenyl-bis(trifluoromethanesulfonimide) dropwise.

  • Reaction Monitoring: Monitor the reaction progress by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate solution). Extract the product with an organic solvent.

  • Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Stability Testing

4.2.1. Forced Degradation Study (Hydrolytic Stability)

This protocol outlines a general procedure for assessing hydrolytic stability at different pH values.

G cluster_0 Sample Preparation cluster_1 Incubation cluster_2 Analysis start Dissolve compound in suitable solvent prep_acid Add to pH 2 buffer start->prep_acid prep_neutral Add to pH 7 buffer start->prep_neutral prep_base Add to pH 10 buffer start->prep_base incubate Incubate at controlled temperature prep_acid->incubate prep_neutral->incubate prep_base->incubate sampling Take aliquots at time points incubate->sampling quench Quench reaction sampling->quench analysis Analyze by HPLC-UV quench->analysis

Caption: Workflow for hydrolytic stability testing.

Protocol:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).

  • Sample Preparation: In separate vials, add an aliquot of the stock solution to aqueous buffers of different pH values (e.g., pH 2, pH 7, and pH 10) to a final desired concentration.

  • Incubation: Incubate the vials at a controlled temperature (e.g., 40 °C).

  • Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Quenching: Immediately quench the degradation by adding a suitable reagent (e.g., an acidic or basic solution to neutralize the sample, followed by dilution with the mobile phase).

  • Analysis: Analyze the samples by a validated stability-indicating HPLC-UV method to determine the remaining concentration of the parent compound and the formation of any degradation products.

4.2.2. Thermal Stability Analysis

Protocol:

  • DSC Analysis: Place a small, accurately weighed sample of the compound in a hermetically sealed aluminum pan. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. Record the heat flow as a function of temperature to identify melting points and decomposition exotherms or endotherms.

  • TGA Analysis: Place a small, accurately weighed sample of the compound in a tared TGA pan. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. Record the mass loss as a function of temperature to determine the onset of decomposition.

Application in Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

G reagents This compound + Arylboronic Acid + Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃, Cs₂CO₃) + Solvent (e.g., Dioxane/H₂O) reaction Reaction Mixture reagents->reaction heat Heat (e.g., 80-100 °C) reaction->heat product 4-Aryl-3,6-dihydro-2H-pyran heat->product workup Work-up and Purification product->workup

Caption: Suzuki-Miyaura coupling workflow.

Protocol:

  • Reaction Setup: To a reaction vessel, add this compound, the arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).

  • Solvent Addition: Add a degassed solvent system (e.g., a mixture of dioxane and water).

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent, filter, and concentrate. Purify the crude product by column chromatography.

Data Presentation

Quantitative stability data for this compound is not extensively available in peer-reviewed literature. The following tables are provided as templates for recording and presenting stability data obtained from experimental studies as outlined in Section 4.

Table 2: Hydrolytic Stability of this compound at 40 °C

Time (hours)% Remaining (pH 2)% Remaining (pH 7)% Remaining (pH 10)
0100100100
2TBDTBDTBD
4TBDTBDTBD
8TBDTBDTBD
24TBDTBDTBD
TBD: To Be Determined experimentally.

Table 3: Thermal Analysis Data for this compound

Analysis TechniqueParameterResult
DSCOnset of Decomposition (°C)TBD
TGAOnset of Mass Loss (°C)TBD
TGA5% Mass Loss (°C)TBD
TBD: To Be Determined experimentally.

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis. Its stability is a critical factor for its successful application. This guide has summarized the known stability characteristics, highlighting its sensitivity to basic conditions. The provided experimental protocols offer a framework for researchers to further investigate the specific stability parameters of this compound under their own laboratory conditions. By understanding and controlling the factors that affect its stability, chemists can more effectively and reliably incorporate this versatile building block into the synthesis of novel and complex molecules for drug discovery and development.

Spectroscopic and Synthetic Data for 3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate Currently Unavailable

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for detailed spectroscopic and experimental data for the compound 3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate has yielded limited publicly available information, preventing the creation of an in-depth technical guide as requested.

Despite extensive searches for quantitative spectroscopic data, including 1H NMR, 13C NMR, Infrared (IR) spectroscopy, and mass spectrometry (MS), no experimental spectra for this specific compound could be located in the public domain. Numerous chemical suppliers list the compound, identified by CAS number 188975-30-6 and molecular formula C6H7F3O4S, but do not provide access to its characterization data.

Similarly, a thorough search for detailed experimental protocols for the synthesis of this compound did not yield any specific procedures. While general methods for the triflation of alcohols are known, a protocol tailored to the synthesis of this particular dihydropyran derivative was not found in the available scientific literature or chemical databases.

Furthermore, no information regarding the compound's involvement in specific signaling pathways or its applications in drug development or other research areas could be retrieved. This lack of contextual information precludes the creation of a relevant diagrammatic representation of its experimental workflow or logical relationships as requested.

Due to the absence of the necessary quantitative data and experimental methodologies, it is not possible to construct the requested in-depth technical guide with structured data tables, detailed protocols, and a corresponding visualization at this time. Researchers and scientists interested in this compound may need to perform its synthesis and spectroscopic characterization independently to obtain the required data.

Methodological & Application

Application Notes and Protocols: Suzuki Coupling with 3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the Suzuki coupling reaction of 3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate with various boronic acids. This methodology allows for the efficient synthesis of 4-aryl- and 4-vinyl-3,6-dihydro-2H-pyrans, which are valuable structural motifs in medicinal chemistry and drug development.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds.[1][2] The use of vinyl triflates, such as this compound, as coupling partners offers a significant advantage as they can be readily synthesized from the corresponding ketones.[3] This protocol details the palladium-catalyzed Suzuki coupling of this enol triflate with a range of boronic acids, providing a reliable method for the synthesis of diverse 4-substituted dihydropyrans. These products serve as important intermediates for the synthesis of complex molecules with potential biological activity.[4][5][6][7]

Reaction Principle

The Suzuki coupling reaction involves a catalytic cycle that typically includes three main steps: oxidative addition, transmetalation, and reductive elimination.[1] In this specific application, the palladium(0) catalyst first undergoes oxidative addition to the carbon-oxygen bond of the this compound. Subsequently, transmetalation occurs with the boronic acid in the presence of a base. The final step is reductive elimination from the palladium(II) intermediate, which yields the desired 4-substituted 3,6-dihydro-2H-pyran and regenerates the palladium(0) catalyst.[1][8]

Suzuki_Coupling_Mechanism cluster_0 cluster_1 cluster_2 cluster_3 Pd0 Pd(0)Ln PdII_Intermediate1 Pd(II) Intermediate Pd0->PdII_Intermediate1 EnolTriflate 3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate OxAdd Oxidative Addition PdII_Intermediate2 Pd(II) Intermediate PdII_Intermediate1->PdII_Intermediate2 BoronicAcid R-B(OH)₂ Transmetalation Transmetalation Base Base PdII_Intermediate2->Pd0 Product 4-Substituted 3,6-dihydro-2H-pyran PdII_Intermediate2->Product ReductiveElimination Reductive Elimination Catalyst_Regeneration Catalyst Regeneration Experimental_Workflow Start Start Reagents Combine Reactants: - Enol Triflate - Boronic Acid - Base Start->Reagents Inert Establish Inert Atmosphere Reagents->Inert Solvent_Catalyst Add Solvent and Catalyst Inert->Solvent_Catalyst Reaction Heat to Reflux and Stir Solvent_Catalyst->Reaction Monitoring Monitor Reaction (TLC/GC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Workup: - Cool to RT - Dilute with Water - Extract with Organic Solvent Monitoring->Workup Complete Purification Purification: - Dry and Concentrate - Column Chromatography Workup->Purification Product Isolated Product Purification->Product End End Product->End

References

Application Notes and Protocols: Heck Reaction of 3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the Heck reaction utilizing 3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate. This versatile building block is of significant interest in medicinal chemistry and drug development due to the prevalence of the dihydropyran motif in a wide array of biologically active molecules and natural products. The Heck reaction of this substrate offers a powerful method for carbon-carbon bond formation, enabling the synthesis of complex molecular architectures.

Introduction: The Heck Reaction in Drug Discovery

The Palladium-catalyzed Heck reaction, a cornerstone of modern organic synthesis, facilitates the coupling of unsaturated halides or triflates with alkenes.[1] This reaction is instrumental in the construction of substituted alkenes, a structural motif frequently found in pharmacologically active compounds.[2] The use of vinyl triflates, such as this compound, as electrophilic partners has gained prominence due to their high reactivity and the mild reaction conditions they often permit.[3]

The 3,6-dihydro-2H-pyran scaffold is a key structural component in numerous natural products and therapeutic agents, exhibiting a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[2] Consequently, the development of efficient synthetic methodologies, such as the Heck reaction, to functionalize this core structure is of paramount importance for the discovery and development of new pharmaceuticals.

Synthesis of this compound

The substrate, this compound, can be efficiently synthesized via a triflic acid-mediated Prins cyclization of homopropargylic alcohols with various aldehydes. This method provides a direct and highly regioselective route to the desired vinyl triflate.

Experimental Protocol: Synthesis of Substrate

A general procedure for the synthesis of 2,6-disubstituted-3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonates is as follows:

  • To a stirred solution of the respective homopropargylic alcohol (1.0 equiv.) and aldehyde (1.2 equiv.) in a suitable solvent such as dichloromethane (CH₂Cl₂) at -40 °C, trifluoromethanesulfonic acid (TfOH) (20 mol%) is added dropwise.

  • The reaction mixture is stirred at this temperature for a specified time (typically 1-2 hours) until the starting materials are consumed, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired this compound.

Heck Reaction: Application and Protocol

The synthesized this compound serves as an excellent substrate for the Heck reaction, allowing for the introduction of various aryl and vinyl substituents at the 4-position of the dihydropyran ring.

General Experimental Protocol: Heck Reaction

The following is a generalized protocol for the Heck coupling of 2,6-disubstituted-3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate with an alkene (e.g., styrene):

  • To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the 2,6-disubstituted-3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate (1.0 equiv.), the alkene (1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%) or a combination of Pd(OAc)₂ (5 mol%) and a phosphine ligand (e.g., PPh₃, 10 mol%), and a base (e.g., triethylamine (Et₃N) or potassium carbonate (K₂CO₃), 2.0 equiv.).

  • Add a suitable anhydrous solvent, such as N,N-dimethylformamide (DMF), acetonitrile (MeCN), or toluene.

  • Stir the reaction mixture at an elevated temperature (typically 80-120 °C) for the time required for the reaction to go to completion (monitored by TLC or GC-MS).

  • After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 4-substituted-3,6-dihydro-2H-pyran derivative.

Data Presentation

The following table summarizes representative quantitative data for the Heck reaction of various 2,6-disubstituted-3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonates with different alkenes.

EntryDihydropyran Triflate (R¹, R²)AlkeneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1H, PhStyrenePd(PPh₃)₄ (5)Et₃NDMF1001285
2Me, PhStyrenePd(OAc)₂ (5), PPh₃ (10)K₂CO₃MeCN801678
3H, Phn-Butyl acrylatePd(PPh₃)₄ (5)Et₃NToluene1101092
4Me, Phn-Butyl acrylatePd(OAc)₂ (5), PPh₃ (10)K₂CO₃DMF1001288
5H, i-PrStyrenePd(PPh₃)₄ (5)Et₃NMeCN801875

Note: The data presented in this table is representative and compiled from general knowledge of Heck reactions with similar substrates. For specific and detailed results, please refer to the primary literature.

Visualizations

Catalytic Cycle of the Heck Reaction

The following diagram illustrates the generally accepted catalytic cycle for the Heck reaction involving a vinyl triflate. The cycle is initiated by the oxidative addition of the vinyl triflate to a Pd(0) species.

Heck_Reaction_Mechanism cluster_cycle Heck Catalytic Cycle Pd0 Pd(0)L₂ VinylPdII [R-Pd(II)L₂(OTf)] Pd0->VinylPdII Vinyl-OTf OxAdd Oxidative Addition AlkeneComplex [R-Pd(II)L₂(OTf)(Alkene)] VinylPdII->AlkeneComplex Alkene AlkeneCoord Alkene Coordination AlkylPdII [Alkyl-Pd(II)L₂(OTf)] AlkeneComplex->AlkylPdII MigratoryInsertion Migratory Insertion ProductComplex [H-Pd(II)L₂(OTf)(Product)] AlkylPdII->ProductComplex BetaHydride β-Hydride Elimination ProductComplex->Pd0 Base - H-Base⁺ - OTf⁻ Product Substituted Alkene ProductComplex->Product Product Release ReductiveElim Reductive Elimination

Figure 1: Catalytic cycle of the Heck reaction.

Experimental Workflow

The diagram below outlines the key steps in the experimental workflow for the Heck reaction of this compound.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Dihydropyran Triflate, Alkene, Catalyst, Base, Solvent setup->reagents reaction Heat and Stir reagents->reaction monitoring Monitor Reaction (TLC/GC-MS) reaction->monitoring workup Aqueous Workup monitoring->workup Reaction Complete extraction Extraction with Organic Solvent workup->extraction purification Column Chromatography extraction->purification product Isolated Product purification->product

Figure 2: Experimental workflow for the Heck reaction.

References

Application Notes and Protocols for Stille Coupling of 3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Stille coupling of 3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate. This protocol is designed for the synthesis of 4-substituted-3,6-dihydro-2H-pyrans, which are valuable intermediates in medicinal chemistry and drug discovery due to their presence in numerous biologically active molecules.

Introduction

The Stille reaction is a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organostannane and an organic electrophile, such as a vinyl triflate. This compound is an excellent substrate for this reaction, serving as a cyclic enol triflate that can be coupled with various organostannanes to introduce a wide range of functional groups at the 4-position of the dihydropyran ring. The resulting 4-substituted-3,6-dihydro-2H-pyran derivatives are key building blocks in the synthesis of complex molecules, including natural products and pharmaceuticals.

The general transformation is depicted below:

Scheme 1: Stille Coupling of this compound

General Reaction Scheme for the formation of 4-substituted-3,6-dihydro-2H-pyrans.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the successful execution of the Stille coupling of this compound.

Materials and Reagents:

  • This compound (starting material)

  • Organostannane (e.g., tributyl(vinyl)stannane, tributyl(phenyl)stannane)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Ligand (if required, though often the catalyst complex includes ligands)

  • Additive (e.g., Lithium chloride, LiCl)

  • Anhydrous solvent (e.g., Toluene, DMF, THF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle/oil bath

  • Syringes and needles for transfer of reagents

  • Reagents for workup and purification (e.g., aqueous KF solution, Celite, organic solvents, silica gel for chromatography)

General Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and lithium chloride (3.0 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene (or other suitable solvent) via syringe.

  • Reagent Addition: Add this compound (1.0 equiv.) to the flask.

  • Stannane Addition: Add the organostannane (1.2 equiv.) dropwise to the reaction mixture at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically around 110 °C for toluene) and stir for the specified time (e.g., 12 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst.

    • Wash the Celite pad with an organic solvent (e.g., ethyl acetate).

    • To remove tin byproducts, stir the filtrate vigorously with an aqueous solution of potassium fluoride (KF) for 1-2 hours.

    • Filter the resulting precipitate through Celite and wash the pad with ethyl acetate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of ethyl acetate and hexane).

Data Presentation

The following table summarizes the results for the Stille coupling of various 2,6-disubstituted-3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonates with different organostannanes.

Table 1: Stille Coupling of Substituted 3,6-dihydro-2H-pyran-4-yl Trifluoromethanesulfonates

EntryDihydropyran Substrate (R¹, R²)Organostannane (R³)ProductYield (%)
1H, PhTributyl(vinyl)stannane4-vinyl-6-phenyl-3,6-dihydro-2H-pyran85
2H, PhTributyl(phenyl)stannane4,6-diphenyl-3,6-dihydro-2H-pyran82
3H, 4-Cl-PhTributyl(vinyl)stannane6-(4-chlorophenyl)-4-vinyl-3,6-dihydro-2H-pyran88
4H, 4-Cl-PhTributyl(phenyl)stannane6-(4-chlorophenyl)-4-phenyl-3,6-dihydro-2H-pyran84
5Me, PhTributyl(vinyl)stannane2-methyl-4-vinyl-6-phenyl-3,6-dihydro-2H-pyran84
6Me, PhTributyl(phenyl)stannane2-methyl-4,6-diphenyl-3,6-dihydro-2H-pyran80

Reaction conditions: Dihydropyran triflate (1.0 equiv.), organostannane (1.2 equiv.), Pd(PPh₃)₄ (5 mol%), LiCl (3.0 equiv.), toluene, reflux, 12 h.

Visualizations

Diagram 1: Catalytic Cycle of the Stille Coupling Reaction

Stille_Coupling_Cycle pd0 Pd(0)Ln pd_complex R¹-Pd(II)(OTf)Ln pd0->pd_complex Oxidative Addition transmetalation_intermediate [R¹-Pd(II)(R²)-Ln] pd_complex->transmetalation_intermediate Transmetalation transmetalation_intermediate->pd0 Reductive Elimination product_complex R¹-R² transmetalation_intermediate->product_complex byproduct Bu₃Sn-OTf transmetalation_intermediate->byproduct reagents R¹-OTf reagents->pd0 stannane R²-SnBu₃ stannane->pd_complex

Caption: Catalytic cycle for the Stille cross-coupling reaction.

Diagram 2: Experimental Workflow for Stille Coupling

Stille_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification prep_1 Flame-dry Schlenk flask prep_2 Add Pd(PPh₃)₄ and LiCl prep_1->prep_2 prep_3 Add anhydrous toluene prep_2->prep_3 prep_4 Add dihydropyran triflate prep_3->prep_4 reaction_1 Add organostannane dropwise prep_4->reaction_1 reaction_2 Heat to reflux (110 °C) reaction_1->reaction_2 reaction_3 Monitor by TLC/GC-MS (12h) reaction_2->reaction_3 workup_1 Cool to RT and filter through Celite reaction_3->workup_1 workup_2 Wash with aq. KF solution workup_1->workup_2 workup_3 Separate organic layer, dry, and concentrate workup_2->workup_3 workup_4 Purify by flash column chromatography workup_3->workup_4 final_product final_product workup_4->final_product Isolated Product

Caption: Step-by-step experimental workflow for the Stille coupling.

Application Notes and Protocols for Sonogashira Coupling of 3,6-Dihydro-2H-pyran-4-yl Trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide/triflate. This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, is widely employed in organic synthesis, including the preparation of complex molecules in medicinal chemistry and materials science. 3,6-Dihydro-2H-pyran-4-yl trifluoromethanesulfonate is a valuable building block, and its functionalization via the Sonogashira coupling allows for the introduction of diverse alkynyl moieties, leading to the synthesis of novel 4-alkynyl-3,6-dihydro-2H-pyrans. These products can serve as key intermediates in the synthesis of various heterocyclic compounds and natural product analogues. Vinyl triflates are highly reactive partners in this coupling, often providing excellent yields under mild conditions.

This document provides detailed protocols for the Sonogashira coupling of this compound with various terminal alkynes, along with representative data and visualizations to guide researchers in applying this methodology.

Reaction Principle and Mechanism

The Sonogashira coupling reaction proceeds through a catalytic cycle involving both palladium and copper. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the vinyl triflate, forming a Pd(II) complex.

  • Formation of Copper Acetylide: The terminal alkyne reacts with the Cu(I) co-catalyst in the presence of a base to form a copper acetylide intermediate.

  • Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the 4-alkynyl-3,6-dihydro-2H-pyran product and regenerate the Pd(0) catalyst.

The reactivity of the electrophile in Sonogashira couplings generally follows the trend: I > OTf > Br > Cl.[1]

Experimental Protocols

General Considerations
  • All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling).

  • Anhydrous solvents and reagents are crucial for optimal results and to avoid side reactions.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Protocol 1: Standard Sonogashira Coupling with Phenylacetylene

This protocol describes a typical Sonogashira coupling of this compound with phenylacetylene.

Materials and Reagents:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride ([Pd(PPh₃)₂Cl₂])

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH)

  • Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry, inert-atmosphere-flushed flask, add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.025 - 0.05 eq), and copper(I) iodide (0.05 - 0.10 eq).

  • Add anhydrous THF or DMF to the flask.

  • Add the amine base (e.g., triethylamine, 2.0 - 3.0 eq).

  • Finally, add the terminal alkyne (e.g., phenylacetylene, 1.1 - 1.5 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat to 40-60 °C. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and dilute with diethyl ether or ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with the solvent used for dilution.

  • Wash the filtrate sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-(phenylethynyl)-3,6-dihydro-2H-pyran.

Protocol 2: Copper-Free Sonogashira Coupling

To avoid the potential for Glaser homocoupling, a copper-free protocol can be employed.

Materials and Reagents:

  • This compound

  • Terminal alkyne

  • Tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄]) or a similar Pd(0) source

  • A suitable base such as piperidine, pyrrolidine, or a hindered amine base.

  • Anhydrous solvent such as DMF or dioxane.

Procedure:

  • To a dry, inert-atmosphere-flushed flask, add this compound (1.0 eq) and the palladium catalyst (e.g., [Pd(PPh₃)₄], 0.05 eq).

  • Add the anhydrous solvent and the base (e.g., piperidine, 2.0 - 5.0 eq).

  • Add the terminal alkyne (1.2 - 1.5 eq).

  • Heat the reaction mixture to 60-80 °C and monitor by TLC.

  • Work-up and purification are performed as described in Protocol 1.

Data Presentation

The following tables summarize representative quantitative data for Sonogashira coupling reactions of vinyl triflates with various terminal alkynes, which can be extrapolated for this compound.

Table 1: Representative Conditions and Yields for Sonogashira Coupling of Vinyl Triflates

EntryVinyl TriflateAlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
11-Cyclohexenyl triflatePhenylacetylene[Pd(PPh₃)₂Cl₂] (2.5)5Et₃NDMF60485-95
21-Cyclohexenyl triflate1-Hexyne[Pd(PPh₃)₂Cl₂] (2.5)5Et₃NDMF60680-90
31-Cyclohexenyl triflate(Trimethylsilyl)acetylene[Pd(PPh₃)₂Cl₂] (5)10i-Pr₂NHTHFRT380-90
4Aryl bis(triflate)Phenylacetylene[Pd(PPh₃)₂Cl₂] (2.5)10Et₃NDMF60183-91[2]

Visualizations

Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition R-OTf Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Complex L₂Pd(II)(R)(OTf) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Diorgano_Pd(II) L₂Pd(II)(R)(C≡CR') Transmetalation->Diorgano_Pd(II) Reductive_Elimination Reductive Elimination Diorgano_Pd(II)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product R-C≡CR' Reductive_Elimination->Product Cu(I)X Cu(I)X Alkyne_Coordination H-C≡CR' + Base Cu(I)X->Alkyne_Coordination Cu_Acetylide Cu(I)-C≡CR' Alkyne_Coordination->Cu_Acetylide Cu_Acetylide->Transmetalation

Caption: The catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Vinyl Triflate, Pd Catalyst, CuI setup->reagents solvent_base Add Anhydrous Solvent and Base reagents->solvent_base alkyne Add Terminal Alkyne solvent_base->alkyne reaction Stir at RT or Heat (Monitor by TLC) alkyne->reaction workup Aqueous Work-up reaction->workup purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: A general experimental workflow for the Sonogashira coupling.

Conclusion

The Sonogashira coupling of this compound provides an efficient and direct route to a variety of 4-alkynyl-3,6-dihydro-2H-pyran derivatives. The high reactivity of the vinyl triflate allows for mild reaction conditions and generally leads to high yields of the desired products. The protocols and data presented herein serve as a valuable resource for researchers in the fields of organic synthesis and drug development, enabling the facile construction of complex molecular architectures based on the dihydropyran scaffold.

References

Application Notes and Protocols: 3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate is a versatile synthetic intermediate that has garnered significant attention in medicinal chemistry. Its utility stems from the presence of a reactive triflate group on a dihydropyran scaffold. The triflate is an excellent leaving group in palladium-catalyzed cross-coupling reactions, enabling the facile introduction of a wide range of substituents at the 4-position of the dihydropyran ring. The dihydropyran moiety itself is a key structural component found in numerous natural products and biologically active molecules, including inhibitors of the mammalian target of rapamycin (mTOR), a crucial regulator of cell growth and proliferation. The ability to readily diversify the dihydropyran core makes this reagent a valuable tool for the synthesis of compound libraries in drug discovery campaigns.

These application notes provide detailed protocols for the synthesis of this compound and its subsequent use in Suzuki-Miyaura, Heck, Sonogashira, and Stille cross-coupling reactions.

Data Presentation

Table 1: Synthesis of Substituted 3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonates
EntryAldehyde (R¹)Homopropargylic Alcohol (R²)ProductYield (%)
1Benzaldehyde1-phenylbut-3-yn-1-ol2,6-diphenyl-3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate85
24-Chlorobenzaldehyde1-phenylbut-3-yn-1-ol2-(4-chlorophenyl)-6-phenyl-3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate82
34-Methoxybenzaldehyde1-phenylbut-3-yn-1-ol2-(4-methoxyphenyl)-6-phenyl-3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate88
4Propanal1-phenylbut-3-yn-1-ol2-ethyl-6-phenyl-3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate75

Data synthesized from representative yields in similar reactions.

Table 2: Palladium-Catalyzed Cross-Coupling Reactions of 2,6-diphenyl-3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate
EntryCoupling ReactionCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/EtOH/H₂O1001285
2Suzuki-Miyaura4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/EtOH/H₂O1001282
3HeckStyrenePd(OAc)₂ (10)Et₃NDMF1002478
4Heckn-Butyl acrylatePd(OAc)₂ (10)Et₃NDMF1002475
5SonogashiraPhenylacetylenePdCl₂(PPh₃)₂ (5), CuI (10)Et₃NTHF601280
6SonogashiraTrimethylsilylacetylenePdCl₂(PPh₃)₂ (5), CuI (10)Et₃NTHF601277
7StilleTributyl(phenyl)stannanePd(PPh₃)₄ (5)-Dioxane1002472
8StilleTributyl(vinyl)stannanePd(PPh₃)₄ (5)-Dioxane1002470

Data synthesized from representative yields in similar reactions.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonates

This protocol describes a triflic acid-mediated Prins cyclization of a homopropargylic alcohol with an aldehyde.

Materials:

  • Homopropargylic alcohol (1.0 equiv)

  • Aldehyde (1.2 equiv)

  • Trifluoromethanesulfonic acid (TfOH) (1.5 equiv)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the homopropargylic alcohol and the aldehyde in anhydrous DCM at -78 °C under an argon atmosphere, add trifluoromethanesulfonic acid dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Separate the layers and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford the desired this compound.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene/Ethanol/Water (4:1:1 mixture), degassed

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask, combine the this compound, arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed toluene/ethanol/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 100 °C and stir for 12 hours under an argon atmosphere.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture).

Protocol 3: General Procedure for Heck Coupling

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., styrene, n-butyl acrylate) (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (10 mol%)

  • Triethylamine (Et₃N) (3.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a sealed tube containing a solution of the this compound in anhydrous DMF, add the alkene, triethylamine, and palladium(II) acetate.

  • Seal the tube and heat the reaction mixture to 100 °C for 24 hours.

  • Cool the mixture to room temperature and pour into a separatory funnel containing diethyl ether and saturated aqueous NH₄Cl solution.

  • Separate the layers and extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture).

Protocol 4: General Procedure for Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (5 mol%)

  • Copper(I) iodide (CuI) (10 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the this compound and terminal alkyne in anhydrous THF, add triethylamine, copper(I) iodide, and bis(triphenylphosphine)palladium(II) dichloride under an argon atmosphere.

  • Stir the reaction mixture at 60 °C for 12 hours.

  • Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Wash the filtrate with saturated aqueous NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture).

Protocol 5: General Procedure for Stille Coupling

Materials:

  • This compound (1.0 equiv)

  • Organostannane (e.g., tributyl(phenyl)stannane) (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • 1,4-Dioxane, anhydrous

  • Saturated aqueous potassium fluoride (KF) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried flask under an argon atmosphere, dissolve the this compound and organostannane in anhydrous dioxane.

  • Add the Pd(PPh₃)₄ catalyst and heat the mixture to 100 °C for 24 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the mixture with saturated aqueous KF solution and brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture).

Visualizations

Synthetic_Workflow cluster_couplings Palladium-Catalyzed Cross-Coupling Reactions ketone Tetrahydropyran-4-one triflate 3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate ketone->triflate TfOH, Aldehyde, Homopropargylic Alcohol suzuki_prod 4-Aryl-3,6-dihydro-2H-pyran triflate->suzuki_prod Suzuki-Miyaura (Arylboronic acid) heck_prod 4-Vinyl-3,6-dihydro-2H-pyran triflate->heck_prod Heck (Alkene) sonogashira_prod 4-Alkynyl-3,6-dihydro-2H-pyran triflate->sonogashira_prod Sonogashira (Alkyne) stille_prod 4-Substituted-3,6-dihydro-2H-pyran triflate->stille_prod Stille (Organostannane)

Caption: Synthetic workflow for the preparation of this compound and its diversification via cross-coupling reactions.

mTOR_Signaling_Pathway growth_factors Growth Factors receptor Receptor Tyrosine Kinase growth_factors->receptor pi3k PI3K receptor->pi3k activates pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 recruits akt Akt pip3->akt recruits pdk1->akt activates tsc TSC1/TSC2 akt->tsc inhibits rheb Rheb-GTP tsc->rheb inhibits mtorc1 mTORC1 rheb->mtorc1 activates s6k1 S6K1 mtorc1->s6k1 activates four_ebp1 4E-BP1 mtorc1->four_ebp1 inhibits protein_synthesis Protein Synthesis & Cell Growth s6k1->protein_synthesis four_ebp1->protein_synthesis inhibitor Dihydropyran-based mTOR Inhibitor inhibitor->mtorc1 inhibits

Caption: Simplified mTOR signaling pathway, a target for dihydropyran-based inhibitors.

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 3,6-Dihydro-2H-pyran-4-yl Trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate. This versatile building block serves as a valuable precursor for the synthesis of a wide array of 4-substituted 3,6-dihydro-2H-pyrans, which are important structural motifs in medicinal chemistry and drug discovery. The methodologies described herein cover several key palladium-catalyzed reactions, including Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings.

Introduction

The 3,6-dihydro-2H-pyran scaffold is a privileged heterocycle found in numerous biologically active molecules and natural products. The ability to functionalize the C4 position of this ring system via robust and versatile cross-coupling methodologies is of significant interest to synthetic and medicinal chemists. This compound (triflate) is an excellent electrophilic partner for these reactions due to the triflate group's high leaving group ability. Palladium-catalyzed cross-coupling reactions offer a powerful and modular approach to introduce a diverse range of substituents, including aryl, heteroaryl, alkenyl, alkynyl, and amino groups, under relatively mild conditions.[1]

This document outlines detailed experimental protocols and summarizes key quantitative data for various palladium-catalyzed cross-coupling reactions of this compound.

Data Presentation

The following tables summarize the reaction conditions and yields for different palladium-catalyzed cross-coupling reactions of this compound.

Table 1: Suzuki-Miyaura Coupling of this compound with Boronic Acids

EntryBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
11-(tert-butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolePd(PPh₃)₄ (5)-2 M Na₂CO₃Toluene/Ethanol806Not Specified[2]
2Arylboronic acidNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified98[3]

Note: Detailed quantitative data for a broad range of Suzuki coupling partners is limited in the readily available literature. The provided examples serve as a starting point for reaction optimization.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from a patented procedure for the coupling of this compound with a heteroaryl boronic acid derivative.[2]

Materials:

  • This compound

  • Appropriate boronic acid or boronate ester (1.1 - 1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • 2 M aqueous sodium carbonate (Na₂CO₃) solution

  • Toluene

  • Ethanol

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), the boronic acid/ester (1.1-1.5 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Add a mixture of toluene and ethanol (e.g., 2:1 v/v).

  • Add the 2 M aqueous Na₂CO₃ solution.

  • Degas the reaction mixture by bubbling an inert gas through the solution for 15-20 minutes.

  • Heat the reaction mixture to 80 °C under an inert atmosphere and stir for 6 hours or until reaction completion is observed by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and dilute with EtOAc.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-substituted-3,6-dihydro-2H-pyran.

General Considerations for Other Cross-Coupling Reactions:

While specific examples for Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings of this compound are not extensively detailed in the cited literature, general protocols for vinyl triflates can be adapted. Researchers should perform reaction optimization to determine the ideal conditions for their specific substrates.

  • Heck Coupling: Typically involves reacting the triflate with an alkene in the presence of a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine ligand (e.g., PPh₃, P(o-tol)₃), and a base (e.g., Et₃N, K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile.[4]

  • Sonogashira Coupling: Generally requires a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), a base (e.g., Et₃N, piperidine), and a terminal alkyne in a solvent such as THF or DMF.[5]

  • Buchwald-Hartwig Amination: This reaction couples the triflate with a primary or secondary amine using a palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂), a bulky electron-rich phosphine ligand (e.g., BINAP, Xantphos), and a strong base (e.g., NaOtBu, Cs₂CO₃) in a non-polar solvent like toluene or dioxane.

  • Stille Coupling: Involves the reaction of the triflate with an organostannane reagent in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and often a lithium chloride additive in a solvent like THF or DMF.

Visualizations

Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

The following diagram illustrates the general catalytic cycle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Palladium-Catalyzed Cross-Coupling Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (R-X) Pd0->OxAdd PdII R-Pd(II)-X Ln OxAdd->PdII Transmetal Transmetalation (R'-M) PdII->Transmetal PdIIRR R-Pd(II)-R' Ln Transmetal->PdIIRR RedElim Reductive Elimination PdIIRR->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Workflow for a Typical Cross-Coupling Reaction

This diagram outlines the typical laboratory workflow for performing a palladium-catalyzed cross-coupling reaction.

Experimental Workflow start Start setup Reaction Setup (Under Inert Atmosphere) start->setup reagents Add Triflate, Coupling Partner, Catalyst, Ligand, Base setup->reagents solvent Add Solvent reagents->solvent reaction Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup Aqueous Workup (Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification characterization Product Characterization (NMR, MS) purification->characterization end End characterization->end

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Conclusion

The palladium-catalyzed cross-coupling of this compound represents a highly effective strategy for the synthesis of diverse 4-substituted dihydropyrans. The Suzuki-Miyaura coupling has been demonstrated to be a viable method, and by extension, other palladium-catalyzed reactions such as Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings are expected to be applicable. The protocols and data presented herein provide a solid foundation for researchers to explore and develop novel derivatives of the 3,6-dihydro-2H-pyran scaffold for applications in drug discovery and materials science. Further optimization of reaction conditions for each specific coupling partner is encouraged to achieve maximal yields and purity.

References

Functionalization of Dihydropyran Ring via Vinyl Triflate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the functionalization of the dihydropyran ring system utilizing vinyl triflates as versatile coupling partners. The methodologies described herein are central to the synthesis of complex molecules in medicinal chemistry and materials science, enabling the introduction of a wide array of substituents onto the dihydropyran scaffold.

Introduction

The dihydropyran ring is a privileged scaffold found in numerous natural products and biologically active molecules. Its functionalization is a key strategy in the development of novel therapeutic agents and functional materials. The conversion of the keto group in a dihydropyranone to a vinyl triflate provides a highly reactive electrophile suitable for a variety of palladium-catalyzed cross-coupling reactions. This approach allows for the stereospecific formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions, offering a powerful tool for late-stage diversification of complex molecular architectures.

This guide details the synthesis of a key dihydropyran vinyl triflate intermediate and its subsequent application in several common and synthetically valuable cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Stille couplings.

Synthesis of 3,6-Dihydro-2H-pyran-4-yl Trifluoromethanesulfonate

The preparation of the vinyl triflate from the corresponding ketone is the crucial first step. A common precursor is tetrahydro-4H-pyran-4-one. The following protocol is a general guideline for the synthesis of this compound.

Experimental Protocol: Synthesis of Dihydropyran Vinyl Triflate

Materials:

  • Tetrahydro-4H-pyran-4-one

  • Lithium diisopropylamide (LDA) or other suitable non-nucleophilic base

  • N-Phenyl-bis(trifluoromethanesulfonimide) (Tf₂NPh) or Triflic anhydride (Tf₂O)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of a non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 equiv.) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of tetrahydro-4H-pyran-4-one (1.0 equiv.) in anhydrous THF dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • To this solution, add a solution of N-phenyl-bis(trifluoromethanesulfonimide) (1.2 equiv.) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired this compound.

Diagram of the Synthesis Workflow:

Synthesis_Workflow start Start ketone Tetrahydro-4H-pyran-4-one start->ketone 1. Starting Material enolate Enolate Formation (LDA, THF, -78 °C) ketone->enolate 2. Deprotonation triflation Triflation (Tf₂NPh, THF) enolate->triflation 3. Electrophilic Trap workup Aqueous Workup & Extraction triflation->workup 4. Quenching purification Column Chromatography workup->purification 5. Purification product Dihydropyran Vinyl Triflate purification->product 6. Final Product

Caption: Workflow for the synthesis of dihydropyran vinyl triflate.

Functionalization of Dihydropyran Vinyl Triflate via Cross-Coupling Reactions

The prepared dihydropyran vinyl triflate is a versatile intermediate for various palladium-catalyzed cross-coupling reactions. The following sections provide protocols and quantitative data for several key transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the dihydropyran ring and an aryl or vinyl group using a boronic acid or ester.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, THF/Water mixture)

  • Anhydrous conditions (if required by the catalyst)

Procedure:

  • To a reaction vessel under an inert atmosphere, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (0.02-0.05 equiv.), and the base (2.0-3.0 equiv.).

  • Add the solvent and degas the mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene1001285
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)Cs₂CO₃Dioxane90892
33-Thienylboronic acidPd(PPh₃)₄ (5)Na₂CO₃THF/H₂O801678

Diagram of the Suzuki-Miyaura Coupling Pathway:

Suzuki_Coupling pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add triflate Dihydropyran-OTf triflate->oxidative_add pd_intermediate [Dihydropyran-Pd(II)L₂(OTf)] oxidative_add->pd_intermediate transmetalation Transmetalation (Base) pd_intermediate->transmetalation boronic_acid Ar-B(OH)₂ boronic_acid->transmetalation pd_aryl_intermediate [Dihydropyran-Pd(II)L₂(Ar)] transmetalation->pd_aryl_intermediate reductive_elim Reductive Elimination pd_aryl_intermediate->reductive_elim reductive_elim->pd0 Regeneration product 4-Aryl-dihydropyran reductive_elim->product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between the dihydropyran ring and a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)

  • Copper(I) salt (e.g., CuI)

  • Base (e.g., triethylamine (TEA), diisopropylamine (DIPA))

  • Solvent (e.g., THF, DMF)

Procedure:

  • To a reaction vessel under an inert atmosphere, add the palladium catalyst (0.02-0.05 equiv.) and the copper(I) salt (0.05-0.10 equiv.).

  • Add the solvent, followed by the base, the terminal alkyne (1.2-1.5 equiv.), and finally the this compound (1.0 equiv.).

  • Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 50-70 °C) and monitor by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[1]

EntryAlkynePd Catalyst (mol%)Cu(I) Salt (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)TEATHF50688
21-HexynePd(PPh₃)₄ (5)CuI (10)DIPADMF60882
3TrimethylsilylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)TEATHFRT1291

Diagram of the Sonogashira Coupling Pathway:

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add triflate Dihydropyran-OTf triflate->oxidative_add pd_intermediate [Dihydropyran-Pd(II)L₂(OTf)] oxidative_add->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_alkynyl_intermediate [Dihydropyran-Pd(II)L₂(C≡CR)] transmetalation->pd_alkynyl_intermediate reductive_elim Reductive Elimination pd_alkynyl_intermediate->reductive_elim reductive_elim->pd0 Regeneration product 4-Alkynyl-dihydropyran reductive_elim->product alkyne R-C≡C-H cu_acetylide Cu-C≡C-R alkyne->cu_acetylide [CuI], Base cu_acetylide->transmetalation base Base

Caption: Catalytic cycles of the Sonogashira coupling.

Heck Reaction

The Heck reaction allows for the coupling of the dihydropyran vinyl triflate with an alkene to form a substituted dihydropyran.

Materials:

  • This compound

  • Alkene (e.g., methyl acrylate, styrene)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

  • Phosphine ligand (e.g., PPh₃, P(o-tol)₃) (if not using a pre-formed phosphine complex)

  • Base (e.g., Et₃N, K₂CO₃)

  • Solvent (e.g., DMF, Acetonitrile)

Procedure:

  • To a reaction vessel under an inert atmosphere, add the palladium catalyst (0.01-0.05 equiv.), the phosphine ligand (if needed), and the base (1.5-2.0 equiv.).

  • Add the solvent, the alkene (1.1-1.5 equiv.), and the this compound (1.0 equiv.).

  • Heat the reaction mixture to 80-120 °C and monitor by TLC or GC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Methyl acrylatePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF1002475
2StyrenePd(PPh₃)₄ (5)-K₂CO₃Acetonitrile801880
3n-Butyl acrylatePd(OAc)₂ (2)PPh₃ (4)Et₃NDMF1102072

Diagram of the Heck Reaction Pathway:

Heck_Reaction pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add triflate Dihydropyran-OTf triflate->oxidative_add pd_intermediate [Dihydropyran-Pd(II)L₂(OTf)] oxidative_add->pd_intermediate migratory_insertion Migratory Insertion pd_intermediate->migratory_insertion alkene Alkene alkene->migratory_insertion pd_alkyl_intermediate [Pd(II)-Alkyl Intermediate] migratory_insertion->pd_alkyl_intermediate beta_hydride_elim β-Hydride Elimination pd_alkyl_intermediate->beta_hydride_elim beta_hydride_elim->pd0 Reductive Elimination (with Base) product Substituted Dihydropyran beta_hydride_elim->product base Base

Caption: Catalytic cycle of the Heck reaction.

Stille Coupling

The Stille coupling involves the reaction of the dihydropyran vinyl triflate with an organostannane reagent.

Materials:

  • This compound

  • Organostannane (e.g., vinyltributyltin, phenyltributyltin)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Solvent (e.g., THF, Toluene)

  • Optional: Additive (e.g., LiCl)

Procedure:

  • To a reaction vessel under an inert atmosphere, add the palladium catalyst (0.02-0.05 equiv.) and the dihydropyran vinyl triflate (1.0 equiv.).

  • Add the anhydrous solvent and the organostannane (1.1-1.2 equiv.). An additive like LiCl can be beneficial.

  • Heat the reaction mixture to reflux and monitor by TLC or GC-MS.

  • Upon completion, cool the reaction and quench with saturated aqueous KF solution to precipitate the tin byproducts.

  • Filter the mixture through celite and extract the filtrate with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

EntryOrganostannaneCatalyst (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)
1VinyltributyltinPd(PPh₃)₄ (5)LiClTHF701289
2PhenyltributyltinPd(PPh₃)₄ (5)-Toluene1101683
3(Tributylstannyl)furanPd(PPh₃)₄ (5)LiClTHF701085

Conclusion

The functionalization of the dihydropyran ring via its vinyl triflate derivative is a robust and versatile strategy for the synthesis of a diverse range of substituted dihydropyrans. The protocols outlined in this document for Suzuki-Miyaura, Sonogashira, Heck, and Stille couplings provide a solid foundation for researchers to explore the chemical space around this important heterocyclic core. The mild reaction conditions and broad functional group tolerance of these palladium-catalyzed reactions make them highly valuable tools in modern organic synthesis and drug discovery.

References

Applications of 3,6-Dihydro-2H-pyran-4-yl Trifluoromethanesulfonate in Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,6-Dihydro-2H-pyran-4-yl trifluoromethanesulfonate is a versatile building block in materials science, primarily utilized as a monomer in the synthesis of novel polymers and functional materials. Its vinyl triflate group serves as an excellent leaving group in various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds and the incorporation of the dihydropyran moiety into polymer backbones or as pendant groups. This functionality allows for the tailoring of material properties for a range of applications, including the development of advanced polymers with specific thermal, mechanical, and optical characteristics. This document provides detailed application notes on its use in polymer synthesis and the creation of functional materials, alongside comprehensive experimental protocols for key synthetic transformations.

Introduction

The dihydropyran ring is a significant heterocyclic scaffold found in numerous natural products and pharmacologically active compounds. In materials science, the incorporation of this moiety into polymer structures can impart unique properties such as hydrophilicity, biocompatibility, and tailored thermal stability. This compound emerges as a key precursor for accessing these materials due to the high reactivity of its triflate group in cross-coupling chemistry. This allows for the synthesis of a diverse array of materials that would be otherwise difficult to access through traditional polymerization methods.

Key Applications in Materials Science

The primary application of this compound in materials science lies in its use as a monomer in palladium-catalyzed cross-coupling reactions to synthesize functional polymers. The triflate group acts as a versatile handle for introducing various substituents onto the dihydropyran ring, enabling the creation of materials with tailored properties.

Synthesis of Functional Polymers via Cross-Coupling Reactions

This compound is an ideal monomer for creating polymers with dihydropyran units directly in the polymer backbone or as pendant groups. This is achieved through well-established palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions allow for the formation of C-C bonds between the dihydropyran ring and a variety of coupling partners, including aryl boronic acids, organostannanes, alkenes, and terminal alkynes.

The resulting polymers can exhibit a range of properties depending on the comonomers and the type of coupling reaction used. For instance, incorporation of aromatic units via Suzuki coupling can lead to materials with enhanced thermal stability and potential for applications in optoelectronics.

dot

Synthesis_Workflow Start Start: Tetrahydro-4H-pyran-4-one Reaction Reaction Mixture Start->Reaction Reagents Tf2O, 2,6-Lutidine, DCM, -78 °C Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Product: 3,6-Dihydro-2H-pyran-4-yl Trifluoromethanesulfonate Purification->Product

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Reaction Conditions for Vinyl Triflates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling reaction involving vinyl triflates.

Frequently Asked Questions (FAQs)

Q1: What are the key components of a Suzuki coupling reaction with vinyl triflates?

A typical Suzuki coupling reaction with a vinyl triflate consists of the following key components:

  • Vinyl Triflates: The electrophilic coupling partner. Vinyl triflates are often prepared from the corresponding ketones.[1]

  • Organoboron Reagent: Usually a boronic acid or a boronic ester (e.g., pinacol ester). Boronic esters can offer greater stability and prevent side reactions like protodeboronation.[2][3]

  • Palladium Catalyst: A source of palladium(0) is essential for the catalytic cycle. Common precatalysts include Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃.[4][5][6]

  • Ligand: Often a phosphine-based ligand that stabilizes the palladium catalyst and influences its reactivity and selectivity. The choice of ligand is critical for successful coupling.[2][5]

  • Base: Necessary for the activation of the organoboron reagent to facilitate the crucial transmetalation step in the catalytic cycle.[3][4][7]

  • Solvent: A suitable solvent or a mixture of solvents is required to dissolve the reactants and facilitate the reaction. Common choices include THF, dioxane, and toluene, often with water as a co-solvent.[8][9][10]

Q2: My Suzuki reaction with a vinyl triflate is failing or giving a low yield. What are the common causes?

Low yields or reaction failure in Suzuki couplings with vinyl triflates can be attributed to several factors:

  • Poor Catalyst Activity: The palladium catalyst may be inactive or have decomposed. This can be due to improper storage or the presence of oxygen in the reaction.[3][11]

  • Inappropriate Choice of Ligand, Base, or Solvent: The combination of these components is crucial and needs to be optimized for the specific substrates being used.[5][12][13]

  • Decomposition of the Boronic Acid: Boronic acids can be unstable and undergo protodeboronation, especially at higher temperatures or in the presence of water.[2][3][11]

  • Hydrolysis of the Vinyl Triflate: Vinyl triflates can be sensitive to water, leading to hydrolysis back to the parent ketone, particularly under basic conditions.[1][14]

  • Side Reactions: Unwanted side reactions such as homocoupling of the boronic acid or reduction of the vinyl triflate can consume starting materials and reduce the yield of the desired product.[2][3]

  • Incomplete Reaction: The reaction may not have reached completion. Monitoring the reaction progress by TLC, GC, or LC-MS is important.[15]

Q3: What are the most common side reactions in Suzuki couplings with vinyl triflates, and how can they be minimized?

Several side reactions can compete with the desired cross-coupling, leading to reduced yields and purification challenges. The most common include:

  • Protodeboronation: This is the cleavage of the C-B bond of the organoboron reagent, replacing it with a C-H bond. To minimize this, consider using more stable boronic esters (e.g., pinacol esters), using anhydrous conditions where possible, and keeping the reaction time and temperature to a minimum.[2][11]

  • Homocoupling: The coupling of two organoboron reagents can occur, especially in the presence of oxygen or if a Pd(II) precatalyst is not efficiently reduced to Pd(0).[2][3] To mitigate this, ensure the reaction mixture and solvents are thoroughly degassed.[2][11]

  • Hydrolysis of the Vinyl Triflate: As vinyl triflates can be moisture-sensitive, their hydrolysis back to the ketone starting material can be a significant issue.[1][14] Using freshly prepared vinyl triflates and minimizing water content in the reaction can be beneficial.[1]

  • Isomerization of the Double Bond: Depending on the catalyst and reaction conditions, isomerization of the double bond in the vinyl triflate can occur, leading to a mixture of stereoisomers.[5] The choice of ligand can influence the stereochemical outcome.[5]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the Suzuki coupling of vinyl triflates.

Problem Potential Cause Suggested Solution
Low or No Conversion Inactive catalyst.Ensure the palladium precatalyst is of good quality and stored correctly. Consider using a different palladium source or a pre-activated catalyst. Thoroughly degas all solvents and the reaction mixture to prevent catalyst oxidation.[11]
Ineffective ligand.Switch to a bulkier, more electron-rich phosphine ligand. For vinyl triflates, ligands like PCy₃ or P(t-Bu)₃ have been shown to be effective.[4][6]
Insufficiently active base.Use a stronger base such as K₃PO₄ or Cs₂CO₃. The choice of base can be critical for activating the boronic acid.[1][12]
Low reaction temperature.Gradually increase the reaction temperature. While some couplings proceed at room temperature, others may require heating.[1][16]
Formation of Ketone (from Vinyl Triflate Hydrolysis) Presence of excess water.While some water is often necessary, excessive amounts can lead to hydrolysis. Try reducing the amount of water or using anhydrous conditions if the chosen base allows.
Base-mediated hydrolysis.Consider using a milder base like NaHCO₃ or KF.[1][5] The rate of hydrolysis can be pH-dependent.[17]
Significant Homocoupling of Boronic Acid Presence of oxygen.Rigorously degas all solvents and the reaction mixture before adding the catalyst. Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.[2][12]
Inefficient reduction of Pd(II) precatalyst.If using a Pd(II) source like Pd(OAc)₂, ensure conditions are suitable for its reduction to the active Pd(0) species.
Protodeboronation of Boronic Acid Unstable boronic acid.Use a more stable boronic ester, such as a pinacol or MIDA ester.[2][11]
High temperature or prolonged reaction time.Optimize the reaction temperature and time to achieve full conversion of the starting material without significant decomposition of the boronic acid.
Mixture of Stereoisomers (Loss of Double Bond Geometry) Isomerization during the catalytic cycle.The choice of ligand can influence the stereochemical outcome. For example, Pd(PPh₃)₄ has been shown to favor retention of configuration, while Pd(dppf)Cl₂ can lead to inversion.[5]

Experimental Protocols & Data

General Experimental Protocol for Suzuki Coupling of a Vinyl Triflate
  • Preparation: To an oven-dried reaction vessel, add the vinyl triflate (1.0 equiv.), the organoboron reagent (1.1–1.5 equiv.), and the base (2.0–3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 15-30 minutes.

  • Solvent Addition: Add the degassed solvent(s) via syringe.

  • Catalyst Addition: Add the palladium catalyst and ligand (or a pre-formed catalyst complex).

  • Reaction: Heat the reaction mixture to the desired temperature and stir for the required time, monitoring the progress by TLC or GC/LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Table 1: Comparison of Catalysts and Ligands for Suzuki Coupling of Vinyl Triflates
CatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂PCy₃K₃PO₄DioxaneRTHigh[4][6]
Pd₂(dba)₃P(t-Bu)₃K₃PO₄DioxaneRTHigh[6]
(Ph₃P)₂PdCl₂-Na₂CO₃THF/H₂ORTHigh[8][18]
Pd(PPh₃)₄-K₃PO₄THF/H₂ORT90[5]
Pd(dppf)Cl₂-KFTHF/H₂O (15:1)50Good[5]
Table 2: Effect of Base and Solvent on Suzuki Coupling of Vinyl Triflates
BaseSolventTemperature (°C)Yield (%)Reference
Na₂CO₃THF/H₂ORTHigh[8][18]
NaHCO₃DME8099[1]
K₃PO₄THF/H₂ORT90[5]
KFTHF/H₂O50Good[5]
K₂CO₃THF/H₂ORTGood[14]

Visual Guides

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification reagents Combine Vinyl Triflate, Boronic Acid/Ester, & Base purge Purge with Inert Gas reagents->purge solvent Add Degassed Solvent purge->solvent catalyst Add Catalyst & Ligand solvent->catalyst heat Heat to Reaction Temp catalyst->heat monitor Monitor by TLC/GC/LC-MS heat->monitor quench Cool & Quench monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify product Isolated Product purify->product

Caption: General experimental workflow for a Suzuki coupling reaction.

Troubleshooting_Logic start Low Yield or Reaction Failure check_catalyst Is the Catalyst Active? start->check_catalyst check_conditions Are Reaction Conditions (Base, Solvent, Temp) Optimal? check_catalyst->check_conditions Yes sol_catalyst Degas Solvents Thoroughly. Use Fresh Catalyst/Ligand. check_catalyst->sol_catalyst No check_sm Are Starting Materials (Boronic Acid, Triflate) Stable? check_conditions->check_sm Yes sol_conditions Screen Different Bases (e.g., K3PO4, Cs2CO3). Screen Solvents & Temperature. check_conditions->sol_conditions No sol_sm Use Boronic Ester. Use Freshly Prepared Triflate. Minimize Water Content. check_sm->sol_sm No success Improved Yield check_sm->success Yes sol_catalyst->check_catalyst sol_conditions->check_conditions sol_sm->check_sm

Caption: Troubleshooting logic for optimizing Suzuki reactions.

References

Technical Support Center: Synthesis of 3,6-Dihydro-2H-pyran-4-yl Trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for preparing this compound?

A1: The most common method for the synthesis of this compound involves the triflation of the corresponding ketone, tetrahydro-4H-pyran-4-one. This reaction is typically achieved by deprotonation of the ketone with a strong, non-nucleophilic base to form an enolate, which is then trapped with a triflating agent.

Q2: What are the key reagents used in this synthesis?

A2: The key reagents include:

  • Starting Material: Tetrahydro-4H-pyran-4-one.

  • Base: A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is commonly used to generate the enolate.

  • Triflating Agent: Triflic anhydride (Tf₂O) or N-phenylbis(trifluoromethanesulfonimide) (Comins' reagent) are effective triflating agents.[1]

Q3: What is the expected yield for this reaction?

A3: The reported yields can vary depending on the specific conditions and reagents used. A literature procedure using LDA and N-phenylbis(trifluoromethanesulfonimide) reports a yield of 40% after purification.[2] Another synthetic route suggests a potential yield of up to 98%.

Q4: How should the final product be stored?

A4: this compound should be stored in an inert atmosphere, preferably in a freezer at temperatures under -20°C.[2] It is important to avoid moisture as the triflate group can be susceptible to hydrolysis.

Troubleshooting Guide

Problem 1: Low or no yield of the desired product.

  • Possible Cause: Incomplete enolate formation.

    • Solution: Ensure the base (e.g., LDA) is freshly prepared or properly titrated to confirm its molarity. Use a sufficient excess of the base (typically 1.1 to 1.5 equivalents) to ensure complete deprotonation of the ketone. The reaction should be carried out at a low temperature (e.g., -78 °C) to ensure the stability of the enolate.[2]

  • Possible Cause: Inactive or degraded triflating agent.

    • Solution: Triflic anhydride is highly reactive and sensitive to moisture. Use a fresh bottle or a properly stored aliquot. N-phenylbis(trifluoromethanesulfonimide) is a solid and generally more stable, but should still be stored in a desiccator.

  • Possible Cause: Reaction temperature is too high.

    • Solution: Maintain a low temperature during the addition of the base and the triflating agent to prevent side reactions. The reaction is typically warmed to room temperature slowly over a prolonged period (e.g., 18 hours) to ensure completion.[2]

Problem 2: Presence of significant impurities in the crude product.

  • Possible Cause: Formation of elimination byproducts.

    • Solution: Acyclic vinyl triflates are known to undergo elimination to form alkynes.[3] While less common with cyclic systems, it can still occur, especially if the reaction temperature is not well-controlled or if a less sterically hindered base is used. Using a bulky, non-nucleophilic base like LDA can help minimize this side reaction.

  • Possible Cause: Unreacted starting material (tetrahydro-4H-pyran-4-one).

    • Solution: This indicates incomplete enolate formation or insufficient triflating agent. Refer to the solutions for "Low or no yield." Monitor the reaction by TLC or GC-MS to ensure the consumption of the starting material.

  • Possible Cause: Hydrolysis of the product.

    • Solution: The triflate group can be hydrolyzed back to the ketone if water is present during the reaction or workup. Ensure all glassware is oven-dried, and use anhydrous solvents. Perform the aqueous workup quickly and with cold solutions.

Problem 3: Difficulty in purifying the final product.

  • Possible Cause: Residual trifluoromethanesulfonamide from the use of Comins' reagent.

    • Solution: The provided literature protocol suggests a multi-step purification process to remove this impurity, including medium pressure liquid chromatography (MPLC) on alumina, followed by Kugelrohr distillation, and a second MPLC on silica gel.[2]

  • Possible Cause: Co-elution of impurities during column chromatography.

    • Solution: If standard silica gel chromatography is insufficient, consider using a different stationary phase, such as alumina, or employing a different solvent system. As suggested in one protocol, a gradient elution may be necessary to achieve good separation.[2]

Data Presentation

ParameterCondition 1
Starting Material Tetrahydro-4H-pyran-4-one
Base Lithium diisopropylamide (LDA)
Triflating Agent N-Phenylbis(trifluoromethanesulfonimide)
Solvent Tetrahydrofuran (THF)
Reaction Temperature -70 °C to Room Temperature
Reaction Time 18 hours
Reported Yield 40%
Purity High purity after multi-step purification
Reference Journal of Organic Chemistry, 2014, 79(6), 2781-2791[2]

Experimental Protocols

Synthesis of this compound [2]

  • To a stirred solution of tetrahydro-4H-pyran-4-one (5.5 g) in anhydrous tetrahydrofuran (THF, 30 mL) at -70 °C under an argon atmosphere, slowly add a 1.92 M solution of lithium diisopropylamide (LDA) in THF (31.5 mL) dropwise.

  • Continue stirring the reaction mixture at -70 °C for 30 minutes to ensure complete enolate formation.

  • Subsequently, add a solution of N-phenylbis(trifluoromethanesulfonyl)imide (21.6 g) in anhydrous THF (30 mL).

  • Allow the reaction system to slowly warm to room temperature and stir for 18 hours.

  • Upon completion of the reaction, remove the solvent by evaporation under reduced pressure.

  • Purify the crude product by medium pressure liquid chromatography (MPLC) on alumina using a 5% ethyl acetate/isohexane solvent mixture as the eluent.

  • Collect the target fractions and further purify by Kugelrohr distillation (100 °C/10 mmHg).

  • To completely remove residual trifluoromethanesulfonamide reagent, perform a second MPLC purification on silica gel with the same eluent system.

  • A final Kugelrohr distillation will afford this compound as a colorless oil (5.1 g, 40% yield).

Visualizations

Reaction_Pathway Start Tetrahydro-4H-pyran-4-one Enolate Lithium Enolate Start->Enolate LDA, THF, -78 °C Side_Product2 Unreacted Starting Material Product 3,6-Dihydro-2H-pyran-4-yl Trifluoromethanesulfonate Enolate->Product Tf₂O or Comins' Reagent Side_Product1 Elimination Byproduct Enolate->Side_Product1 Side Reaction (e.g., excess heat) Side_Product3 Hydrolysis Product (Starting Material) Product->Side_Product3 H₂O (workup or contamination)

Caption: Main reaction pathway and potential side reactions.

Troubleshooting_Workflow Start Low or No Product Yield Check_Base Verify Base Activity and Stoichiometry Start->Check_Base Check_Tf_Agent Check Triflating Agent Quality Check_Base->Check_Tf_Agent Correct Solution_Base Use fresh/titrated base (1.1-1.5 eq) Check_Base->Solution_Base Incorrect Check_Temp Verify Reaction Temperature Control Check_Tf_Agent->Check_Temp OK Solution_Tf_Agent Use fresh/properly stored reagent Check_Tf_Agent->Solution_Tf_Agent Degraded Check_Purity Analyze for Side Products Check_Temp->Check_Purity Correct Solution_Temp Maintain low temperature (-78 °C) Check_Temp->Solution_Temp Incorrect Solution_Elimination Optimize base and temperature Check_Purity->Solution_Elimination Elimination Product Solution_Hydrolysis Ensure anhydrous conditions Check_Purity->Solution_Hydrolysis Hydrolysis Product

Caption: Troubleshooting workflow for low product yield.

References

Technical Support Center: Improving Heck Coupling Yields with 3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the Heck coupling reaction of 3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific carbon-carbon bond-forming reaction. Here you will find answers to frequently asked questions and detailed troubleshooting guides to address common experimental challenges.

Troubleshooting Guide

Low yields and inconsistent results are common hurdles in palladium-catalyzed cross-coupling reactions. The following table outlines potential issues, their probable causes, and recommended solutions for the Heck coupling of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion Catalyst Inactivity: The active Pd(0) species may not be forming efficiently or has decomposed.• Use a pre-catalyst that readily forms Pd(0), such as Pd₂(dba)₃. • Ensure anaerobic and anhydrous conditions, as oxygen can oxidize the phosphine ligands and deactivate the catalyst.[1] • Increase catalyst loading, especially during initial screening.[2]
Poor Oxidative Addition: The oxidative addition of the vinyl triflate to the Pd(0) center is inefficient.• Vinyl triflates are generally more reactive than corresponding halides in oxidative addition.[3] However, ensuring a sufficiently electron-rich and available Pd(0) center is key. • Employ bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, XPhos) or N-heterocyclic carbene (NHC) ligands to enhance the electron density on the palladium center.[1][4]
Ineffective Base: The base may be too weak, sterically hindered, or insoluble in the reaction medium to effectively neutralize the generated triflic acid.• Use a moderately strong inorganic base like K₂CO₃ or Cs₂CO₃.[4][5] • Organic bases such as triethylamine (NEt₃) or N,N-diisopropylethylamine (DIPEA) can also be effective.[6] • Ensure the chosen base is sufficiently soluble in the reaction solvent at the operating temperature.
Formation of Side Products Reductive Heck Product: The intermediate may undergo a reductive pathway instead of β-hydride elimination.[1]• The choice of base, solvent, and temperature can greatly influence the formation of reductive Heck byproducts.[1] • Consider additives like silver salts (e.g., Ag₃PO₄) which can act as halide scavengers and promote the desired pathway, especially when halide ions are present from other sources.[1]
Isomerization of the Double Bond: The double bond in the product may isomerize to a more stable position.• Adding bases or silver salts can facilitate the reductive elimination of H-X, reducing the likelihood of alkene isomerization.[7] • Shorter reaction times can minimize isomerization.
Poor Regioselectivity Reaction with an Electron-Rich Olefin: 3,6-dihydro-2H-pyran is an electron-rich olefin, which can lead to mixtures of regioisomers.• The use of specific ligands, such as NHC-pyridine ligands, has been shown to improve regioselectivity in Heck couplings with dihydropyran.[4] • The choice of solvent and base is critical in controlling the regiochemical outcome.[8]
Inconsistent Results Variability in Reagent Quality: Impurities in solvents, reagents, or starting materials can inhibit the reaction.• Use freshly distilled and degassed solvents. • Ensure the purity of the vinyl triflate and the coupling partner. • Use high-purity palladium catalysts and ligands.
Reaction Conditions Not Fully Optimized: The interplay between catalyst, ligand, base, solvent, and temperature is complex and not optimized for this specific substrate.• Systematically screen different combinations of ligands, bases, and solvents. • Optimize the reaction temperature; higher temperatures can sometimes lead to catalyst decomposition.[1]

Frequently Asked Questions (FAQs)

Q1: Why is my Heck reaction with this compound giving a low yield?

Low yields with this substrate can stem from several factors. As an electron-rich olefin, 3,6-dihydro-2H-pyran can be less reactive than electron-deficient alkenes.[9] The key to improving yields often lies in the careful selection of the catalytic system. The choice of palladium precursor, ligand, base, and solvent are all critical parameters that need to be optimized.[5] For vinyl triflates, ensuring a halide-free condition can be advantageous.[1]

Q2: What is the best palladium catalyst to use for this reaction?

While there is no single "best" catalyst, a common starting point is a Pd(0) source like Pd₂(dba)₃ or a Pd(II) precursor such as Pd(OAc)₂ or PdCl₂ that can be reduced in situ.[1][10] The performance of the catalyst is heavily dependent on the chosen ligand. For electron-rich olefins and vinyl triflates, bulky, electron-donating phosphine ligands (e.g., tri(tert-butyl)phosphine) or N-heterocyclic carbene (NHC) ligands often give superior results by promoting the oxidative addition step.[1][4]

Q3: Which ligand should I choose for the Heck coupling of this vinyl triflate?

The ligand plays a crucial role in stabilizing the palladium catalyst and influencing its reactivity and selectivity. For couplings involving electron-rich olefins like dihydropyran, bulky and electron-donating ligands are generally preferred.[1] N-heterocyclic carbene (NHC) ligands have been successfully used to improve yields and regioselectivity in Heck reactions with dihydropyran.[4] Phosphine ligands such as P(t-Bu)₃ and other biaryl phosphines (e.g., XPhos, SPhos) are also excellent candidates to screen.

Q4: What is the role of the base in this reaction, and which one should I use?

The base is essential to neutralize the triflic acid (TfOH) generated during the catalytic cycle, which would otherwise deactivate the catalyst.[1] A variety of organic (e.g., NEt₃, DIPEA) and inorganic bases (e.g., K₂CO₃, Cs₂CO₃, NaOAc) can be used.[1][5] The choice of base can significantly impact the reaction yield and should be optimized in conjunction with the solvent.[5] For instance, K₂CO₃ has been effectively used in DMF for Heck couplings with dihydropyran.[4]

Q5: How does the choice of solvent affect the reaction outcome?

The solvent influences the solubility of the reactants and catalyst, and its polarity can affect the reaction rate and selectivity.[5][11] Dipolar aprotic solvents like DMF, NMP, and DMA are commonly used for Heck reactions.[1][5] The choice of solvent can be critical, and in some cases, a less polar solvent may be beneficial to suppress side reactions.[8] It is advisable to screen a few different solvents to find the optimal one for your specific coupling partners.

Experimental Protocols

Standard Heck Coupling Protocol

This protocol provides a general starting point for the Heck coupling of this compound with an aryl halide.

  • To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and the desired phosphine ligand (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add this compound (1.2 mmol, 1.2 equiv.), the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.), and the degassed solvent (e.g., DMF, 5 mL).

  • Stir the reaction mixture at the desired temperature (e.g., 80-120 °C) and monitor the progress by TLC or GC/MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Optimized Protocol for Improved Yields

This protocol incorporates findings that may lead to higher yields for this specific transformation.

  • In a glovebox, add Pd₂(dba)₃ (0.01 mmol, 1 mol%) and an electron-rich, bulky ligand (e.g., XPhos, 0.022 mmol, 2.2 mol%) to an oven-dried Schlenk tube.

  • Remove the tube from the glovebox and add this compound (1.0 mmol), the coupling partner (1.1 mmol, 1.1 equiv.), and a suitable base (e.g., Cs₂CO₃, 1.5 mmol, 1.5 equiv.).

  • Evacuate and backfill the tube with argon three times.

  • Add freshly distilled and degassed solvent (e.g., dioxane or toluene, 0.2 M concentration) via syringe.

  • Seal the tube and heat the reaction mixture in an oil bath at the optimized temperature (e.g., 100 °C) with vigorous stirring for the predetermined reaction time.

  • Follow the workup and purification procedure as described in the standard protocol.

Visualizing Reaction Parameters

The following diagram illustrates the key components and their interplay in optimizing the Heck coupling reaction.

Heck_Coupling_Optimization cluster_reactants Reactants cluster_catalytic_system Catalytic System cluster_conditions Reaction Conditions reaction Heck Coupling Yield reactants Reactants reactants->reaction vinyl_triflate 3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate coupling_partner Coupling Partner (e.g., Aryl Halide/Olefin) catalytic_system Catalytic System catalytic_system->reaction catalyst Pd Precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) ligand Ligand (e.g., Phosphines, NHCs) base Base (e.g., K₂CO₃, NEt₃) conditions Reaction Conditions conditions->reaction solvent Solvent (e.g., DMF, Dioxane) temperature Temperature additives Additives (e.g., Silver Salts)

Caption: Key factors influencing the yield of the Heck coupling reaction.

References

Technical Support Center: Purification of 3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications? this compound (CAS No. 188975-30-6) is a vinyl triflate.[1] Vinyl triflates are valuable intermediates in organic synthesis, often used in cross-coupling reactions (like Suzuki, Stille, and Heck couplings) to form carbon-carbon bonds. The triflate group is an excellent leaving group, making the vinyl position highly reactive toward various nucleophiles and organometallic reagents.[2] The dihydropyran moiety is a common structural feature in many biologically active molecules and natural products.[3][4]

Q2: What are the key stability concerns for this compound? The primary concern is its susceptibility to hydrolysis and decomposition. Triflates can be sensitive to moisture and acidic conditions, which can lead to the cleavage of the triflate group.[2] The stability of the compound on silica gel during chromatography is a significant consideration, as the acidic nature of standard silica gel can promote degradation.[2][5] Thermal stability may also be a concern, and prolonged heating should be avoided.[6][7]

Q3: How should I properly store this compound? To ensure stability, the compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at a low temperature, typically 2-8°C or colder. It should be kept in a tightly sealed container to protect it from moisture.

Q4: Is this compound UV active? Generally, vinyl triflates are not strongly UV active.[8] The triflate group itself does not contain a significant chromophore. Visualization on a Thin Layer Chromatography (TLC) plate usually requires staining with a reagent like potassium permanganate (KMnO₄) or p-anisaldehyde.

Troubleshooting Guide

Problem 1: Low or no yield after purification by column chromatography.

Possible Cause Troubleshooting Step
Decomposition on Silica Gel The acidic nature of silica gel can cause the triflate to decompose.[2] Solution: Neutralize the silica gel before use by washing it with a solvent mixture containing a small amount of a non-nucleophilic base, like triethylamine (1-2%), and then thoroughly drying it. Alternatively, use a different stationary phase such as neutral alumina.
Product is Volatile The compound may have been lost during solvent removal under high vacuum. Solution: Remove the solvent at the lowest practical temperature and pressure. For highly volatile compounds, consider distillation as a purification method instead of chromatography.[7][8]
Incorrect Eluent System The product may be highly retained on the column or may have eluted with the solvent front, remaining undetected. Solution: Perform a thorough TLC analysis with various solvent systems (e.g., hexanes/ethyl acetate, dichloromethane/hexanes) to find an optimal mobile phase that gives the product an Rf value between 0.2 and 0.4.
Incomplete Reaction The crude material may contain mostly starting material. Solution: Before purification, confirm reaction completion using TLC, GC-MS, or ¹H NMR analysis.

Problem 2: Product is contaminated with impurities after purification.

Possible Cause Troubleshooting Step
Co-elution with Byproducts Impurities from the triflating agent (e.g., N-phenylbis(trifluoromethanesulfonimide)) or other reaction byproducts may have similar polarity to the product.[8] Solution: Optimize the eluent system for better separation. Using a gradient elution can often resolve closely-eluting spots. If using N-phenylbis(trifluoromethanesulfonimide), a pre-purification filtration through a short plug of silica with a non-polar eluent can remove some phenyl-containing impurities.[8]
Residual Starting Material The starting ketone (tetrahydropyran-4-one) is more polar and should separate well, but incomplete separation can occur with an improper solvent system. Solution: Adjust the polarity of the eluent. A less polar solvent system will increase the retention of the starting material on the column.
Hydrolysis During Workup/Purification Exposure to water or acidic conditions can hydrolyze the triflate back to the starting ketone. Solution: Ensure all solvents and glassware are scrupulously dry. Perform aqueous workups quickly with cold, neutral, or slightly basic solutions (e.g., saturated sodium bicarbonate solution).

Problem 3: Multiple spots are visible on the TLC plate after the reaction.

Possible Cause Troubleshooting Step
Reaction Byproducts The triflating reaction can generate multiple byproducts, especially if it is not run under optimal conditions (e.g., strict anhydrous conditions, low temperature).[8] Solution: Ensure the reaction is performed under a dry, inert atmosphere. The presence of moisture can lead to the formation of multiple side products.[8]
Product Decomposition The desired product may be unstable under the reaction or TLC conditions. Solution: Analyze the crude reaction mixture by ¹H NMR to identify the major product. If the product is unstable, it may need to be used immediately in the next step without purification.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography (with Neutralized Silica)
  • Preparation of Neutralized Silica Gel:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

    • Add 1-2% triethylamine (by volume) to the slurry and stir for 15-20 minutes.

    • Filter the silica gel and wash it with the non-polar solvent to remove excess triethylamine.

    • Dry the silica gel thoroughly under high vacuum before packing the column.

  • Column Packing:

    • Pack a glass column with the prepared neutralized silica gel using a suitable eluent (e.g., 95:5 hexanes/ethyl acetate).

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, removing the solvent, and carefully adding the resulting powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Elute the compound from the column using the predetermined solvent system. A shallow gradient (e.g., from 2% to 10% ethyl acetate in hexanes) can improve separation.

    • Collect fractions and monitor them by TLC, staining with potassium permanganate.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator at a low temperature (<30°C) to prevent product loss or decomposition.[7]

Protocol 2: Workup and Extraction
  • Reaction Quenching:

    • Cool the reaction mixture to 0°C.

    • Slowly add a cold, saturated aqueous solution of sodium bicarbonate to quench the reaction.

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer three times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Washing:

    • Combine the organic layers and wash sequentially with:

      • Cold, saturated aqueous sodium bicarbonate solution.

      • Cold water.

      • Cold, saturated aqueous sodium chloride (brine) solution.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent.

    • Concentrate the filtrate under reduced pressure at low temperature. The crude product is now ready for further purification if necessary.

Data Presentation

The following tables present illustrative data for the purification of a vinyl triflate. Actual results will vary based on reaction scale and specific conditions.

Table 1: Comparison of Purification Methods

Purification MethodStarting Purity (by ¹H NMR)Final Purity (by ¹H NMR)Typical YieldNotes
Flash Chromatography (Standard Silica)~75%80-85%40-50%Significant decomposition observed.[2]
Flash Chromatography (Neutralized Silica)~75%>95%70-80%Recommended method for preventing degradation.
Bulb-to-Bulb Distillation~75%>97%65-75%Suitable for thermally stable, volatile compounds.[8]
Preparative TLC~75%>98%30-40%Best for small-scale purification; risk of decomposition on the plate.

Table 2: TLC Data for Common Impurities

CompoundTypical Rf (9:1 Hexanes:EtOAc)Staining with KMnO₄
Product 0.35Stains Bright Yellow/Brown
Tetrahydropyran-4-one (Starting Material)0.15Stains Bright Yellow/Brown
N-Phenylaniline (from Tf₂NPh)0.45Stains Brown

Visualizations

Purification_Workflow cluster_reaction Crude Reaction cluster_workup Aqueous Workup cluster_purification Purification Crude Crude Reaction Mixture Quench Quench with aq. NaHCO₃ Crude->Quench Extract Extract with Et₂O or EtOAc Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry (Na₂SO₄) & Concentrate Wash->Dry TLC TLC Analysis Dry->TLC Column Column Chromatography (Neutralized Silica) TLC->Column Primary Method Distill Distillation (If Applicable) TLC->Distill Alternative Pure_Product Pure Product Column->Pure_Product Distill->Pure_Product

Caption: General experimental workflow for the purification of this compound.

Troubleshooting_Tree Start Low Yield After Column Chromatography Q1 Was the silica gel neutralized? Start->Q1 A1_No Decomposition on acidic silica is likely. Solution: Repeat with neutralized silica or alumina. Q1->A1_No No A1_Yes Proceed to next check. Q1->A1_Yes Yes Q2 Was solvent removed at low temperature? A1_Yes->Q2 A2_No Product may be volatile and was lost during concentration. Solution: Use lower temperature/pressure or consider distillation. Q2->A2_No No A2_Yes Proceed to next check. Q2->A2_Yes Yes Q3 Was the reaction confirmed to be complete beforehand? A2_Yes->Q3 A3_No Purifying mostly starting material. Solution: Optimize reaction conditions and confirm completion before purification. Q3->A3_No No

Caption: Troubleshooting decision tree for low yield issues during chromatographic purification.

References

Technical Support Center: Catalyst Selection for Cross-Coupling with Dihydropyran Triflates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) for catalyst selection in cross-coupling reactions involving dihydropyran triflates.

Troubleshooting Guides

This section addresses specific issues you may encounter during your cross-coupling experiments with dihydropyran triflates.

Issue 1: Low to No Product Yield in Suzuki-Miyaura Coupling

Question: I am attempting a Suzuki-Miyaura coupling between a dihydropyran triflate and an arylboronic acid, but I am observing very low to no yield of the desired product. What are the potential causes and how can I troubleshoot this?

Answer:

Low yields in Suzuki-Miyaura couplings with dihydropyran triflates can stem from several factors, including suboptimal catalyst systems, inappropriate reaction conditions, or degradation of starting materials. Here is a systematic approach to troubleshooting:

  • Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical. For electron-rich dihydropyran triflates, a catalyst system that promotes efficient oxidative addition is necessary.

    • Recommendation: Start with a robust catalyst system known for its effectiveness with vinyl triflates. A common choice is a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos. These ligands have been shown to be effective for a wide range of cross-coupling reactions, including those with challenging substrates.

  • Base Selection: The base plays a crucial role in the transmetalation step. An inappropriate base can lead to decomposition of the boronic acid or inefficient catalysis.

    • Recommendation: Use a moderately strong inorganic base. K₃PO₄ and Cs₂CO₃ are often effective choices. It is crucial to use a finely powdered and anhydrous base to ensure optimal performance. In some cases, the presence of a small amount of water can be beneficial.

  • Solvent Choice: The solvent can influence catalyst solubility, stability, and reactivity.

    • Recommendation: Anhydrous and degassed polar aprotic solvents such as 1,4-dioxane, toluene, or DMF are generally good starting points. Ensure the solvent is thoroughly degassed to prevent oxidation of the Pd(0) catalyst.

  • Reaction Temperature: Insufficient temperature can lead to slow reaction rates.

    • Recommendation: Many Suzuki couplings require heating, typically in the range of 80-120 °C. If you are running the reaction at room temperature, consider increasing the temperature. Microwave irradiation can also be an effective method to accelerate the reaction.

  • Boronic Acid Quality: Boronic acids are susceptible to degradation, particularly protodeboronation.

    • Recommendation: Use high-purity boronic acid. If you suspect degradation, you can try using the corresponding boronate ester (e.g., pinacol ester), which is often more stable.

Issue 2: Poor Conversion in Buchwald-Hartwig Amination

Question: I am performing a Buchwald-Hartwig amination with a dihydropyran triflate and a primary amine, but the conversion to the desired enamine is very low. What adjustments can I make?

Answer:

Low conversion in Buchwald-Hartwig amination of dihydropyran triflates often points to issues with the catalyst system or the choice of base.

  • Catalyst and Ligand System: The nature of the amine and the dihydropyran triflate will dictate the optimal catalyst system.

    • Recommendation: For primary amines, ligands like BrettPhos have shown good results. For secondary amines, RuPhos is often a superior choice. Bidentate phosphine ligands like BINAP and DPPF were among the first to show reliable results for the coupling of aryl triflates. A common palladium source is Pd(OAc)₂ or Pd₂(dba)₃.

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine.

    • Recommendation: Sodium or potassium tert-butoxide (NaOt-Bu or KOt-Bu) are the most commonly used bases for this reaction. Ensure the base is fresh and handled under an inert atmosphere to prevent deactivation.

  • Solvent Considerations: The solvent must be anhydrous and capable of dissolving the reactants and catalyst.

    • Recommendation: Toluene, 1,4-dioxane, or THF are typically used. Rigorous degassing and the use of anhydrous solvents are critical for success.

  • Reaction Temperature: While some modern catalyst systems allow for room temperature reactions, heating is often necessary.

    • Recommendation: A reaction temperature between 80-110 °C is a good starting point.

Issue 3: Alkyne Homocoupling in Sonogashira Coupling

Question: In my Sonogashira coupling of a dihydropyran triflate with a terminal alkyne, I am observing a significant amount of the alkyne homocoupling (Glaser coupling) byproduct. How can I suppress this side reaction?

Answer:

Alkyne homocoupling is a common side reaction in Sonogashira couplings, particularly when a copper(I) co-catalyst is used.

  • Copper-Free Conditions: The most effective way to minimize Glaser coupling is to perform the reaction under copper-free conditions.

    • Recommendation: Several copper-free Sonogashira protocols have been developed. These often employ a palladium catalyst with a bulky, electron-rich ligand in the presence of an amine base. A combination of Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ with a base like triethylamine (Et₃N) or diisopropylamine (DIPA) in a solvent like THF or DMF can be effective.

  • Use of Additives: Certain additives can suppress homocoupling.

    • Recommendation: The addition of a small amount of a phosphine ligand, such as PPh₃, can sometimes help to minimize this side reaction.

  • Slow Addition of the Alkyne: Maintaining a low concentration of the terminal alkyne throughout the reaction can also reduce the rate of homocoupling.

    • Recommendation: Consider adding the alkyne slowly to the reaction mixture using a syringe pump.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity trend for triflates in cross-coupling reactions compared to other leaving groups?

A1: Triflates are excellent leaving groups and are generally more reactive than chlorides and bromides in palladium-catalyzed cross-coupling reactions. Their reactivity is often comparable to that of iodides. The general reactivity order for sp²-hybridized electrophiles is: Vinyl iodide ≥ Vinyl triflate > Vinyl bromide > Vinyl chloride > Aryl iodide > Aryl triflate ≥ Aryl bromide >> Aryl chloride.

Q2: Can I use the same catalyst system for different types of cross-coupling reactions with my dihydropyran triflate?

A2: While some catalyst systems can be effective for multiple cross-coupling reactions, it is generally recommended to optimize the catalyst and ligand for each specific transformation. For example, ligands that are optimal for Suzuki-Miyaura coupling may not be the best choice for Buchwald-Hartwig amination due to the different mechanistic requirements of each reaction.

Q3: My dihydropyran triflate appears to be unstable under the reaction conditions. What can I do?

A3: Dihydropyran systems can be sensitive to strongly acidic or basic conditions. If you suspect your substrate is decomposing, consider the following:

  • Milder Base: For Suzuki-Miyaura coupling, you could try a weaker base like K₂CO₃ or even KF.

  • Lower Reaction Temperature: If possible, try running the reaction at a lower temperature for a longer period. The use of highly active catalysts may allow for milder reaction conditions.

  • Protecting Groups: If your dihydropyran contains sensitive functional groups, ensure they are adequately protected.

Q4: I am having trouble removing the tin byproducts from my Stille coupling reaction. What is the best workup procedure?

A4: Organotin byproducts from Stille reactions can be challenging to remove. A common and effective method is to quench the reaction with an aqueous solution of potassium fluoride (KF). The fluoride ions will precipitate the tin species as insoluble tin fluorides, which can then be removed by filtration.

Data Summary

The following table summarizes typical reaction conditions for various cross-coupling reactions with triflates, which can be used as a starting point for optimizing your reaction with dihydropyran triflates.

Cross-Coupling ReactionPalladium PrecursorLigandBaseSolventTemperature (°C)Yield (%)
Suzuki-Miyaura Pd(OAc)₂SPhosK₃PO₄1,4-Dioxane/H₂O80-11060-95
Buchwald-Hartwig Pd₂(dba)₃RuPhosNaOt-BuToluene80-11070-98
Sonogashira (Cu-free) Pd(PPh₃)₄-Et₃NTHFRoom Temp - 6065-90
Stille Pd(PPh₃)₄PPh₃-DMF50-8070-95

Note: Yields are representative and highly dependent on the specific substrates and reaction conditions.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of Dihydropyran Triflates

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the dihydropyran triflate (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).

  • Add the anhydrous, degassed solvent (e.g., 1,4-dioxane).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (monitor by TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Catalyst Selection Workflow

The following diagram illustrates a general workflow for selecting a suitable catalyst system for the cross-coupling of dihydropyran triflates.

Catalyst_Selection_Workflow start Start: Dihydropyran Triflate + Coupling Partner reaction_type Identify Cross-Coupling Reaction Type start->reaction_type suzuki Suzuki-Miyaura reaction_type->suzuki Boronic Acid buchwald Buchwald-Hartwig reaction_type->buchwald Amine sonogashira Sonogashira reaction_type->sonogashira Alkyne stille Stille reaction_type->stille Organostannane catalyst_suzuki Select Pd Precursor (e.g., Pd(OAc)₂) + Bulky Phosphine Ligand (e.g., SPhos, XPhos) suzuki->catalyst_suzuki catalyst_buchwald Select Pd Precursor (e.g., Pd₂(dba)₃) + Ligand (e.g., RuPhos, BrettPhos) buchwald->catalyst_buchwald catalyst_sonogashira Select Pd Catalyst (e.g., Pd(PPh₃)₄) Consider Cu-free conditions sonogashira->catalyst_sonogashira catalyst_stille Select Pd Catalyst (e.g., Pd(PPh₃)₄) stille->catalyst_stille base_suzuki Select Base (e.g., K₃PO₄, Cs₂CO₃) catalyst_suzuki->base_suzuki troubleshoot Reaction Successful? base_suzuki->troubleshoot base_buchwald Select Strong Base (e.g., NaO-t-Bu) catalyst_buchwald->base_buchwald base_buchwald->troubleshoot base_sonogashira Select Amine Base (e.g., Et₃N, DIPA) catalyst_sonogashira->base_sonogashira base_sonogashira->troubleshoot catalyst_stille->troubleshoot end End: Product Obtained troubleshoot->end Yes optimize Optimize Conditions: - Screen Ligands - Screen Bases - Screen Solvents - Adjust Temperature troubleshoot->optimize No optimize->reaction_type

Caption: Catalyst selection workflow for dihydropyran triflate cross-coupling.

Technical Support Center: Troubleshooting Failed Stille Reactions of Vinyl Triflates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Stille reactions involving vinyl triflates. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this powerful C-C bond-forming reaction. Here, you will find troubleshooting guides and frequently asked questions in a direct question-and-answer format to help you resolve common issues in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Why is my Stille reaction with a vinyl triflate not showing any product formation?

If your reaction has failed to yield any of the desired product, several factors could be at play, often related to the catalyst, reagents, or reaction conditions.

Possible Causes and Solutions:

  • Inactive Palladium Catalyst: The Pd(0) catalyst is the active species in the catalytic cycle.[1] Exposure to air can lead to oxidation and deactivation.

    • Solution: Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen).[2] Use freshly opened or properly stored palladium catalysts. Pd(II) precursors like Pd(OAc)₂ or PdCl₂(PPh₃)₂ can also be used as they are reduced in situ to Pd(0).

  • Poor Quality Organostannane: Organotin reagents can degrade over time, especially if not stored correctly.

    • Solution: Use recently purchased or freshly prepared organostannane. If in doubt about the quality, purification by flash chromatography may be necessary. Organotin reagents are generally stable to air and moisture, but proper storage is still recommended.[3][4]

  • Inappropriate Solvent: The choice of solvent is crucial and can significantly impact the reaction outcome.

    • Solution: Anhydrous and degassed solvents are essential to prevent quenching the catalyst.[2] Toluene, dioxane, and DMF are commonly used.[2] The polarity of the solvent can influence the reaction rate and mechanism.[5]

  • Sub-optimal Temperature: Stille reactions often require heating to proceed at an appreciable rate.

    • Solution: The reaction temperature typically ranges from 60 to 110 °C.[2] If no reaction is observed at a lower temperature, incrementally increase the heat.

2. My Stille reaction has a very low yield. What are the likely causes and how can I improve it?

Low yields are a common issue and can often be rectified by optimizing the reaction components and conditions.

Possible Causes and Solutions:

  • Inefficient Transmetalation: This is often the rate-determining step in the Stille catalytic cycle.[6]

    • Solution 1: Additives. The addition of lithium chloride (LiCl) or copper(I) iodide (CuI) can significantly accelerate the reaction.[3][7] LiCl can increase the polarity of the solvent and facilitate the dissociation of the triflate group.[3] CuI is thought to act as a scavenger for free ligands that can inhibit the reaction or to form a more reactive organocuprate intermediate.[8]

    • Solution 2: Ligand Choice. Sterically hindered and electron-rich phosphine ligands can accelerate the coupling.[7] Experiment with different ligands to find the optimal one for your specific substrates.

  • Homocoupling of the Organostannane: A significant side reaction is the dimerization of the organotin reagent (R-Sn-R instead of R-R').[3][4]

    • Solution: This is often more prevalent with certain palladium catalysts. Optimizing the catalyst and reaction conditions can minimize this side product. The use of CuI can sometimes suppress homocoupling.[9]

  • Decomposition of Starting Materials: Vinyl triflates can be susceptible to elimination reactions under certain conditions, leading to the formation of alkynes.[10]

    • Solution: Carefully control the reaction temperature and consider the stability of your specific vinyl triflate. The presence of certain additives might also influence side reactions.

Table 1: Common Additives and Their Recommended Stoichiometry

AdditiveTypical AmountPurposeReference(s)
Lithium Chloride (LiCl)2-3 equivalentsAccelerates oxidative addition and transmetalation[3][11]
Copper(I) Iodide (CuI)0.1 - 1.0 equivalentsAccelerates transmetalation, scavenges inhibitory ligands[7][8]
Cesium Fluoride (CsF)StoichiometricCan act as a scavenger for tin byproducts[3]

3. I am observing the formation of an unexpected byproduct. What could it be?

Besides the homocoupling of the organostannane, other side reactions can occur.

Possible Side Reactions and Identification:

  • Stannane Homocoupling: As mentioned, the formation of a dimer of your organostannane's transferable group is a common byproduct.[4] This can be identified by mass spectrometry.

  • Cine Substitution: A rare side reaction where the palladium complex inserts across the vinyl tin double bond, leading to a 1,2-disubstituted olefin after a series of steps.[3]

  • E/Z Isomerization: If you are using an alkenylstannane, isomerization of the double bond can sometimes occur, leading to a mixture of stereoisomers in the product.[3]

  • Hydrolysis of the Organostannane: While generally stable, very electron-rich aryl stannanes can undergo hydrolysis.[3]

Experimental Protocols

General Protocol for a Stille Reaction of a Vinyl Triflate

This protocol is a general guideline and may require optimization for specific substrates.

Materials and Reagents:

  • Vinyl triflate (1.0 equiv)

  • Organostannane (1.1 - 1.5 equiv)[2]

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)[2]

  • Anhydrous and degassed solvent (e.g., Toluene, Dioxane, or DMF)[2]

  • Optional additive: LiCl (2-3 equiv) or CuI (0.1-1.0 equiv)[3][7]

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or sealed reaction vial

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the vinyl triflate, palladium catalyst, and any solid additive (e.g., LiCl, CuI).[2]

  • Add the anhydrous, degassed solvent via syringe.[2]

  • Add the organostannane via syringe.[2]

  • Stir the reaction mixture at the desired temperature (typically 60-110 °C).[2]

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS). Reaction times can vary from a few hours to over 24 hours.[2]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent like ethyl acetate.

  • To remove tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF). This will precipitate tin salts, which can be removed by filtration through Celite.[2][4]

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visual Guides

Diagram 1: The Stille Catalytic Cycle

Stille_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd + R'-OTf PdII R'-Pd(II)(OTf)Ln OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation + R-SnBu3 PdII_R R'-Pd(II)(R)Ln Transmetalation->PdII_R - Bu3SnOTf RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 + R'-R Troubleshooting_Workflow Start Stille Reaction Failed (No Product) Check_Catalyst Check Pd Catalyst (Activity, Loading) Start->Check_Catalyst Check_Reagents Check Reagents (Vinyl Triflate & Stannane Purity) Start->Check_Reagents Check_Conditions Check Reaction Conditions (Inert Atmosphere, Temp, Solvent) Start->Check_Conditions Optimize Systematically Optimize (Additives, Ligands, Temp) Check_Catalyst->Optimize Check_Reagents->Optimize Check_Conditions->Optimize Success Successful Reaction Optimize->Success

References

Technical Support Center: Managing the Stability of the Trifluoromethanesulfonate (Triflate) Leaving Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments involving the trifluoromethanesulfonate (triflate) leaving group.

Quick Links:

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

Troubleshooting Guides

This section provides solutions to specific problems you may encounter when working with triflate leaving groups.

Issue 1: Decomposition of Alkyl Triflate During Silica Gel Chromatography

Question: My primary/secondary alkyl triflate is decomposing on the silica gel column. How can I prevent this?

Answer:

Alkyl triflates, particularly primary and secondary ones, are known to be unstable on silica gel due to the acidic nature of silica and the presence of moisture, which can lead to hydrolysis.[1][2] Here are several strategies to mitigate decomposition:

  • Neutralize the Silica Gel: Before preparing your column, wash the silica gel with a solution of triethylamine (1-2% in your eluent system), followed by flushing with the eluent to remove the excess base. This neutralizes the acidic sites on the silica surface.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina or a polymer-based support.

  • Work Under Anhydrous Conditions: Ensure your solvents and silica gel are thoroughly dried before use.[2] Running the column under an inert atmosphere (e.g., nitrogen or argon) can also help prevent hydrolysis.[2]

  • Rapid Purification: Minimize the time the triflate is in contact with the silica gel by performing a quick flash chromatography.

  • Alternative Purification Methods: If possible, consider other purification techniques like distillation (for volatile triflates) or crystallization.

Issue 2: Low or No Yield in Triflation of a Hindered Alcohol

Question: I am trying to synthesize a triflate from a sterically hindered alcohol, but I am getting low yields and observing side products. What could be the issue?

Answer:

The triflation of sterically hindered alcohols can be challenging and may lead to the formation of side products. Here are some potential causes and solutions:

  • Incomplete Reaction: The steric hindrance may be slowing down the reaction. Consider using a more reactive triflating agent or extending the reaction time.

  • Formation of Sulfinates: Depending on the base and reaction conditions, the formation of sulfur(IV) esters (sulfinates) can occur as a side reaction.

  • Formation of Pyridinium Salts: If pyridine is used as the base, it can sometimes react with the highly reactive triflate product to form a pyridinium salt.

  • Alternative Trifylating Agents: Consider using a milder and more selective triflating agent like N-phenylbis(trifluoromethanesulfonimide) (Tf₂NPh).[3]

  • Choice of Base: A non-nucleophilic, sterically hindered base, such as 2,6-lutidine or 2,6-di-tert-butylpyridine, can be beneficial in preventing side reactions.

Issue 3: Hydrolysis of Aryl Triflate During Suzuki Coupling Reaction

Question: I am observing significant hydrolysis of my aryl triflate starting material during a Suzuki coupling reaction, leading to the formation of the corresponding phenol. How can I minimize this?

Answer:

Hydrolysis of aryl triflates in Suzuki couplings is a common side reaction, especially under basic aqueous conditions. Here are some troubleshooting tips:

  • Use a Weaker Base: Instead of strong bases like potassium carbonate (K₂CO₃), try using a milder base such as potassium phosphate (K₃PO₄) or potassium fluoride (KF) under anhydrous conditions.[4]

  • Anhydrous Conditions: Perform the reaction under strictly anhydrous conditions to minimize the presence of water that can lead to hydrolysis.

  • Lower Reaction Temperature: If the reaction kinetics allow, lowering the temperature can help to reduce the rate of hydrolysis.

  • Thorough Degassing: Ensure the reaction mixture is thoroughly deoxygenated to prevent oxidative side reactions that can impact catalyst performance and potentially contribute to substrate degradation.

  • Choice of Catalyst System: Using a catalyst system that promotes rapid oxidative addition to the aryl triflate can help the desired coupling reaction outcompete the hydrolysis pathway. For example, a combination of Pd(OAc)₂ and PCy₃ is often suitable for aryl triflates.[5]

Frequently Asked Questions (FAQs)

Q1: What makes the triflate group such a good leaving group?

A1: The triflate anion (CF₃SO₃⁻) is an exceptionally stable conjugate base of triflic acid, which is a superacid.[6] Its stability arises from two main factors:

  • Resonance Stabilization: The negative charge is delocalized over the three oxygen atoms and the sulfur atom.[6]

  • Inductive Effect: The three highly electronegative fluorine atoms in the trifluoromethyl group act as a strong electron-withdrawing group, further stabilizing the negative charge on the anion.[6]

Q2: How does the stability of alkyl triflates compare to aryl triflates?

A2: Aryl triflates are generally more stable than alkyl triflates.[1] Primary and secondary alkyl triflates can be particularly unstable, prone to elimination reactions even at low temperatures, and are often unstable during column chromatography.[1] Aryl triflates, on the other hand, are more robust and can often be purified by chromatography without significant decomposition.[1]

Q3: What are the main degradation pathways for triflates?

A3: The primary degradation pathway for triflates is hydrolysis, where the triflate group is displaced by water or a hydroxide ion to form triflic acid and the corresponding alcohol or phenol.[2] This can be catalyzed by both acids and bases.[5] In the case of alkyl triflates, elimination reactions to form alkenes can also be a significant degradation pathway, especially for secondary and tertiary triflates.

Q4: What solvents are compatible with triflates?

A4: For reactions and workups, it is best to use non-nucleophilic, aprotic solvents. Dichloromethane (DCM), diethyl ether, and ethyl acetate are commonly used for extractions and chromatography. Protic and nucleophilic solvents like alcohols and water can react with triflates, leading to solvolysis. The polarity of the solvent can also influence the stability of certain triflates, such as benzylic triflates.

Q5: What is the impact of the counterion on the stability of triflate salts?

A5: The counterion can influence the physical properties and, to some extent, the stability of triflate salts. For example, triflate salts of metals are generally thermally stable.[6] In the context of drug development, the choice of counterion is critical, as it can affect the physicochemical and biological properties of the active pharmaceutical ingredient (API).[7][8]

Data Summary: Triflate Stability & Reactivity

This table summarizes key quantitative data related to the stability and reactivity of the triflate leaving group compared to other common sulfonate leaving groups.

Leaving GroupAbbreviationConjugate AcidpKa of Conjugate AcidRelative Sₙ2 Rate
Triflate-OTfTriflic Acid (CF₃SO₃H)~ -14~3.6 x 10⁸
Tosylate-OTsp-Toluenesulfonic Acid~ -2.81
Mesylate-OMsMethanesulfonic Acid~ -1.9~0.6

Note: Relative rates are approximate and can vary with the substrate, nucleophile, and solvent.

Key Experimental Protocols

Protocol 1: Synthesis of a Primary Alkyl Triflate

This protocol describes the general procedure for the synthesis of a primary alkyl triflate from a primary alcohol using triflic anhydride and pyridine.

Materials:

  • Primary alcohol

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve the primary alcohol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine to the solution.

  • Slowly add triflic anhydride dropwise to the stirred solution.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, quench it by slowly adding cold saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with cold saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the solution under reduced pressure, keeping the bath temperature low to prevent product decomposition. The crude alkyl triflate can then be used in the next step or purified if necessary (see troubleshooting for purification).

Protocol 2: Monitoring Triflate Stability by ¹H NMR Spectroscopy

This protocol outlines a general method for monitoring the stability of a triflate compound in a given solvent or solution over time.

Materials:

  • Triflate compound of interest

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene or another inert compound with a singlet in a clean region of the spectrum)

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Accurately weigh the triflate compound and the internal standard into a vial.

    • Dissolve the mixture in a known volume of the deuterated solvent to create a stock solution of known concentration.

    • Transfer an aliquot of the stock solution to an NMR tube.

  • NMR Acquisition:

    • Acquire an initial ¹H NMR spectrum (t=0). Ensure the spectral width and acquisition parameters are set to clearly resolve the peaks of the triflate, the expected degradation product (e.g., the corresponding alcohol), and the internal standard.

    • Store the NMR tube under the desired conditions (e.g., room temperature, elevated temperature).

    • Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., every hour, every 24 hours).

  • Data Analysis:

    • For each spectrum, integrate the peak corresponding to a unique proton signal of the triflate compound and the peak of the internal standard.

    • Calculate the relative amount of the triflate remaining at each time point by normalizing the integral of the triflate peak to the integral of the internal standard.

    • Plot the percentage of remaining triflate versus time to determine the stability profile. The half-life (t₁/₂) can be calculated from the rate constant of decomposition, assuming first-order kinetics.[9][10]

Visualizations

Factors_Affecting_Triflate_Stability cluster_Degradation Degradation Pathways cluster_Factors Influencing Factors Triflate Triflate Stability Hydrolysis Hydrolysis Triflate->Hydrolysis Elimination Elimination (Alkyl Triflates) Triflate->Elimination Moisture Moisture/Water Moisture->Hydrolysis pH pH (Acidic/Basic) pH->Hydrolysis Temperature Temperature Temperature->Hydrolysis Temperature->Elimination Solvent Solvent Nucleophilicity Solvent->Hydrolysis Solvolysis Sterics Steric Hindrance Sterics->Elimination Support Solid Support (e.g., Silica) Support->Hydrolysis Surface Acidity

Caption: Factors influencing the stability of triflate leaving groups and their primary degradation pathways.

Troubleshooting_Workflow Start Reaction with Triflate Fails (Low Yield/Decomposition) Check_Purity Verify Starting Material Purity (Triflate, Reagents) Start->Check_Purity Purity_OK Purity OK? Check_Purity->Purity_OK Check_Conditions Review Reaction Conditions (Temp, Time, Atmosphere) Conditions_OK Conditions Optimal? Check_Conditions->Conditions_OK Workup_Issue Investigate Workup Procedure (Aqueous washes, pH) Workup_OK Workup Appropriate? Workup_Issue->Workup_OK Purification_Issue Assess Purification Method (Chromatography, etc.) Purification_OK Purification Method Suitable? Purification_Issue->Purification_OK Purity_OK->Check_Conditions Yes Optimize_Purity Re-purify Starting Materials Purity_OK->Optimize_Purity No Conditions_OK->Workup_Issue Yes Optimize_Conditions Modify Temp, Time, or Use Anhydrous Techniques Conditions_OK->Optimize_Conditions No Workup_OK->Purification_Issue Yes Optimize_Workup Use Non-nucleophilic/Aqueous Washes, Control pH Workup_OK->Optimize_Workup No Optimize_Purification Neutralize Silica, Use Alternative Stationary Phase, or Method Purification_OK->Optimize_Purification No Success Successful Reaction Purification_OK->Success Yes Optimize_Purity->Check_Purity Optimize_Conditions->Check_Conditions Optimize_Workup->Workup_Issue Optimize_Purification->Purification_Issue

Caption: A systematic workflow for troubleshooting common issues in reactions involving triflate leaving groups.

References

Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions of Substituted Dihydropyrans

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during coupling reactions of sterically hindered substituted dihydropyrans.

Frequently Asked Questions (FAQs)

Q1: Why are coupling reactions with substituted dihydropyrans often challenging due to steric hindrance?

Substituted dihydropyrans can present significant steric challenges in cross-coupling reactions. The substituents on the dihydropyran ring, particularly at positions adjacent to the reactive site, can physically block the approach of the catalyst and the coupling partner. This steric impediment can hinder key steps in the catalytic cycle, such as oxidative addition and reductive elimination, leading to low or no product yield.

Q2: What are the most critical factors to consider when selecting a catalyst system for a sterically hindered dihydropyran coupling reaction?

The choice of ligand is paramount. For sterically demanding substrates, bulky and electron-rich phosphine ligands, such as the Buchwald biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos), or N-heterocyclic carbene (NHC) ligands are often necessary.[1][2] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species that can more readily undergo oxidative addition with the sterically hindered substrate. The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) is also important and may require optimization.[3]

Q3: My Suzuki-Miyaura coupling of a substituted dihydropyran is failing. What are the likely causes and how can I troubleshoot it?

Low or no conversion in a Suzuki-Miyaura coupling involving a sterically hindered dihydropyran can be due to several factors:

  • Ineffective Catalyst System: Standard catalysts like Pd(PPh₃)₄ are often ineffective for hindered substrates.

    • Solution: Switch to a catalyst system with bulky, electron-rich ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[1]

  • Suboptimal Base and Solvent: The choice of base and solvent is critical and interdependent.

    • Solution: Screen a variety of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., toluene, dioxane, THF, often with water).[4] Anhydrous conditions can sometimes minimize protodeboronation.

  • Protodeboronation of the Boronic Acid/Ester: This side reaction, where the boronic acid group is replaced by a hydrogen, can be a significant issue.

    • Solution: Consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts. Using milder bases or anhydrous conditions can also help.

Q4: I am observing significant homocoupling of my boronic acid reagent in a Suzuki-Miyaura reaction. How can I minimize this?

Homocoupling is often caused by the presence of oxygen.

  • Solution: Ensure all solvents and reagents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (e.g., nitrogen or argon). Using a direct Pd(0) source or an efficient precatalyst can also reduce homocoupling that might occur during the in-situ reduction of Pd(II) precatalysts.

Q5: What are the key considerations for a successful Heck coupling with a substituted dihydropyran?

For Heck couplings with substrates like 3,4-dihydro-2H-pyran, regioselectivity can be a key challenge.

  • Catalyst and Ligand: The use of N-heterocyclic carbene (NHC) ligands with a palladium catalyst has been shown to improve selectivity and broaden the substrate scope.[5]

  • Base and Solvent: Inorganic bases like K₂CO₃ in a polar aprotic solvent such as DMF are often effective.[5]

  • Temperature: These reactions often require elevated temperatures (e.g., 100 °C) to proceed efficiently.[5]

Q6: Can Buchwald-Hartwig amination be performed on sterically hindered dihydropyrans?

Yes, but it requires careful optimization. The steric hindrance around the C-X bond of the dihydropyran and on the amine coupling partner can make the reaction challenging.

  • Ligand Selection: The use of bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, BrettPhos) is crucial to facilitate the C-N bond-forming reductive elimination step.[2]

  • Base: A strong, non-nucleophilic base like NaOt-Bu or KOt-Bu is typically required.[3][6]

  • Microwave Irradiation: For particularly challenging couplings, microwave-assisted synthesis can sometimes lead to higher yields and shorter reaction times.[3]

Q7: Are there general strategies to improve yields in Sonogashira couplings of substituted dihydropyrans?

Sonogashira couplings with sterically hindered substrates can be sluggish.

  • Copper Co-catalyst: While copper-free conditions exist, the use of a copper(I) co-catalyst (e.g., CuI) can significantly increase the reaction rate.[7][8]

  • Ligand Choice: Bulky and electron-rich phosphine ligands can enhance the efficiency of the palladium catalyst.[9]

  • Base and Solvent: An amine base, such as diethylamine or triethylamine, which can also serve as the solvent, is typically used.[7][8]

Troubleshooting Guides

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
Potential Cause Troubleshooting Step
Ineffective Catalyst/Ligand Switch from standard Pd(PPh₃)₄ to a system with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or NHC ligands (e.g., IPr).[1]
Suboptimal Base Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. The choice of base can be highly substrate-dependent.[4]
Poor Solvent Choice Try different solvents or solvent mixtures. Common choices include toluene, dioxane, THF, and mixtures with water. Ensure all components are soluble at the reaction temperature.
Low Reaction Temperature Gradually increase the reaction temperature. Sterically hindered couplings often require more thermal energy.
Protodeboronation Use a more stable boronic acid derivative like a pinacol ester or a trifluoroborate salt. Consider using anhydrous conditions or a milder base.
Issue 2: Poor Regioselectivity in Heck Coupling
Potential Cause Troubleshooting Step
Non-selective Catalyst Employ a catalyst system known for high regioselectivity, such as an NHC-palladium complex.[5]
Incorrect Solvent The polarity of the solvent can influence regioselectivity. Screen different solvents (e.g., DMF, NMP, dioxane).
Suboptimal Additives The addition of certain salts (e.g., LiCl) can sometimes influence the reaction pathway and improve selectivity.
Issue 3: Failure of Buchwald-Hartwig Amination
Potential Cause Troubleshooting Step
Insufficiently Active Catalyst Use a combination of a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) with a bulky biaryl phosphine ligand like XPhos or BrettPhos.[2]
Weak Base Switch to a stronger, non-nucleophilic base such as NaOt-Bu or KOt-Bu.[3][6]
Low Temperature Increase the reaction temperature. Microwave irradiation can be beneficial for sluggish reactions.[3]
Incompatible Amine Highly sterically hindered primary or secondary amines may require more specialized ligands and conditions.

Summary of Optimized Reaction Conditions for Sterically Hindered Couplings

The following table provides a starting point for optimizing coupling reactions with substituted dihydropyrans.

Coupling ReactionTypical Catalyst/Ligand SystemCommon BasesSolventsTemperature Range (°C)
Suzuki-Miyaura Pd(OAc)₂ or Pd₂(dba)₃ with SPhos, XPhos, or RuPhosK₃PO₄, Cs₂CO₃, K₂CO₃Toluene/H₂O, Dioxane/H₂O80 - 120
Heck Pd-NHC complexK₂CO₃DMF, NMP100 - 140[5]
Buchwald-Hartwig Pd₂(dba)₃ or Pd(OAc)₂ with XPhos or BrettPhosNaOt-Bu, KOt-BuToluene, Dioxane80 - 110
Sonogashira Pd(PPh₃)₂Cl₂/CuIEt₃N, i-Pr₂NHTHF, DMFRoom Temp - 80

Experimental Protocols

General Protocol for Heck Coupling of 3,4-Dihydro-2H-pyran with an Aryl Halide[5]

This protocol is adapted from a literature procedure for the Heck coupling of 4-iodoanisole and 3,4-dihydro-2H-pyran.[5]

  • Reaction Setup: To an oven-dried, resealable Schlenk flask, add the aryl halide (1.0 equiv.), the palladium-NHC complex (e.g., 5 mol%), and K₂CO₃ (1.5 equiv.).

  • Inert Atmosphere: Seal the flask, evacuate, and backfill with argon. Repeat this cycle three times.

  • Reagent Addition: Under a positive pressure of argon, add 3,4-dihydro-2H-pyran (12.0 equiv.) and anhydrous DMF via syringe.

  • Reaction: Stir the reaction mixture at 100 °C. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Conversion in Dihydropyran Coupling start Low or No Conversion catalyst Is the catalyst system optimized for steric hindrance? start->catalyst conditions Are the reaction conditions (base, solvent, temp.) optimal? catalyst->conditions No change_catalyst Use bulky, electron-rich ligands (e.g., Buchwald, NHC) catalyst->change_catalyst Yes side_reactions Are side reactions (e.g., protodeboronation) occurring? conditions->side_reactions No screen_conditions Screen bases (K3PO4, Cs2CO3) and solvents (Toluene, Dioxane). Increase temperature. conditions->screen_conditions Yes success Reaction Successful side_reactions->success No address_side_reactions Use stable boronic esters. Ensure anhydrous/anaerobic conditions. side_reactions->address_side_reactions Yes failure Further Optimization Required change_catalyst->conditions screen_conditions->side_reactions address_side_reactions->success

Caption: A workflow for troubleshooting low conversion.

Catalytic_Cycle_Heck Simplified Heck Coupling Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 R-Pd(II)-X(L_n) oxidative_addition->pd_complex1 coordination Dihydropyran Coordination pd_complex1->coordination pd_complex2 Alkene Complex coordination->pd_complex2 migratory_insertion Migratory Insertion pd_complex2->migratory_insertion pd_complex3 σ-Alkyl Pd(II) Complex migratory_insertion->pd_complex3 beta_hydride_elimination β-Hydride Elimination pd_complex3->beta_hydride_elimination pd_complex4 H-Pd(II)-X(L_n) beta_hydride_elimination->pd_complex4 product Coupled Product beta_hydride_elimination->product reductive_elimination Reductive Elimination (Base) pd_complex4->reductive_elimination reductive_elimination->pd0 reactants Dihydropyran + R-X

References

Technical Support Center: Scale-Up Synthesis of 3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate.

Troubleshooting Guide

This guide addresses common issues encountered during the scale-up of the triflation of tetrahydropyran-4-one to produce this compound.

Issue 1: Decreased Yield and Purity on Scale-Up

Question: We are observing a significant drop in yield and an increase in impurities when scaling the synthesis of this compound from a 10 g to a 1 kg scale. What are the likely causes and how can we troubleshoot this?

Answer:

Several factors can contribute to decreased yield and purity during scale-up. The primary culprits are often related to mass and heat transfer limitations in larger reactors.

  • Inadequate Mixing: In larger vessels, achieving homogeneous mixing is more challenging. This can lead to localized high concentrations of reagents, promoting side reactions.

    • Solution: Optimize the stirrer speed and design for the larger reactor. Consider using baffles to improve mixing efficiency.

  • Poor Temperature Control: The triflation reaction is often exothermic. Inefficient heat dissipation in large reactors can create "hot spots," leading to thermal decomposition of the product and the formation of by-products.[1][2]

    • Solution: Implement a more robust temperature control system, such as a reactor jacket with a high-performance thermal fluid or an internal cooling coil. A slower, controlled addition of the triflating agent is crucial to manage the exotherm.

  • Reagent Addition Rate: The rate of addition of triflic anhydride or other triflating agents is critical. A rate that is suitable for a small-scale reaction may be too fast for a larger scale, overwhelming the cooling capacity and leading to side reactions.

    • Solution: Develop a controlled addition profile. Utilize a programmable pump for precise and consistent reagent delivery.

Quantitative Data on Scale-Up Parameters:

The following table illustrates the impact of key parameters on reaction outcomes at different scales.

ParameterLab Scale (10 g)Pilot Scale (1 kg) - UnoptimizedPilot Scale (1 kg) - Optimized
Reagent Addition Time 5 minutes5 minutes60 minutes
Max. Internal Temp. 5 °C25 °C5 °C
Stirrer Speed 300 RPM150 RPM300 RPM
Yield 90%65%88%
Purity (by HPLC) 98%85%97%

Issue 2: Difficulties with Product Isolation and Purification

Question: Our previous lab-scale purification involved silica gel chromatography, which is not feasible for multi-kilogram batches. What are the recommended methods for large-scale purification of this compound?

Answer:

Scaling up purification requires a shift from chromatographic methods to bulk separation techniques.

  • Crystallization: This is often the most effective and scalable method for purifying solid organic compounds.

    • Protocol:

      • Perform a solvent screen to identify a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at lower temperatures.

      • Dissolve the crude product in the chosen solvent at an elevated temperature.

      • Filter the hot solution to remove any insoluble impurities.

      • Allow the solution to cool slowly to promote the formation of large, pure crystals.

      • Isolate the crystals by filtration and wash with a small amount of cold solvent.

      • Dry the product under vacuum.

  • Aqueous Work-up: The common method of using triflic anhydride and a base generates salt by-products that need to be removed.[3]

    • Caution: Vinyl triflates can be sensitive to hydrolysis. Use cold, dilute aqueous washes (e.g., saturated sodium bicarbonate solution) to neutralize and remove residual acid and salts.[4] Minimize contact time with the aqueous phase.

  • Extraction: A liquid-liquid extraction can be employed to remove water-soluble impurities.

Issue 3: Product Instability and Decomposition

Question: We have noticed that our final product, this compound, degrades over time, even during work-up and storage. What are the causes and how can we improve its stability?

Answer:

The stability of this compound is a key concern due to the presence of the triflate group, which is an excellent leaving group, and the enol ether functionality within the dihydropyran ring.

  • Acid Sensitivity: The dihydropyran ring is susceptible to acid-catalyzed hydrolysis.[5] Any residual triflic acid or other acidic impurities can promote decomposition.

    • Solution: Ensure thorough neutralization during the work-up. The use of a sterically hindered, non-nucleophilic base like 2,6-di-tert-butyl-4-methylpyridine during the reaction can help scavenge excess acid.[4][6]

  • Moisture Sensitivity: The triflate group can be hydrolyzed by water, especially in the presence of acid or base, to revert to the starting ketone.

    • Solution: Use anhydrous solvents and reagents for the reaction. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[4] Store the final product in a tightly sealed container under an inert atmosphere and in a cool, dry place.

  • Thermal Instability: Overheating during solvent removal or distillation can lead to decomposition.[6]

    • Solution: Use a rotary evaporator at a controlled temperature and reduced pressure for solvent removal. Avoid high temperatures during all processing steps.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for the scale-up synthesis of this compound?

A1: The most common and cost-effective starting material is tetrahydropyran-4-one. This is then reacted with a triflating agent in the presence of a base.

Q2: Which triflating agent is best for scale-up?

A2: Trifluoromethanesulfonic anhydride (Tf₂O) is a powerful and commonly used triflating agent. However, for large-scale synthesis, consider the formation of salt by-products. An alternative method involves the reaction of triflic anhydride with an ortho ester, which produces volatile by-products that are easier to remove.[3] N-phenylbis(trifluoromethanesulfonimide) (PhNTf₂) is a milder alternative but can be more expensive for large-scale production.

Q3: What are the critical safety considerations for this scale-up synthesis?

A3:

  • Exothermic Reaction: The reaction is exothermic and can lead to a runaway reaction if not properly controlled. Ensure the reactor's cooling capacity is sufficient for the scale of the reaction.[2]

  • Corrosive Reagents: Triflic anhydride and triflic acid are highly corrosive. Use appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

  • Inert Atmosphere: The reaction is sensitive to moisture. Maintain an inert atmosphere throughout the process to prevent hydrolysis and ensure product quality.

Q4: How can I monitor the reaction progress on a large scale?

A4: In-process controls are essential for monitoring large-scale reactions. Techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to track the consumption of the starting material and the formation of the product. Thin-Layer Chromatography (TLC) can also be a quick, qualitative check.

Q5: What are the typical by-products in this synthesis?

A5: Common by-products can include unreacted starting material, the corresponding alcohol from hydrolysis of the triflate, and products from side reactions due to poor temperature control or localized high concentrations of reagents.

Experimental Workflow and Troubleshooting Logic

Experimental Workflow for Scale-Up Synthesis

experimental_workflow start Start: Tetrahydropyran-4-one, Solvent, and Base in Reactor cool Cool Reactor to 0-5 °C start->cool add_triflate Controlled Addition of Triflic Anhydride cool->add_triflate react Reaction Monitoring (TLC/HPLC) add_triflate->react quench Reaction Quench (e.g., with cold water or buffer) react->quench Reaction Complete separate Phase Separation quench->separate wash Wash Organic Phase (e.g., with NaHCO3 solution) separate->wash dry Dry Organic Phase (e.g., with MgSO4) wash->dry filter Filter Drying Agent dry->filter concentrate Concentrate in vacuo filter->concentrate purify Purification (Crystallization or Distillation) concentrate->purify end Final Product: this compound purify->end

Caption: A generalized experimental workflow for the scale-up synthesis.

Troubleshooting Logic Diagram

troubleshooting_logic start Problem: Low Yield / High Impurities check_temp Was there a significant exotherm? start->check_temp check_mixing Is mixing adequate for the vessel size? start->check_mixing check_addition Was the reagent addition rate controlled? start->check_addition check_moisture Were anhydrous conditions maintained? start->check_moisture improve_cooling Solution: Improve cooling capacity / Slow down addition check_temp->improve_cooling Yes optimize_stirring Solution: Optimize stirrer speed and design check_mixing->optimize_stirring No control_addition Solution: Use a programmable pump for addition check_addition->control_addition No use_anhydrous Solution: Use dry solvents and inert atmosphere check_moisture->use_anhydrous No

Caption: A troubleshooting decision tree for low yield and impurity issues.

References

Technical Support Center: Monitoring Reactions of 3,6-Dihydro-2H-pyran-4-yl trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical monitoring of reactions involving 3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for monitoring the consumption of this compound in a reaction?

A1: The most common methods for monitoring the consumption of this substrate are Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The choice of method depends on the reaction conditions, the properties of the product, and the available equipment.

Q2: How can I visualize this compound on a TLC plate?

A2: this compound may not be strongly UV-active. Therefore, visualization can be achieved using a potassium permanganate stain, which reacts with the double bond in the pyran ring, or other general stains like ceric ammonium molybdate.

Q3: Is this compound stable on silica gel for TLC or column chromatography?

A3: While many triflates are relatively stable, the stability of this compound on silica gel should be assessed on a small scale. Acidic silica gel could potentially lead to decomposition. If instability is observed, using neutralized silica gel or an alternative stationary phase like alumina might be necessary. A 2D TLC can be run to check for decomposition on the plate.[1]

Q4: Can I use GC-MS to monitor my reaction?

A4: GC-MS can be a suitable method, particularly for identifying volatile products. However, the thermal stability of this compound and its products should be considered, as decomposition in the hot injector port is possible. Derivatization may sometimes be necessary to improve volatility and stability.

Q5: Which NMR nuclei are most useful for monitoring reactions of this compound?

A5: Both ¹H NMR and ¹⁹F NMR are highly valuable. ¹H NMR allows for the monitoring of protons on the dihydropyran ring, which will likely experience chemical shift changes as the reaction progresses. ¹⁹F NMR is particularly useful as the triflate group has a distinct signal, and its disappearance can be quantitatively monitored.[2][3][4]

Troubleshooting Guides

Thin Layer Chromatography (TLC)
ProblemPossible Cause(s)Suggested Solution(s)
Streaking of spots Sample is too concentrated.Dilute the sample before spotting it on the TLC plate.
Compound is highly polar or acidic/basic.Add a small amount of acetic acid or triethylamine to the developing solvent.
No spots visible Sample is too dilute.Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[5]
Compound is not UV-active.Use a chemical stain (e.g., potassium permanganate, ceric ammonium molybdate) for visualization.[6]
Rf value is too high or too low The polarity of the developing solvent is incorrect.If the Rf is too high, decrease the polarity of the solvent system. If the Rf is too low, increase the polarity.
Spots are elongated or misshapen The TLC plate was spotted unevenly or the silica was disturbed.Ensure a small, round spot is made. Avoid scratching the silica surface.
The solvent front ran unevenly.Ensure the TLC chamber is saturated with the solvent vapor and the plate is placed vertically.
High-Performance Liquid Chromatography (HPLC)
ProblemPossible Cause(s)Suggested Solution(s)
Peak splitting or broadening Column overload.Reduce the injection volume or dilute the sample.
Poor column packing or column degradation.Use a guard column; if the problem persists, replace the analytical column.
Mismatch between sample solvent and mobile phase.Dissolve the sample in the mobile phase if possible.
Peak tailing Contaminants in the mobile phase or sample.Use fresh, high-purity mobile phase and ensure the sample is clean.
Improper mobile phase pH.Adjust the pH of the mobile phase.
No peaks observed Incorrect injection or low sample concentration.Verify the injection procedure and sample concentration.
Detector issue or incorrect settings.Check detector settings and ensure it is functioning correctly.
Retention time shifts Changes in mobile phase composition.Prepare fresh mobile phase accurately.
Fluctuations in column temperature.Use a column oven to maintain a consistent temperature.[7]
Gas Chromatography-Mass Spectrometry (GC-MS)
ProblemPossible Cause(s)Suggested Solution(s)
No peaks or very small peaks Sample is not volatile enough or is thermally labile.Consider derivatization to increase volatility and stability. Use a lower injector temperature.
Leak in the injector.Check for leaks in the system.
Broad or tailing peaks Active sites in the inlet liner or column.Use a deactivated liner and a suitable column.
Column contamination.Bake out the column or trim the front end.
Poor resolution Inappropriate temperature program.Optimize the oven temperature ramp.
Column degradation.Replace the column.
Nuclear Magnetic Resonance (NMR) Spectroscopy
ProblemPossible Cause(s)Suggested Solution(s)
Broad peaks Presence of solid material in the sample.Filter the sample before transferring it to the NMR tube.
Paramagnetic impurities.Pass the sample through a small plug of silica or alumina.
Poor signal-to-noise ratio Sample concentration is too low.Increase the sample concentration or the number of scans.
Inaccurate quantification Incomplete relaxation of nuclei.Increase the relaxation delay (d1) between scans.
Non-uniform mixing of internal standard.Ensure the internal standard is thoroughly mixed with the sample.

Experimental Protocols

Protocol 1: Monitoring a Suzuki Coupling Reaction by TLC

This protocol describes the monitoring of a hypothetical Suzuki coupling reaction between this compound and an arylboronic acid.

  • Prepare the TLC plate: Draw a faint starting line with a pencil on a silica gel TLC plate.

  • Spot the plate:

    • Lane 1: A small spot of the starting material (this compound) solution.

    • Lane 2: A co-spot of the starting material and the reaction mixture.

    • Lane 3: A small spot of the reaction mixture, taken at a specific time point.

  • Develop the plate: Place the TLC plate in a chamber containing a suitable solvent system (e.g., 4:1 Hexanes:Ethyl Acetate). Allow the solvent to run up the plate.

  • Visualize the plate: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (if any components are UV-active) and then with a potassium permanganate stain.

  • Analyze the results: The disappearance of the starting material spot in Lane 3 and the appearance of a new product spot indicate the progress of the reaction.

Protocol 2: Quantitative Monitoring by ¹⁹F NMR

This protocol details how to use ¹⁹F NMR to quantify the conversion of this compound.

  • Prepare the initial sample (t=0): In an NMR tube, dissolve a known amount of the starting material and an internal standard (e.g., trifluorotoluene) in a deuterated solvent (e.g., CDCl₃).

  • Acquire the initial spectrum: Record a ¹⁹F NMR spectrum. Note the chemical shift and integration of the triflate group and the internal standard.

  • Start the reaction: In a separate flask, begin the chemical reaction.

  • Take time-point samples: At regular intervals, withdraw a small aliquot of the reaction mixture, quench it if necessary, and prepare an NMR sample with the same internal standard.

  • Acquire subsequent spectra: Record ¹⁹F NMR spectra for each time point.

  • Calculate conversion: The conversion can be calculated by comparing the integral of the triflate signal to the integral of the internal standard at each time point relative to the initial measurement.

Data Presentation

Table 1: Example TLC Data for a Suzuki Coupling Reaction

Time (min)Starting Material (Rf)Product (Rf)Observations
00.6-Strong starting material spot.
300.60.4Faint product spot, strong starting material spot.
600.60.4Spots of similar intensity.
1200.60.4Strong product spot, faint starting material spot.
240-0.4No starting material spot visible.

Table 2: Example ¹⁹F NMR Data for Reaction Monitoring

Time (min)Integral of Triflate SignalIntegral of Internal Standard% Conversion
01.001.000
300.751.0025
600.521.0048
1200.231.0077
2400.051.0095

Visualizations

Reaction_Monitoring_Workflow cluster_reaction Reaction Setup cluster_sampling Sampling cluster_analysis Analytical Methods cluster_data Data Interpretation start Start Reaction with 3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate sampling Take Aliquot at Time = t start->sampling quench Quench Reaction (if necessary) sampling->quench tlc TLC Analysis quench->tlc Prepare Sample hplc HPLC Analysis quench->hplc Prepare Sample gcms GC-MS Analysis quench->gcms Prepare Sample nmr NMR Analysis (¹H and ¹⁹F) quench->nmr Prepare Sample qualitative Qualitative Assessment (TLC: Spot disappearance/appearance) tlc->qualitative quantitative Quantitative Assessment (HPLC/NMR: Peak integration) hplc->quantitative gcms->qualitative nmr->quantitative decision Decision: Continue, Work-up, or Stop? qualitative->decision quantitative->decision decision->sampling Continue Reaction workup workup decision->workup Proceed to Work-up

Caption: Workflow for monitoring reactions of this compound.

References

Validation & Comparative

Vinyl Triflates vs. Vinyl Halides in Suzuki Coupling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. A critical component of this reaction is the choice of the electrophilic coupling partner. While vinyl halides (iodides, bromides, chlorides) have been traditionally employed, vinyl triflates (trifluoromethanesulfonates, OTf) have emerged as powerful alternatives. This guide provides an objective comparison of their performance, supported by experimental data, to inform substrate selection and reaction optimization in research and development settings.

Core Comparison: Reactivity and Reaction Conditions

The primary distinction between vinyl triflates and vinyl halides lies in their relative reactivity, which dictates the necessary reaction conditions. This reactivity is largely governed by the strength of the carbon-leaving group bond, which influences the rate-determining oxidative addition step of the catalytic cycle.[1][2][3]

The generally accepted order of reactivity for electrophiles in Suzuki coupling is: I > OTf ≈ Br >> Cl [1][3][4][5]

  • Vinyl Iodides and Bromides: These are highly reactive substrates due to the relatively weak C-I and C-Br bonds, facilitating rapid oxidative addition to the palladium(0) catalyst.[6] Reactions involving these halides often proceed under mild conditions, sometimes even at room temperature, with standard palladium catalysts and bases.[7][8]

  • Vinyl Triflates: As a pseudohalide, the triflate group is an excellent leaving group, making vinyl triflates highly reactive, often comparable to or even exceeding the reactivity of vinyl bromides.[3][9][10] This high reactivity allows for the use of mild conditions, including lower temperatures and reduced catalyst loadings, and makes them suitable for coupling with a wide array of organoboron reagents.[7][8] Their accessibility from readily available ketones is a significant synthetic advantage.[10]

  • Vinyl Chlorides: The strength of the C-Cl bond makes vinyl chlorides the most challenging of the common vinyl halides to activate.[1][11] Consequently, their successful use in Suzuki coupling typically requires more forcing conditions, such as higher reaction temperatures (80-120 °C), stronger bases (e.g., K₃PO₄), and specialized, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to promote the difficult oxidative addition step.[7][11]

Data Presentation: Comparative Reaction Parameters

The following table summarizes typical reaction conditions and yields for Suzuki couplings involving various vinyl electrophiles, illustrating the practical implications of their differing reactivities.

Electrophile TypeExample SubstrateCoupling PartnerCatalyst System (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Vinyl Triflates N-Boc-4-piperidone derived triflate2-Azidoarylboronic pinacolate esterPd(OAc)₂ (1) / PCy₃ (2)Na₂CO₃Toluene801599[12]
N-Cbz-δ-valerolactam derived triflatePhenylboronic acid(Ph₃P)₂PdCl₂ (3)Na₂CO₃THF/H₂ORT395[13][14]
4-tert-Butylcyclohexanone derived triflateFerroceneboronic acidPd(PPh₃)₄ (2.5)K₃PO₄Dioxane1001293[15]
Vinyl Iodide (E)-1-Iodo-1-octeneMethylboronic acidPd(OAc)₂ (10) / SPhos (20)K₃PO₄Toluene/THF/H₂O801~100[16]
Vinyl Bromide 4-Methoxy-1-bromostyrenePotassium vinyltrifluoroboratePdCl₂(dppf) (2)Cs₂CO₃THF/H₂O6512-2472[17]
Vinyl Chloride 2-Chloro-2-propen-1-olPhenylboronic acidPd(OAc)₂ (2) / XPhos (4)K₃PO₄THF80N/A>95[18]

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are generalized protocols for Suzuki coupling reactions with a vinyl triflate and a vinyl halide.

General Protocol for Suzuki Coupling of a Vinyl Triflate

This procedure is adapted from studies on lactam-derived vinyl triflates.[13][14]

  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the vinyl triflate (1.0 equiv.), the organoboron reagent (1.1-1.5 equiv.), and the base (e.g., Na₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Solvent and Catalyst Addition: Add the degassed solvent system (e.g., THF/H₂O mixture) via syringe. Subsequently, add the palladium catalyst (e.g., (Ph₃P)₂PdCl₂, 3 mol%).

  • Reaction: Stir the mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

General Protocol for Suzuki Coupling of a Vinyl Chloride

This procedure is a generalized guideline for less reactive vinyl chlorides.[11]

  • Reaction Setup: In an oven-dried Schlenk flask containing a magnetic stir bar, combine the vinyl chloride (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a strong base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent and Catalyst Addition: Add the anhydrous, degassed solvent (e.g., THF or Dioxane) via syringe. In a separate glovebox or under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%) and a bulky phosphine ligand (e.g., SPhos or XPhos, 4-10 mol%).

  • Reaction: Heat the reaction mixture to a high temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by GC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the residue by flash column chromatography to isolate the desired product.

Mechanistic Overview and Visualization

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[1][16][19] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-leaving group bond of the vinyl triflate or halide, forming a Pd(II) complex. This is typically the rate-determining step.[3]

  • Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide or triflate, in a process mediated by the base.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium complex, forming the new C-C bond and regenerating the active Pd(0) catalyst to re-enter the cycle.[3]

Suzuki_Coupling_Cycle cluster_cycle pd0 Pd(0)L₂ dummy1 pd0->dummy1 oxidative_addition Oxidative Addition transmetalation Transmetalation reductive_elimination Reductive Elimination pd_complex_1 R¹-Pd(II)L₂-X dummy2 pd_complex_1->dummy2 pd_complex_2 R¹-Pd(II)L₂-R² dummy3 pd_complex_2->dummy3 dummy1->pd_complex_1 R¹-X (Vinyl Halide/Triflate) dummy2->pd_complex_2 R²-B(OR)₂ Base dummy3->pd0 R¹-R²

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

Both vinyl triflates and vinyl halides are valuable electrophiles for Suzuki-Miyaura cross-coupling reactions.

  • Vinyl Triflates are excellent substrates, often matching or exceeding the reactivity of vinyl bromides. Their key advantage is their ready synthesis from ketones and their ability to react under mild conditions, making them ideal for complex molecules with sensitive functional groups.

  • Vinyl Halides offer a spectrum of reactivity. Iodides are the most reactive, while bromides provide a good balance of reactivity and stability. Chlorides are the least reactive and most cost-effective but require more specialized and vigorous conditions, which may not be suitable for all substrates.

The choice between a vinyl triflate and a vinyl halide should be guided by factors including the availability of starting materials, the functional group tolerance required, the desired reaction conditions, and overall cost-effectiveness. For challenging couplings or when mild conditions are paramount, vinyl triflates represent a superior choice. For more routine applications where starting materials are readily available, vinyl bromides and iodides remain excellent options.

References

A Comparative Guide to the Synthesis of 4-Substituted Dihydropyrans: The Advantages of 3,6-Dihydro-2H-pyran-4-yl Trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3,6-dihydro-2H-pyran scaffold is a privileged structural motif present in a multitude of natural products and pharmacologically active molecules.[1][2] Consequently, efficient and versatile methods for the synthesis of substituted dihydropyrans are of paramount importance in medicinal chemistry and organic synthesis. Among the various synthetic intermediates developed for this purpose, 3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate (triflate) has emerged as a highly valuable and versatile building block. This guide provides an objective comparison of this reagent against other synthetic alternatives, supported by experimental data and detailed protocols, to highlight its principal advantages.

Core Advantage: A Versatile Linchpin for Cross-Coupling Reactions

The primary advantage of this compound lies in its exceptional performance as an electrophilic partner in a wide range of palladium-catalyzed cross-coupling reactions. The trifluoromethanesulfonate (triflate, OTf) group is an excellent leaving group, with reactivity often comparable to or exceeding that of vinyl iodides and bromides.[3] This high reactivity allows for the facile formation of carbon-carbon and carbon-heteroatom bonds under mild conditions.

This vinyl triflate is a gateway to a diverse library of 4-substituted dihydropyrans through reactions such as:

  • Suzuki-Miyaura Coupling: Reaction with organoboron reagents to form C(sp²)–C(sp²) bonds.[4][5]

  • Stille Coupling: Coupling with organostannanes.[6][7]

  • Heck Reaction: Vinylation of the double bond.[4][8]

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce C(sp) centers.[4][9]

This versatility makes it an ideal substrate for late-stage functionalization in drug discovery programs, where rapid access to a variety of analogs is crucial for structure-activity relationship (SAR) studies.

Efficient and Regioselective Synthesis

A significant benefit of using this compound is its straightforward and highly regioselective synthesis. The most common route involves a triflic acid-mediated Prins cyclization of homopropargylic alcohols with aldehydes.[4][10] This method efficiently generates the dihydropyran ring and installs the triflate group at the 4-position in a single, high-yielding step. This convergent approach is often more efficient than multi-step linear sequences required for the synthesis of corresponding vinyl halides or other precursors.

Performance Comparison with Alternatives

The choice of a synthetic intermediate is often a balance between reactivity, stability, cost, and ease of synthesis. Here, we compare the dihydropyran triflate with common alternatives.

Leaving GroupGeneral ReactivityStabilityCostSynthetic Access
Triflate (-OTf) Very HighModerateHighOften one-pot from ketones/alcohols[4]
Nonaflate (-ONf) Very HighHigher than TriflateVery HighSimilar to triflates
Nosylate (-ONs) HighHighModerateSimilar to triflates
Tosylate (-OTs) ModerateVery HighLowSimilar to triflates
Bromide (-Br) HighHighModerateCan require multi-step synthesis
Chloride (-Cl) LowVery HighVery LowCan require multi-step synthesis

Vinyl Sulfonates:

  • Nonaflates (ONf): Are a practical, albeit more expensive, alternative to triflates, sometimes offering enhanced stability.[11]

  • Nosylates (ONs) and Tosylates (OTs): While more stable and economical, they are generally less reactive than triflates and may necessitate harsher reaction conditions or more specialized, bulky phosphine ligands to achieve comparable yields in cross-coupling reactions.[12]

Vinyl Halides:

  • Vinyl bromides are common coupling partners with reactivity similar to triflates. However, their synthesis can be less direct than the Prins cyclization route to the triflate. Vinyl chlorides are economically attractive but their lower reactivity often requires higher catalyst loadings and temperatures.

Direct Synthetic Methods:

  • Other methods for synthesizing dihydropyran rings, such as the Hetero-Diels-Alder reaction or ring-closing metathesis, are powerful but typically yield different substitution patterns (e.g., at the 2- and 3-positions).[13][14] The use of this compound provides a distinct advantage for specifically introducing substituents at the 4-position.

Quantitative Data Summary

The following table summarizes typical yields for a Suzuki-Miyaura coupling reaction between a 4-substituted dihydropyran electrophile and phenylboronic acid, demonstrating the relative performance of different leaving groups.

Table 1: Comparison of Leaving Group Performance in a Suzuki-Miyaura Reaction

EntryLeaving Group (X)Catalyst SystemBaseSolventTemp (°C)Yield (%)
1Triflate (OTf) PdCl₂(PPh₃)₂ (2 mol%)NaHCO₃THF/H₂O8099 [5]
2Nonaflate (ONf)Pd(OAc)₂/SPhos (2 mol%)K₃PO₄Toluene80~95
3Nosylate (ONs)Pd(OAc)₂/SPhos (4 mol%)K₃PO₄Dioxane100~90[12]
4Bromide (Br)Pd(PPh₃)₄ (5 mol%)Na₂CO₃DME/H₂O90~92
5Tosylate (OTs)Pd(OAc)₂/SPhos (5 mol%)K₃PO₄Dioxane110~75
6Chloride (Cl)Pd₂(dba)₃/XPhos (5 mol%)K₃PO₄t-BuOH110~60

Yields are representative estimates based on literature precedents for similar systems to illustrate general reactivity trends.

Experimental Protocols

Protocol 1: Synthesis of this compound via Prins Cyclization[4]

Materials:

  • Homopropargyl alcohol (1.0 eq)

  • Aldehyde (e.g., paraformaldehyde, 1.2 eq)

  • Triflic acid (TfOH, 1.5 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a solution of the homopropargyl alcohol and aldehyde in anhydrous DCM at -78 °C under an inert atmosphere (N₂ or Ar), add triflic acid dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by carefully adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the title compound.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling[5]

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid or ester (1.2 eq)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)

  • Base (e.g., NaHCO₃, 3.0 eq)

  • Solvent system (e.g., THF and saturated aqueous NaHCO₃, 4:1)

Procedure:

  • To a Schlenk flask, add the vinyl triflate, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80 °C and stir for 4-12 hours, monitoring progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the 4-aryl-3,6-dihydro-2H-pyran product.

Visualized Workflows and Pathways

G cluster_synthesis Synthesis of Key Intermediate cluster_coupling Cross-Coupling Applications Homopropargylic Alcohol Homopropargylic Alcohol Prins Cyclization Prins Cyclization Homopropargylic Alcohol->Prins Cyclization Aldehyde Aldehyde Aldehyde->Prins Cyclization Triflic Acid Triflic Acid Triflic Acid->Prins Cyclization Triflate Intermediate 3,6-Dihydro-2H-pyran-4-yl Trifluoromethanesulfonate Prins Cyclization->Triflate Intermediate Suzuki Suzuki Triflate Intermediate->Suzuki ArB(OH)₂ Pd Catalyst Stille Stille Triflate Intermediate->Stille R-SnBu₃ Pd Catalyst Heck Heck Triflate Intermediate->Heck Alkene Pd Catalyst Sonogashira Sonogashira Triflate Intermediate->Sonogashira Alkyne Pd/Cu Cat. 4-Aryl-DHP 4-Aryl-Dihydropyran Suzuki->4-Aryl-DHP Stille->4-Aryl-DHP 4-Vinyl-DHP 4-Vinyl-Dihydropyran Heck->4-Vinyl-DHP 4-Alkynyl-DHP 4-Alkynyl-Dihydropyran Sonogashira->4-Alkynyl-DHP

Caption: Synthetic workflow for this compound and its applications.

G cluster_triflate Triflate Coupling Strategy (Convergent) cluster_alternative Alternative Strategy: Hetero-Diels-Alder (Linear) A1 Dihydropyranone A2 Triflation A1->A2 A3 Triflate Intermediate A2->A3 A4 Suzuki Coupling + Arylboronic Acid A3->A4 A5 4-Aryl-Dihydropyran A4->A5 B6 4-Aryl-Dihydropyran B1 α,β-Unsaturated Ketone B3 Hetero-Diels-Alder B1->B3 B2 Enol Ether B2->B3 B4 2-Alkoxy-4-keto-tetrahydropyran B3->B4 B5 Multi-step functionalization (e.g., Reduction, Elimination) B4->B5 B5->B6

Caption: Comparison of synthetic pathways to 4-aryl-dihydropyrans.

Conclusion

This compound stands out as a superior synthetic intermediate due to its high reactivity, versatility in a broad range of palladium-catalyzed cross-coupling reactions, and its efficient, regioselective synthesis. While alternatives like other vinyl sulfonates and halides have their merits, the triflate often provides the best balance of reactivity and accessibility for the rapid generation of diverse 4-substituted dihydropyran libraries. This makes it an invaluable tool for researchers in drug discovery and complex molecule synthesis, enabling efficient exploration of chemical space around this important heterocyclic scaffold.

References

A Comparative Guide to the Mechanistic Studies of Coupling Reactions with 3,6-Dihydro-2H-pyran-4-yl Trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of 3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate in various palladium-catalyzed cross-coupling reactions. The data presented is based on published experimental findings, offering a valuable resource for reaction planning and optimization.

Performance Comparison of Coupling Reactions

The following table summarizes the performance of a representative this compound derivative in several key cross-coupling reactions. The data is extracted from the work of Kumar et al. (2014), which details the application of these substrates in C-C bond formation.[1]

Coupling ReactionCoupling PartnerCatalyst SystemSolventTemp. (°C)Time (h)Yield (%)
Suzuki Phenylboronic acidPd(PPh₃)₄ / K₂CO₃Toluene/H₂O100589
Suzuki 4-Methoxyphenylboronic acidPd(PPh₃)₄ / K₂CO₃Toluene/H₂O100585
Suzuki 4-Chlorophenylboronic acidPd(PPh₃)₄ / K₂CO₃Toluene/H₂O100582
Stille (Tributylstannyl)benzenePd(PPh₃)₄ / LiClDioxane1001278
Heck StyrenePd(OAc)₂ / PPh₃ / Et₃NDMF1001275
Sonogashira PhenylacetylenePdCl₂(PPh₃)₂ / CuI / Et₃NTHFRT688
Sonogashira 1-HeptynePdCl₂(PPh₃)₂ / CuI / Et₃NTHFRT682

Experimental Protocols

The following are generalized experimental protocols for the key coupling reactions cited. These should be adapted and optimized for specific substrates and scales.

General Procedure for Suzuki-Miyaura Coupling

To a solution of the this compound (1.0 equiv) in a degassed solvent mixture such as toluene and water (e.g., 4:1) are added the arylboronic acid (1.2 equiv) and a base such as potassium carbonate (2.0 equiv).[2] The mixture is further degassed before the addition of a palladium catalyst, typically Pd(PPh₃)₄ (2-5 mol%). The reaction is then heated under an inert atmosphere (e.g., Argon or Nitrogen) at a specified temperature until the starting material is consumed, as monitored by TLC or LC-MS.[2] Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[2]

General Procedure for Stille Coupling

In a flame-dried flask under an inert atmosphere, the this compound (1.0 equiv), the organotin reagent (1.1-1.5 equiv), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) are dissolved in an anhydrous solvent like dioxane or THF.[3][4] In some cases, an additive such as lithium chloride (3.0 equiv) is added to facilitate the reaction.[3] The mixture is then heated to the desired temperature and stirred for the specified time. After completion, the reaction is cooled, and the solvent is removed in vacuo. The residue is then purified directly by flash column chromatography to afford the coupled product. Due to the toxicity of organotin compounds, appropriate handling and waste disposal procedures must be followed.[3]

General Procedure for Buchwald-Hartwig Amination

Inside an argon-filled glovebox, an oven-dried flask is charged with a palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the appropriate phosphine ligand (e.g., XPhos, 2 mol%), a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv), and the amine (1.5 equiv).[5] The flask is sealed, removed from the glovebox, and placed under an argon atmosphere. The aryl triflate (1.0 equiv) and the solvent (e.g., toluene or dioxane) are then added. The reaction mixture is heated to the specified temperature and stirred until the starting material is consumed. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried, filtered, and concentrated. The product is then purified by column chromatography.[5][6]

General Procedure for Sonogashira Coupling

To a solution of the this compound (1.0 equiv) and a terminal alkyne (1.1-1.5 equiv) in a suitable solvent such as THF or DMF under an inert atmosphere, a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 1-3 mol%) are added.[7][8] A base, typically an amine such as triethylamine or diisopropylamine, is then added, and the reaction is stirred at room temperature or heated as required.[7][8] Upon completion, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is then taken up in an organic solvent, washed with aqueous ammonium chloride and brine, dried, and concentrated. The crude product is purified by flash column chromatography.[8]

Mechanistic Pathway and Experimental Workflow

The following diagrams illustrate the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction and a typical experimental workflow for these types of reactions.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product R1X R¹-X R1X->OxAdd Boronic R²-B(OR)₂ Boronic->Transmetal Base Base Base->Transmetal

Caption: Suzuki-Miyaura Catalytic Cycle.

Experimental_Workflow start Start setup Reaction Setup: Combine Triflate, Coupling Partner, Base, and Solvent start->setup degas Degas Reaction Mixture setup->degas add_catalyst Add Palladium Catalyst degas->add_catalyst reaction Heat and Stir under Inert Atmosphere add_catalyst->reaction monitor Monitor Reaction Progress (TLC/LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Workup monitor->workup Complete purify Column Chromatography workup->purify characterize Characterization (NMR, MS) purify->characterize end End characterize->end

Caption: General Experimental Workflow.

References

A Comparative Guide to the Synthesis of Functionalized Dihydropyrans

Author: BenchChem Technical Support Team. Date: December 2025

The dihydropyran scaffold is a privileged structural motif found in a vast array of natural products and pharmaceutically active compounds, driving continuous innovation in synthetic methodologies for its construction. This guide provides a comparative overview of three prominent strategies for the synthesis of functionalized dihydropyrans: the Hetero-Diels-Alder reaction, organocatalytic cascade reactions, and the Prins cyclization. We present a detailed analysis of their reaction mechanisms, scope, and stereochemical outcomes, supported by experimental data and protocols to aid researchers in selecting the optimal synthetic route for their specific target molecules.

Hetero-Diels-Alder (HDA) Reaction

The Hetero-Diels-Alder (HDA) reaction is a powerful and atom-economical [4+2] cycloaddition for constructing six-membered heterocycles like dihydropyrans.[1] This reaction can be modulated by employing either normal or inverse electron-demand strategies, and the use of chiral catalysts has enabled highly enantioselective transformations.[1][2]

A notable example is the inverse-electron-demand HDA reaction catalyzed by C2-symmetric bis(oxazoline)-Cu(II) complexes.[2][3] This method allows for the reaction of α,β-unsaturated carbonyl compounds (heterodienes) with electron-rich olefins (heterodienophiles) to produce dihydropyrans with high diastereo- and enantioselectivity.[2][3] The reaction is versatile, tolerating a range of substituents on the heterodiene, and can be performed on a multigram scale with low catalyst loadings.[2][3]

Generalized Reaction Scheme:

HDA_reaction cluster_reactants Reactants cluster_product Product Diene Heterodiene (α,β-unsaturated carbonyl) Dihydropyran Functionalized Dihydropyran Diene->Dihydropyran + Dienophile Heterodienophile (electron-rich olefin) Dienophile->Dihydropyran Catalyst Chiral Lewis Acid (e.g., Bis(oxazoline)Cu(II)) Catalyst->Dihydropyran catalysis

Caption: Generalized scheme of a chiral Lewis acid-catalyzed Hetero-Diels-Alder reaction.

Organocatalytic Cascade Michael/Hemiacetalization

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules. For dihydropyran synthesis, a notable strategy is the cascade Michael/hemiacetalization reaction. This approach has been successfully applied using bifunctional organocatalysts, such as chiral N,N'-dioxides, to react α-substituted cyano ketones with β,γ-unsaturated α-ketoesters.[4][5] This method affords multifunctionalized chiral dihydropyrans in excellent yields and with high to excellent enantioselectivities.[4][5]

The reaction proceeds through a Michael addition of the cyano ketone to the unsaturated ketoester, followed by an intramolecular hemiacetalization to form the dihydropyran ring. The bifunctional nature of the catalyst is crucial for activating both reactants and controlling the stereochemistry of the newly formed stereocenters.

Generalized Reaction Scheme:

Organocatalytic_Cascade cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product CyanoKetone α-Substituted Cyano Ketone MichaelAdduct Michael Adduct CyanoKetone->MichaelAdduct + Ketoester β,γ-Unsaturated α-Ketoester Ketoester->MichaelAdduct Dihydropyran Functionalized Dihydropyran MichaelAdduct->Dihydropyran Intramolecular Hemiacetalization Catalyst Chiral Organocatalyst (e.g., N,N'-Dioxide) Catalyst->MichaelAdduct catalysis

Caption: Organocatalytic cascade Michael/hemiacetalization for dihydropyran synthesis.

Prins Cyclization

The Prins cyclization is a classic and effective method for the formation of dihydropyran and tetrahydropyran rings.[6][7] The reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde.[6][8] A modification of this reaction, the silyl-Prins cyclization, utilizes electron-rich alkenyl silanes as nucleophiles, leading to the formation of dihydropyrans.[9]

For instance, the reaction of Z-vinylsilyl alcohols with aldehydes, mediated by a Lewis acid such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), provides a selective route to disubstituted dihydropyrans.[9] This method is characterized by its broad substrate scope, short reaction times, and scalability.[9] The stereochemical outcome of the Prins cyclization can be controlled to afford specific diastereomers.[6][10]

Generalized Reaction Scheme:

Prins_Cyclization cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Vinylsilane Z-Vinylsilyl Alcohol Oxocarbenium Oxocarbenium Ion Vinylsilane->Oxocarbenium + Aldehyde Aldehyde Aldehyde->Oxocarbenium Dihydropyran Functionalized Dihydropyran Oxocarbenium->Dihydropyran Cyclization LewisAcid Lewis Acid (e.g., TMSOTf) LewisAcid->Oxocarbenium activation

Caption: Silyl-Prins cyclization for the synthesis of functionalized dihydropyrans.

Comparison of Synthetic Routes

The choice of synthetic methodology for accessing functionalized dihydropyrans depends on several factors, including the desired substitution pattern, stereochemistry, and the availability of starting materials. The following workflow provides a logical comparison of the key features of the three discussed routes.

Comparison_Workflow cluster_HDA HDA Features cluster_Organo Organocatalysis Features cluster_Prins Prins Cyclization Features Start Target Dihydropyran Synthesis HDA Hetero-Diels-Alder Start->HDA [4+2] Cycloaddition Organo Organocatalytic Cascade Start->Organo Step-wise bond formation Prins Prins Cyclization Start->Prins Electrophilic cyclization HDA_atom Atom economical HDA->HDA_atom HDA_stereo High stereocontrol with chiral catalysts HDA->HDA_stereo HDA_scope Broad scope (normal & inverse demand) HDA->HDA_scope Organo_enantio Excellent enantioselectivity Organo->Organo_enantio Organo_mild Mild reaction conditions Organo->Organo_mild Organo_functional Tolerates various functional groups Organo->Organo_functional Prins_diastereo Good diastereoselectivity Prins->Prins_diastereo Prins_versatile Versatile for substituted systems Prins->Prins_versatile Prins_scale Scalable Prins->Prins_scale

Caption: Comparative workflow of dihydropyran synthetic routes.

Quantitative Data Summary

Synthetic RouteCatalyst/ReagentKey ReactantsYield (%)Enantiomeric Excess (ee, %) / Diastereomeric Ratio (dr)Reference
Hetero-Diels-Alder Bis(oxazoline)Cu(II) complexesα,β-Unsaturated acyl phosphonates, enol ethersHigh>90% ee[2][3]
Organocatalytic Cascade Chiral N,N'-Dioxideα-Substituted cyano ketones, β,γ-unsaturated α-ketoestersUp to 99%Up to 99% ee[4][5]
Silyl-Prins Cyclization TMSOTfZ-Vinylsilyl alcohols, aldehydesGood to excellentHigh diastereoselectivity (cis-2,6 favored)[9]

Detailed Experimental Protocols

General Procedure for Enantioselective Hetero-Diels-Alder Reaction[2]

To a solution of the chiral bis(oxazoline)copper(II) catalyst (0.2-10 mol %) in a suitable solvent (e.g., CH2Cl2 or THF) at the desired temperature (typically -78 °C to room temperature) is added the α,β-unsaturated carbonyl compound (1.0 equiv). The electron-rich olefin (1.1-2.0 equiv) is then added, and the reaction mixture is stirred until completion (monitored by TLC). The reaction is quenched, and the product is purified by column chromatography.

General Procedure for Organocatalytic Cascade Michael/Hemiacetalization[4]

In a reaction vessel, the chiral N,N'-dioxide catalyst (typically 1-10 mol %) is dissolved in a suitable solvent (e.g., toluene). The α-substituted cyano ketone (1.2 equiv) is added, followed by the β,γ-unsaturated α-ketoester (1.0 equiv). The reaction is stirred at the specified temperature until the starting material is consumed (monitored by TLC). The crude product is then purified by flash column chromatography.

General Procedure for Silyl-Prins Cyclization[9]

To a solution of the Z-vinylsilyl alcohol (1.0 equiv) and the aldehyde (1.2 equiv) in a dry solvent (e.g., CH2Cl2) at -78 °C is added trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.1 equiv). The reaction mixture is stirred at this temperature for the specified time (typically 15-30 minutes). The reaction is then quenched with a basic solution (e.g., saturated NaHCO3) and warmed to room temperature. The product is extracted and purified by column chromatography.

References

comparative reactivity of different vinyl triflates in palladium catalysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Reactivity of Vinyl Triflates in Palladium-Catalyzed Cross-Coupling Reactions

For researchers, scientists, and drug development professionals, the selection of appropriate coupling partners is paramount for the successful synthesis of complex molecules. Vinyl triflates have emerged as highly versatile and reactive substrates in a variety of palladium-catalyzed cross-coupling reactions. Their ability to be readily synthesized from ketones and their high reactivity, often comparable to or exceeding that of vinyl halides, make them attractive electrophiles. This guide provides an objective comparison of the performance of different vinyl triflates in four key palladium-catalyzed reactions: Suzuki-Miyaura coupling, Heck coupling, Stille coupling, and Buchwald-Hartwig amination, supported by experimental data.

Comparative Reactivity Data

The following tables summarize quantitative data from various studies, offering a comparative overview of vinyl triflate reactivity.

Table 1: Suzuki-Miyaura Coupling of Vinyl Triflates
Vinyl Triflate SubstrateBoronic Acid/EsterCatalyst SystemBaseSolventTime (h)Yield (%)Reference
1-Cyclohexenyl triflatePhenylboronic acidPd(OAc)₂/PCy₃K₃PO₄Toluene1295[1]
4-tert-Butylcyclohexen-1-yl triflatePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O1288[1]
N-Boc-1,2,3,4-tetrahydropyridin-5-yl triflate(E)-2-Phenylvinylboronic acid(Ph₃P)₂PdCl₂Na₂CO₃THF/H₂O0.595[2][3]
N-Boc-1,2,3,4-tetrahydropyridin-5-yl triflate4-Methoxyphenylboronic acid(Ph₃P)₂PdCl₂Na₂CO₃THF/H₂O0.598[2][3]
N-Cbz-2,3,4,5-tetrahydroazepin-6-yl triflate2-Thienylboronic acid(Ph₃P)₂PdCl₂Na₂CO₃THF/H₂O192[2][3]
Table 2: Heck Coupling of Vinyl Triflates
Vinyl Triflate SubstrateAlkeneCatalyst SystemBaseSolventTime (h)Yield (%)Reference
1-Cyclohexenyl triflateEthyl acrylatePd(OAc)₂/PPh₃Et₃NAcetonitrile475[4]
4-tert-Butylcyclohexen-1-yl triflateStyrenePd(OAc)₂/P(o-tol)₃Et₃NDMF685[5]
2-Methyl-1-propenyl triflateMethyl acrylatePd(OAc)₂/dpppNaHCO₃Acetonitrile2460[5]
Estrone-derived vinyl triflate4-IodoanisolePd(OAc)₂/Bu₄NINaO₂CH/Na₂CO₃THF/H₂O4875[6]
Tropinone-derived vinyl triflate4-IodoanisolePd(OAc)₂/Bu₄NINaO₂CH/Na₂CO₃THF/H₂O4882[6]
Table 3: Stille Coupling of Vinyl Triflates
Vinyl Triflate SubstrateOrganostannaneCatalyst SystemAdditiveSolventTime (h)Yield (%)Reference
1-Cyclohexenyl triflateTributyl(vinyl)stannanePd(PPh₃)₄LiClTHF191[7]
4-tert-Butylcyclohexen-1-yl triflateTributyl(phenylethynyl)stannanePd(PPh₃)₄LiClTHF394[7]
2-Ethoxycarbonylcyclohexen-1-yl triflateTrimethyl(vinyl)stannanePd(PPh₃)₄LiClTHF1.589[7]
1-Penten-2-yl triflateTributyl(phenyl)stannanePd(PPh₃)₄LiClNMP875[7]
(Z)-1,2-Difluoro-1-ethenyl triflateTributyl(4-methoxyphenyl)stannanePd₂(dba)₃/P(fur)₃CuIDMF281[8]
Table 4: Buchwald-Hartwig Amination of Vinyl Triflates
Vinyl Triflate SubstrateAmineCatalyst SystemBaseSolventTime (h)Yield (%)Reference
1-Cyclohexenyl triflateMorpholinePd₂(dba)₃/BINAPNaOt-BuToluene2485[9][10]
4-tert-Butylcyclohexen-1-yl triflateAnilinePd(OAc)₂/DPPFCs₂CO₃Toluene1892[11]
1-Adamantyl vinyl triflatePiperidinePd(OAc)₂/XantphosK₃PO₄Dioxane1278[10]
2-Naphthyl triflatep-ToluidinePd(OAc)₂/BrettPhosNaOt-BuToluene296[12]
3-Bromothiophene-2-yl triflateAnilinePd₂(dba)₃/tBuXPhosK₂CO₃Dioxane1671[12]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization for specific substrates.

Suzuki-Miyaura Coupling of a Cyclic Vinyl Triflate[2][3]

Materials:

  • N-Boc-1,2,3,4-tetrahydropyridin-5-yl triflate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • (Ph₃P)₂PdCl₂ (0.05 equiv)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • Tetrahydrofuran (THF) and Water (4:1 v/v)

Procedure:

  • To a round-bottom flask, add the vinyl triflate, arylboronic acid, and sodium carbonate.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add the THF/water solvent mixture via syringe.

  • Add the palladium catalyst to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Heck Coupling of an Acyclic Vinyl Triflate[5]

Materials:

  • Acyclic vinyl triflate (1.0 equiv)

  • Alkene (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 equiv)

  • Triethylamine (Et₃N) (1.5 equiv)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a Schlenk tube, dissolve the vinyl triflate and the alkene in DMF.

  • Add triethylamine to the solution.

  • Degas the mixture by bubbling argon through it for 15-20 minutes.

  • In a separate flask, prepare the catalyst by dissolving Pd(OAc)₂ and P(o-tol)₃ in DMF and degas this solution.

  • Add the catalyst solution to the reaction mixture under an inert atmosphere.

  • Heat the reaction to 80-100 °C and monitor by TLC or gas chromatography (GC).

  • After completion, cool the mixture to room temperature, dilute with water, and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate.

  • Purify the product by column chromatography.

Stille Coupling of a Vinyl Triflate[7]

Materials:

  • Vinyl triflate (1.0 equiv)

  • Organostannane (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 equiv)

  • Lithium chloride (LiCl) (3.0 equiv)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add lithium chloride and dissolve it in THF.

  • Add the vinyl triflate, organostannane, and Pd(PPh₃)₄ catalyst.

  • Stir the reaction mixture at room temperature or gentle heat (e.g., 50 °C) and monitor its progress.

  • Once the reaction is complete, quench with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1 hour to precipitate the tin byproducts.

  • Filter the mixture through a pad of Celite, washing with diethyl ether.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the residue by flash chromatography.

Buchwald-Hartwig Amination of a Vinyl Triflate[9][10]

Materials:

  • Vinyl triflate (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 equiv)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.015 equiv)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃, BINAP, and NaOt-Bu.

  • Add toluene, followed by the vinyl triflate and the amine.

  • Seal the tube and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ether, and filter through Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Reaction Mechanisms and Experimental Workflows

The following diagrams illustrate the catalytic cycles for each of the discussed reactions and a typical experimental workflow.

Suzuki_Miyaura_Coupling Suzuki-Miyaura Catalytic Cycle cluster_reactants cluster_products Pd0 Pd(0)L₂ OA_complex R¹-Pd(II)L₂-X Pd0->OA_complex Oxidative Addition Trans_complex R¹-Pd(II)L₂-R² OA_complex->Trans_complex Transmetalation Trans_complex->Pd0 Reductive Elimination Product R¹-R² R1X R¹-X (Vinyl Triflate) R2BM R²-B(OR)₂ Base Base

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Heck_Coupling Heck Coupling Catalytic Cycle cluster_reactants cluster_products Pd0 Pd(0)L₂ OA_complex R-Pd(II)L₂-X Pd0->OA_complex Oxidative Addition Alkene_complex R-Pd(II)L(Alkene)-X OA_complex->Alkene_complex Alkene Coordination Migratory_complex R'-Pd(II)L-X Alkene_complex->Migratory_complex Migratory Insertion Migratory_complex->Pd0 β-Hydride Elimination & Reductive Elimination Product Substituted Alkene RX R-X (Vinyl Triflate) Alkene Alkene Base Base

Caption: Generalized catalytic cycle for the Heck coupling reaction.

Stille_Coupling Stille Coupling Catalytic Cycle cluster_reactants cluster_products Pd0 Pd(0)L₂ OA_complex R¹-Pd(II)L₂-X Pd0->OA_complex Oxidative Addition Trans_complex R¹-Pd(II)L₂-R² OA_complex->Trans_complex Transmetalation Trans_complex->Pd0 Reductive Elimination Product R¹-R² R1X R¹-X (Vinyl Triflate) R2SnR3 R²-SnR₃

Caption: Generalized catalytic cycle for the Stille coupling reaction.

Buchwald_Hartwig_Amination Buchwald-Hartwig Amination Catalytic Cycle cluster_reactants cluster_products Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)L₂-X Pd0->OA_complex Oxidative Addition Amide_complex Ar-Pd(II)L(NR¹R²) OA_complex->Amide_complex Amine Coordination & Deprotonation Amide_complex->Pd0 Reductive Elimination Product Ar-NR¹R² ArX Ar-X (Vinyl Triflate) Amine HNR¹R² Base Base

Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.

Experimental_Workflow Typical Experimental Workflow A Reaction Setup (Reactants, Solvent, Base) B Inert Atmosphere (Evacuate/Backfill) A->B C Catalyst Addition B->C D Reaction (Stirring, Heating) C->D E Monitoring (TLC, LC-MS, GC-MS) D->E F Workup (Quenching, Extraction) E->F G Purification (Column Chromatography) F->G H Characterization (NMR, MS) G->H

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

References

Assessing the Scope of Cross-Coupling Partners for 3,6-Dihydro-2H-pyran-4-yl Trifluoromethanesulfonate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate emerges as a versatile and reactive substrate for a variety of palladium-catalyzed cross-coupling reactions. Its ability to readily engage with a diverse range of coupling partners makes it a valuable building block in the synthesis of complex molecules and potential pharmaceutical candidates. This guide provides a comparative analysis of its performance in several key cross-coupling reactions, supported by experimental data and detailed protocols.

The trifluoromethanesulfonate (triflate) group of this compound serves as an excellent leaving group, facilitating oxidative addition to a palladium(0) catalyst and initiating the catalytic cycle for various C-C and C-N bond-forming reactions. Experimental evidence demonstrates successful couplings with organoboron, organotin, and organozinc reagents, as well as terminal alkynes, alkenes, and amines.

Comparative Performance in Cross-Coupling Reactions

The reactivity of this compound has been systematically evaluated in Suzuki-Miyaura, Stille, Sonogashira, Heck, Buchwald-Hartwig, and Negishi cross-coupling reactions. The following sections provide a detailed comparison of the scope and efficiency of each method.

Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
EntryArylboronic AcidProductYield (%)
1Phenylboronic acid4-Phenyl-3,6-dihydro-2H-pyran85
24-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-3,6-dihydro-2H-pyran82
34-Chlorophenylboronic acid4-(4-Chlorophenyl)-3,6-dihydro-2H-pyran78
43-Tolylboronic acid4-(3-Tolyl)-3,6-dihydro-2H-pyran80
Table 2: Stille Coupling of this compound with Organostannanes
EntryOrganostannaneProductYield (%)
1Tributyl(phenyl)stannane4-Phenyl-3,6-dihydro-2H-pyran88
2Tributyl(vinyl)stannane4-Vinyl-3,6-dihydro-2H-pyran75
3(E)-Tributyl(styryl)stannane4-((E)-Styryl)-3,6-dihydro-2H-pyran72
Table 3: Sonogashira Coupling of this compound with Terminal Alkynes
EntryTerminal AlkyneProductYield (%)
1Phenylacetylene4-(Phenylethynyl)-3,6-dihydro-2H-pyran92
21-Hexyne4-(Hex-1-yn-1-yl)-3,6-dihydro-2H-pyran85
3(Trimethylsilyl)acetylene4-((Trimethylsilyl)ethynyl)-3,6-dihydro-2H-pyran88
Table 4: Heck Coupling of this compound with Alkenes
EntryAlkeneProductYield (%)
1Styrene4-((E)-Styryl)-3,6-dihydro-2H-pyran70
2Methyl acrylateMethyl (E)-3-(3,6-dihydro-2H-pyran-4-yl)acrylate65
Table 5: Buchwald-Hartwig Amination of this compound with Amines
EntryAmineProductYield (%)
1Morpholine4-Morpholino-3,6-dihydro-2H-pyran90
2AnilineN-Phenyl-3,6-dihydro-2H-pyran-4-amine75
3BenzylamineN-Benzyl-3,6-dihydro-2H-pyran-4-amine82
Table 6: Negishi Coupling of this compound with Organozinc Reagents
EntryOrganozinc ReagentProductYield (%)
1Phenylzinc chloride4-Phenyl-3,6-dihydro-2H-pyran89
2Benzylzinc chloride4-Benzyl-3,6-dihydro-2H-pyran85

Experimental Protocols

Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are based on established literature procedures and may require optimization for specific substrates and scales.

General Procedure for Suzuki-Miyaura Coupling

To a solution of this compound (1.0 equiv) in a suitable solvent such as 1,4-dioxane or toluene are added the arylboronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base, typically an aqueous solution of Na₂CO₃ (2.0 M, 2.0 equiv). The reaction mixture is degassed and heated under an inert atmosphere at 80-100 °C until the starting material is consumed (monitored by TLC or GC-MS). After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

General Procedure for Stille Coupling

In a flame-dried flask under an inert atmosphere, this compound (1.0 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and LiCl (3.0 equiv) are dissolved in an anhydrous solvent like THF or DMF. The organostannane reagent (1.1 equiv) is then added, and the mixture is heated to 80-100 °C. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is quenched with a saturated aqueous solution of KF and stirred for 30 minutes. The resulting mixture is filtered through a pad of Celite®, and the filtrate is extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The residue is purified by column chromatography.[1]

General Procedure for Sonogashira Coupling

To a solution of this compound (1.0 equiv) and the terminal alkyne (1.2 equiv) in a suitable solvent such as THF or DMF are added a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 equiv), a copper(I) co-catalyst (e.g., CuI, 0.1 equiv), and a base like triethylamine or diisopropylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures until completion. The reaction is then quenched with a saturated aqueous solution of NH₄Cl and extracted with an organic solvent. The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography.

General Procedure for Heck Coupling

A mixture of this compound (1.0 equiv), the alkene (1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 0.05 equiv), a phosphine ligand (e.g., PPh₃, 0.1 equiv), and a base (e.g., Et₃N or K₂CO₃, 2.0 equiv) in a solvent such as DMF or acetonitrile is heated under an inert atmosphere. The reaction temperature is typically maintained between 80 and 120 °C. After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. Purification by column chromatography affords the desired product.

General Procedure for Buchwald-Hartwig Amination

In a glovebox or under an inert atmosphere, a reaction vessel is charged with this compound (1.0 equiv), the amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), a suitable phosphine ligand (e.g., Xantphos or BINAP, 0.04 equiv), and a base (e.g., Cs₂CO₃ or NaOtBu, 1.4 equiv). Anhydrous toluene or dioxane is added, and the vessel is sealed and heated to 80-110 °C. After the reaction is complete, the mixture is cooled, diluted with an organic solvent, and filtered through a pad of Celite®. The filtrate is concentrated, and the residue is purified by column chromatography.

General Procedure for Negishi Coupling

To a solution of the organozinc reagent (1.5 equiv) in THF is added a solution of this compound (1.0 equiv) and a palladium catalyst, such as Pd(PPh₃)₄ (0.05 equiv), in THF.[2] The reaction mixture is stirred at room temperature or heated to reflux until the starting material is consumed. The reaction is then quenched by the addition of a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.[2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general catalytic cycles for the discussed cross-coupling reactions.

Suzuki_Miyaura_Coupling Suzuki-Miyaura Coupling Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)L2-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation RPdIIB R-Pd(II)L2-R' Transmetalation->RPdIIB RedElim Reductive Elimination RPdIIB->RedElim RedElim->Pd0 Product R-R' RedElim->Product BoronicAcid R'B(OH)2 + Base BoronicAcid->Transmetalation Stille_Coupling Stille Coupling Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)L2-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation RPdIISn R-Pd(II)L2-R' Transmetalation->RPdIISn RedElim Reductive Elimination RPdIISn->RedElim RedElim->Pd0 Product R-R' RedElim->Product Organostannane R'SnBu3 Organostannane->Transmetalation Sonogashira_Coupling Sonogashira Coupling Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)L2-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation RPdIIAlkyne R-Pd(II)L2-C≡CR' Transmetalation->RPdIIAlkyne RedElim Reductive Elimination RPdIIAlkyne->RedElim RedElim->Pd0 Product R-C≡CR' RedElim->Product CuI Cu(I)X CuAcetylide Cu(I)C≡CR' CuI->CuAcetylide Alkyne R'C≡CH + Base Alkyne->CuI CuAcetylide->Transmetalation Heck_Coupling Heck Coupling Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)L2-X OxAdd->PdII Coordination Alkene Coordination PdII->Coordination MigratoryInsertion Migratory Insertion Coordination->MigratoryInsertion Alkene R'CH=CH2 Alkene->Coordination BetaHydrideElim β-Hydride Elimination MigratoryInsertion->BetaHydrideElim Product R-CH=CHR' BetaHydrideElim->Product HPdX H-Pd(II)L2-X BetaHydrideElim->HPdX Base Base Base->HPdX HPdX->Pd0 Base Buchwald_Hartwig_Amination Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)L2-X OxAdd->PdII AmineCoord Amine Coordination PdII->AmineCoord Deprotonation Deprotonation AmineCoord->Deprotonation Amine R2NH Amine->AmineCoord AmidoComplex Ar-Pd(II)L2-NR2 Deprotonation->AmidoComplex Base Base Base->Deprotonation RedElim Reductive Elimination AmidoComplex->RedElim RedElim->Pd0 Product Ar-NR2 RedElim->Product Negishi_Coupling Negishi Coupling Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)L2-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation RPdIIZn R-Pd(II)L2-R' Transmetalation->RPdIIZn RedElim Reductive Elimination RPdIIZn->RedElim RedElim->Pd0 Product R-R' RedElim->Product Organozinc R'ZnX Organozinc->Transmetalation

References

The Bottom Line: A Cost-Benefit Analysis of Triflic Anhydride in Dihydropyran Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals on the synthesis of dihydropyrans, evaluating established methods against a hypothetical, high-reactivity approach using triflic anhydride.

The synthesis of the dihydropyran scaffold is a cornerstone in the development of numerous pharmaceuticals and natural products. While a variety of reliable and cost-effective methods exist for the construction of this crucial heterocyclic ring, the ever-increasing complexity of target molecules can necessitate the exploration of more powerful, albeit less conventional, synthetic strategies. This guide provides a comparative analysis of a standard, well-established method for dihydropyran synthesis—the Prins-type cyclization—and contrasts it with a hypothetical approach utilizing the potent, yet costly, electrophilic activator, triflic anhydride.

This analysis aims to equip researchers with the necessary information to make informed decisions when faced with challenging synthetic targets, weighing the potential for breakthrough reactivity against the significant financial and safety considerations associated with "super-electrophilic" activation.

Established vs. Hypothetical: A Head-to-Head Comparison

Our comparison focuses on the widely-used Prins-type cyclization, which employs common Brønsted or Lewis acids, and a proposed method leveraging the exceptional reactivity of triflic anhydride.

FeaturePrins-Type CyclizationHypothetical Triflic Anhydride Method
Primary Reagent Brønsted or Lewis Acids (e.g., H₂SO₄, BF₃·OEt₂)Triflic Anhydride (Tf₂O)
Relative Cost Low to ModerateVery High
Reaction Conditions Mild to moderate temperatures (0 °C to reflux)Potentially very low temperatures (-78 °C) to control reactivity
Substrate Scope Broad applicability for a wide range of aldehydes and homoallylic alcohols.Likely limited to substrates that are unreactive under other conditions.
Anticipated Yield Generally good to excellent, but can be substrate-dependent.Highly variable and would require significant optimization; risk of substrate decomposition.
Safety & Handling Standard laboratory precautions for handling acids are required.Triflic anhydride is extremely corrosive, moisture-sensitive, and requires specialized handling techniques under an inert atmosphere.
Byproducts Water and catalyst residues.Highly acidic and corrosive triflic acid, and a stoichiometric amount of a non-nucleophilic base (e.g., pyridine).

In-Depth Experimental Protocols

The following protocols provide a detailed look at the practical execution of both the established and the hypothetical methods.

Standard Protocol for Prins-Type Cyclization

To a solution of a homoallylic alcohol (1.0 equivalent) and an aldehyde (1.2 equivalents) in a suitable solvent such as dichloromethane (CH₂Cl₂) at 0 °C, a catalytic amount of a Lewis acid (e.g., boron trifluoride etherate, BF₃·OEt₂, 0.1 equivalents) is added. The reaction mixture is allowed to warm to room temperature and is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to afford the desired dihydropyran.

Hypothetical Protocol for Triflic Anhydride-Mediated Cyclization

To a solution of a suitable hydroxy-alkene (1.0 equivalent) and a non-nucleophilic base such as 2,6-di-tert-butylpyridine (1.2 equivalents) in a scrupulously dried solvent (e.g., CH₂Cl₂) under an inert atmosphere of argon or nitrogen at -78 °C, triflic anhydride (1.1 equivalents) would be added dropwise via syringe. The reaction mixture would be stirred at this low temperature and its progress monitored by TLC. Upon consumption of the starting material, the reaction would be quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The mixture would then be allowed to warm to room temperature, and the layers separated. The aqueous layer would be extracted with the organic solvent, and the combined organic layers dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude residue would subsequently be purified by column chromatography to isolate the hypothetical dihydropyran product.

Visualizing the Workflow and Analysis

To further clarify the practical and conceptual differences between these two approaches, the following diagrams illustrate their respective experimental workflows and a summary of the cost-benefit analysis.

Experimental_Workflow_Prins_Cyclization start Start reactants Homoallylic Alcohol + Aldehyde in Solvent start->reactants add_catalyst Add Lewis Acid Catalyst (e.g., BF3·OEt2) reactants->add_catalyst reaction Stir at Room Temperature add_catalyst->reaction quench Quench with NaHCO3 reaction->quench workup Aqueous Workup & Extraction quench->workup purify Column Chromatography workup->purify product Dihydropyran Product purify->product

Caption: Experimental workflow for a typical Prins-type cyclization.

Hypothetical_Workflow_Tf2O start Start reactants Hydroxy-alkene + Base in Dry Solvent start->reactants cool Cool to -78 °C reactants->cool add_tf2o Add Triflic Anhydride cool->add_tf2o reaction Stir at Low Temperature add_tf2o->reaction quench Quench with NH4Cl reaction->quench workup Aqueous Work-up & Extraction quench->workup purify Column Chromatography workup->purify product Dihydropyran Product purify->product

Caption: Hypothetical workflow for triflic anhydride-mediated cyclization.

Cost_Benefit_Analysis cluster_prins Prins-Type Cyclization cluster_tf2o Hypothetical Triflic Anhydride Method prins_benefits Benefits: - Low Cost - Mild Conditions - Broad Scope - Well-Established prins_costs Costs: - Ineffective for some substrates - Potential for side reactions tf2o_benefits Benefits: - High Reactivity for Unreactive Substrates - Low Temperature Possible tf2o_costs Costs: - Very High Reagent Cost - Hazardous Reagent - Harsh Byproducts - Requires Significant Optimization

Caption: Cost-benefit comparison of the two discussed methods.

Concluding Remarks for the Practicing Scientist

For the vast majority of synthetic applications, established protocols such as the Prins-type cyclization and the hetero-Diels-Alder reaction represent the most logical and economical choice for the synthesis of dihydropyrans. These methods are robust, well-understood, and utilize readily available, inexpensive reagents.

The consideration of a triflic anhydride-mediated approach should be reserved for exceptional cases where all conventional methods have been exhausted on a particularly challenging and high-value substrate. The significant financial outlay for the reagent, coupled with the stringent safety precautions required for its handling, positions this hypothetical method as a tool for "last resort" scenarios in complex, multi-step syntheses. While the allure of its immense reactivity is undeniable, a pragmatic and thorough exploration of milder and more cost-effective activating agents is strongly advised before embarking on such a demanding and expensive synthetic route.

A Comparative Guide to Alternative Methods for the Synthesis of 4-Substituted Dihydropyrans

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of 4-substituted dihydropyrans, a key structural motif in many biologically active compounds, is of significant interest. This guide provides a comparative overview of three distinct and effective methods for their synthesis: N-Heterocyclic Carbene (NHC) Organocatalysis, a reusable Tantalum-based Metal-Organic Framework (Ta-MOF) catalyzed multicomponent reaction, and a modern adaptation of the classic Maitland-Japp reaction.

Comparison of Performance Data

The following table summarizes the key performance indicators for each of the three synthetic methods, offering a clear comparison of their efficiency and conditions.

MethodTypical SubstratesCatalystReaction TimeTemperatureYield (%)StereoselectivityCatalyst Reusability
NHC Organocatalysis α,β-Unsaturated Aldehydes, Vinyl KetonesChiral Triazolium Salt15 hoursRoom Temperature70-95%High (often >90% ee)Not typically reused
Ta-MOF Catalyzed Multicomponent Reaction Aromatic Aldehydes, Malononitrile, Methyl AcetoacetateTa-MOF Nanostructures15-30 minutesRoom Temperature85-96%Not specified (achiral products)High (up to 6 cycles)[1]
Maitland-Japp Inspired Synthesis δ-Hydroxy-β-ketoesters, Orthoamides- (Base-mediated)12-24 hours80-110 °C60-85%Not specified (achiral products)Not applicable

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.

N-Heterocyclic Carbene (NHC) Organocatalysis: [4+2] Annulation

This method exemplifies a modern organocatalytic approach to constructing dihydropyranones with high enantioselectivity.

General Procedure: To a dried Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), the chiral triazolium salt catalyst (10 mol%) and a base such as cesium carbonate (1.5 equivalents) are added.[2] Dry toluene is then added, followed by the α,β-unsaturated aldehyde (1.0 equivalent) and the vinyl ketone (1.2 equivalents).[2] The reaction mixture is stirred at room temperature for approximately 15 hours.[2] Upon completion, the reaction mixture is directly purified by silica gel column chromatography to yield the desired 4-substituted dihydropyranone.

Ta-MOF Catalyzed Multicomponent Reaction

This protocol highlights a green chemistry approach, utilizing a reusable heterogeneous catalyst for the rapid synthesis of 1,4-dihydropyran derivatives.

General Procedure: In a reaction vessel, the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and methyl acetoacetate (1 mmol) are combined. The Ta-MOF nanostructure catalyst (4 mg) is then added. The reaction is carried out in a 1:1 mixture of water and ethanol at room temperature.[1][3] The reaction mixture is stirred for 15-30 minutes, with the progress monitored by Thin Layer Chromatography (TLC). After the reaction is complete, the solid catalyst can be recovered by filtration, washed with water and ethanol, and dried for reuse. The product is then isolated from the filtrate.

Maitland-Japp Inspired Synthesis of Dihydropyran-4-ones

This method is an extension of a classic name reaction, providing access to highly functionalized dihydropyran-4-ones.

General Procedure: A solution of the δ-hydroxy-β-ketoester (1.0 equivalent) in a suitable solvent such as toluene is prepared in a round-bottom flask. The dimethyl acetal of an N,N-dimethyl amide (e.g., N,N-dimethylacetamide dimethyl acetal) is added (1.2 equivalents). The reaction mixture is then heated to a temperature between 80-110 °C and stirred for 12-24 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to afford the 6-substituted-2H-dihydropyran-4-one.

Visualization of Synthetic Workflows

The following diagrams illustrate the conceptual workflows for each of the described synthetic methods.

Synthesis_Workflows cluster_NHC NHC Organocatalysis cluster_TaMOF Ta-MOF Catalyzed Multicomponent Reaction cluster_MJ Maitland-Japp Inspired Synthesis NHC_start α,β-Unsaturated Aldehyde + Vinyl Ketone NHC_reaction [4+2] Annulation (Room Temp, 15h) NHC_start->NHC_reaction NHC_cat Chiral Triazolium Salt (NHC Precursor) + Base NHC_cat->NHC_reaction NHC_product Enantioenriched 4-Substituted Dihydropyranone NHC_reaction->NHC_product TaMOF_start Aromatic Aldehyde + Malononitrile + Methyl Acetoacetate TaMOF_reaction One-Pot Reaction (Room Temp, 15-30 min) TaMOF_start->TaMOF_reaction TaMOF_cat Ta-MOF Nanocatalyst (Reusable) TaMOF_cat->TaMOF_reaction TaMOF_product 4-Substituted 1,4-Dihydropyran TaMOF_reaction->TaMOF_product MJ_start δ-Hydroxy-β-ketoester + Orthoamide MJ_reaction Cyclocondensation (80-110 °C, 12-24h) MJ_start->MJ_reaction MJ_product 6-Substituted 2H-Dihydropyran-4-one MJ_reaction->MJ_product

Caption: Comparative workflows of three synthetic routes to 4-substituted dihydropyrans.

The choice of synthetic method will ultimately depend on the specific requirements of the target molecule, including the desired substitution pattern, stereochemistry, and scalability, as well as considerations of reaction time, temperature, and the principles of green chemistry. This guide provides the foundational data and protocols to aid in making an informed decision for the synthesis of these valuable heterocyclic compounds.

References

A Researcher's Guide to Spectroscopic Confirmation of Cross-Coupling Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a cross-coupling reaction's success is a critical step in the synthesis of new chemical entities. This guide provides an objective comparison of the primary spectroscopic techniques used for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Vibrational Spectroscopy (FTIR and Raman). Supported by experimental data and detailed methodologies, this guide aims to facilitate the selection of the most appropriate analytical technique for your specific research needs.

The formation of new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds through cross-coupling reactions is fundamental to modern organic chemistry. However, the complexity of reaction mixtures, which may contain starting materials, catalysts, ligands, byproducts, and the desired product, necessitates powerful analytical tools for accurate characterization.[1]

Comparative Analysis of Spectroscopic Techniques

The choice of spectroscopic technique for confirming the formation of cross-coupling products depends on several factors, including the nature of the analyte, the complexity of the reaction mixture, the desired level of structural detail, and the available instrumentation. Each technique offers distinct advantages and limitations.

Data Presentation: Quantitative Comparison of Spectroscopic Methods

The following table summarizes the key quantitative parameters for NMR, MS, and Vibrational Spectroscopy in the context of confirming cross-coupling products.

Spectroscopic MethodKey Indicator of Reaction SuccessTypical Signal/ChangeSensitivitySample RequirementsKey AdvantagesLimitations
¹H & ¹³C NMR Spectroscopy Appearance of new signals corresponding to the coupled product and disappearance of reactant signals. Changes in chemical shifts and coupling constants.[2]New aromatic/aliphatic signals, disappearance of signals from starting materials (e.g., aryl halide protons).[2]Moderate (mg of sample typically required).[2]Soluble sample in a deuterated solvent.[2]Provides detailed structural information for unambiguous identification. Quantitative nature allows for purity assessment.[2]Can be complex to interpret for molecules with overlapping signals. Requires deuterated solvents.[2][3]
Mass Spectrometry (MS) Detection of the molecular ion peak corresponding to the mass of the desired product.A peak at the expected mass-to-charge (m/z) ratio of the product.[4]High (picomole to femtomole).[5]Small sample amount, often in a volatile solvent. Minimal sample preparation for direct infusion techniques.[6][7]High sensitivity and speed. Ideal for reaction monitoring and identifying intermediates.[8][9]Provides limited structural information on its own. Isomers may not be distinguishable without tandem MS.[1]
FTIR/Raman Spectroscopy Appearance of new vibrational bands or disappearance of bands associated with reactant functional groups.Appearance of new C-C stretching modes or changes in the fingerprint region.[10]Low to moderate.Solid or liquid samples. Minimal sample preparation for ATR-FTIR.[11]Fast and non-destructive. Can be used for in-situ reaction monitoring.[12]Can be difficult to interpret complex spectra. Not all bond formations give rise to distinct, easily identifiable peaks.[10]

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are generalized protocols for each spectroscopic technique.

Protocol for NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh approximately 5-20 mg of the purified cross-coupling product (or a crude reaction mixture aliquot).[2]

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[2]

  • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer. For complex mixtures, 2D NMR experiments like COSY and HSQC can be invaluable for structural elucidation.[13]

  • Data Analysis: Process the spectra (Fourier transformation, phase and baseline correction). Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons. Analyze chemical shifts, multiplicities, and coupling constants to confirm the structure of the product.[2]

Protocol for Mass Spectrometry Sample Preparation and Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (typically in the range of 1-100 µg/mL) in a volatile solvent such as methanol, acetonitrile, or a mixture with water.[7] For complex mixtures, sample cleanup using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances like non-volatile salts.[14][15][16]

  • Ensure the final sample is free of particulate matter by filtering it through a 0.22 µm filter if necessary.[15]

  • Data Acquisition: Infuse the sample directly into the mass spectrometer (e.g., via electrospray ionization - ESI) or inject it into a liquid chromatography-mass spectrometry (LC-MS) system for separation prior to analysis.[4] Acquire the mass spectrum in the appropriate mass range to include the expected molecular weights of the starting materials and the product.

  • Data Analysis: Identify the molecular ion peak corresponding to the calculated mass of the desired cross-coupling product. Tandem MS (MS/MS) can be used to fragment the molecular ion and provide further structural confirmation.[12]

Protocol for FTIR/Raman Spectroscopy Analysis
  • Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, a small amount of the solid or liquid sample is placed directly on the ATR crystal. For transmission FTIR, a KBr pellet may be prepared for solid samples, or the sample can be analyzed as a thin film. For Raman spectroscopy, the sample can often be analyzed directly in a glass vial or capillary.[11]

  • Data Acquisition: Acquire a background spectrum (e.g., of the empty ATR crystal or the solvent). Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background.

  • Data Analysis: Compare the spectrum of the product to the spectra of the starting materials. Look for the disappearance of characteristic vibrational bands of the reactants and the appearance of new bands corresponding to the product. For example, the formation of a C-C bond in an aromatic system might lead to subtle but characteristic changes in the fingerprint region of the spectrum.[10][17]

Mandatory Visualizations

Diagrams of Workflows and Logical Relationships

Cross_Coupling_Reaction cluster_reactants Reactants A Ar-X (Aryl Halide) Catalyst Pd or Ni Catalyst A->Catalyst Oxidative Addition B R-M (Organometallic Reagent) B->Catalyst Transmetalation Product Ar-R (Cross-Coupled Product) Catalyst->Product Reductive Elimination Byproduct M-X Catalyst->Byproduct

Spectroscopic_Workflow start Cross-Coupling Reaction Mixture sample_prep Sample Preparation (Dilution, Filtration, etc.) start->sample_prep nmr NMR Spectroscopy (¹H, ¹³C, 2D) sample_prep->nmr ms Mass Spectrometry (LC-MS, Direct Infusion) sample_prep->ms ir_raman Vibrational Spectroscopy (FTIR, Raman) sample_prep->ir_raman data_analysis Data Analysis and Interpretation nmr->data_analysis ms->data_analysis ir_raman->data_analysis confirmation Product Structure Confirmed data_analysis->confirmation

Technique_Selection q1 Need Unambiguous Structural Elucidation? q2 Is High Sensitivity Required? q1->q2 No nmr NMR Spectroscopy q1->nmr Yes q3 Need to Monitor Functional Group Changes? q2->q3 No ms Mass Spectrometry q2->ms Yes ir_raman FTIR/Raman q3->ir_raman Yes

References

biological activity of compounds derived from 3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

A new class of compounds derived from the versatile building block 3,6-dihydro-2H-pyran has demonstrated significant potential as potent and selective inhibitors of the mammalian target of rapamycin (mTOR), a crucial regulator of cell growth and proliferation. This guide provides a comparative analysis of these dihydropyran-containing compounds against their morpholine-based counterparts, supported by experimental data and detailed protocols for researchers in drug discovery and development.

The strategic replacement of the morpholine group with a 3,6-dihydro-2H-pyran (DHP) moiety in a series of pyrazolopyrimidine and thienopyrimidine mTOR inhibitors has yielded compounds with equivalent or enhanced potency and selectivity. This finding establishes the DHP group as a valuable hinge-region binding motif for the development of novel mTOR inhibitors.

Comparative Biological Activity

The inhibitory potency of the synthesized 3,6-dihydro-2H-pyran derivatives and their morpholine analogues was evaluated against mTOR and the closely related phosphoinositide 3-kinase (PI3K). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by half, are presented in the table below.

Compound IDCore ScaffoldHinge BindermTOR IC50 (nM)PI3Kα IC50 (nM)Selectivity (PI3Kα/mTOR)
1a PyrazolopyrimidineMorpholine1010010
1b Pyrazolopyrimidine3,6-Dihydro-2H-pyran812015
2a ThienopyrimidineMorpholine1525016.7
2b Thienopyrimidine3,6-Dihydro-2H-pyran1230025

The data clearly indicates that the compounds incorporating the 3,6-dihydro-2H-pyran moiety (1b and 2b) exhibit comparable, and in some cases slightly improved, inhibitory activity against mTOR compared to their morpholine-containing counterparts (1a and 2a). Notably, the selectivity for mTOR over PI3Kα is also maintained or slightly enhanced with the DHP substitution.

Experimental Protocols

The following is a detailed methodology for the key in vitro kinase assay used to determine the mTOR inhibitory activity of the compounds.

mTOR Kinase Assay Protocol

This assay quantifies the phosphorylation of a substrate peptide by the mTOR enzyme in the presence of an inhibitor.

Materials:

  • Recombinant human mTOR enzyme

  • Biotinylated substrate peptide (e.g., Biotin-4E-BP1)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (dissolved in DMSO)

  • Streptavidin-coated plates

  • Phospho-specific antibody (e.g., Anti-phospho-4E-BP1)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Luminometer for signal detection

Procedure:

  • Compound Preparation: A serial dilution of the test compounds is prepared in DMSO.

  • Reaction Setup: In a 96-well plate, add the assay buffer, the mTOR enzyme, and the test compound at various concentrations.

  • Initiation of Reaction: Add the biotinylated substrate peptide and ATP to initiate the kinase reaction.

  • Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 60 minutes).

  • Termination of Reaction: Stop the reaction by adding a solution containing EDTA.

  • Capture: Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated substrate to bind.

  • Washing: Wash the plate to remove unbound components.

  • Detection: Add the phospho-specific primary antibody, followed by the HRP-conjugated secondary antibody, with washing steps in between.

  • Signal Generation: Add the chemiluminescent substrate and measure the luminescence using a luminometer.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway and Experimental Workflow

The mTOR signaling pathway is a complex network that regulates cellular processes. The diagram below illustrates a simplified representation of this pathway and the point of inhibition by the described compounds.

mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factors PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates TSC TSC1/TSC2 Akt->TSC inhibits Rheb Rheb-GTP TSC->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 fourEBP1 4E-BP1 mTORC1->fourEBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis fourEBP1->Protein_Synthesis inhibits Inhibitor DHP Derivatives Inhibitor->mTORC1

Caption: Simplified mTOR signaling pathway and inhibition point.

The following diagram illustrates a typical experimental workflow for the evaluation of these mTOR inhibitors.

Experimental_Workflow Start Start: Synthesize DHP Derivatives Purification Purification & Characterization Start->Purification Assay In vitro mTOR Kinase Assay Purification->Assay Data_Analysis IC50 Determination & Data Analysis Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR End Lead Optimization SAR->End

Caption: Experimental workflow for mTOR inhibitor evaluation.

Safety Operating Guide

Safe Disposal of 3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential procedural guidance for the safe handling and disposal of 3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate, a reactive organic compound. Researchers, scientists, and drug development professionals must adhere to the following protocols to ensure laboratory safety and proper chemical waste management. The information herein is intended to supplement, not replace, institutional safety protocols and regulatory requirements.

I. Immediate Safety and Handling Precautions

This compound and its potential hydrolysis product, trifluoromethanesulfonic acid, are corrosive and can cause severe skin burns and eye damage.[1][2][3][4] Inhalation or ingestion is also harmful.[4] All handling and disposal procedures must be conducted by trained personnel in a well-ventilated chemical fume hood.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., butyl rubber or laminate).

  • Skin Protection: A flame-retardant lab coat.

  • Respiratory Protection: Use in a fume hood is required. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.

An emergency eyewash station and safety shower must be readily accessible. A spill kit containing an inert absorbent material (e.g., vermiculite or sand) should be on hand.[1]

II. Step-by-Step Disposal Procedure

The primary hazard associated with this compound is its reactivity, particularly with nucleophiles, and the corrosive nature of its hydrolysis byproducts. The following procedure is designed to safely quench the reactive triflate group and neutralize the resulting acidic waste.

Step 1: Dilution in an Inert Solvent

  • In a chemical fume hood, place a three-necked round-bottom flask, appropriately sized for the quantity of waste, equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Add a dry, inert solvent such as toluene or hexane to the flask. The volume should be sufficient to dilute the triflate to a concentration of less than 10% by weight to control the reaction rate and exotherm.

  • Begin stirring the solvent.

Step 2: Slow Addition of the Triflate Waste

  • Carefully transfer the waste this compound to the dropping funnel.

  • Slowly add the triflate dropwise to the stirring inert solvent. Monitor for any signs of a reaction, such as a temperature increase.

Step 3: Quenching of the Reactive Triflate

  • Cool the flask in an ice bath to maintain a temperature between 0 and 10 °C.

  • Fill a clean, dry dropping funnel with a quenching agent. A sequential quenching process is recommended for highly reactive substances.[5]

    • Begin by slowly adding isopropanol dropwise. Continue until no further exotherm is observed.

    • Next, slowly add methanol.

    • Finally, slowly and cautiously add water. The hydrolysis of the triflate will generate trifluoromethanesulfonic acid, a strong acid.[1] Be prepared for a potential exotherm.

Step 4: Neutralization

  • The resulting solution will be acidic. Slowly add a weak base, such as a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide, to neutralize the acid.

  • Monitor the pH of the aqueous layer using pH paper or a pH meter. Continue adding the base until the pH is in the neutral range (pH 6-8). If using sodium bicarbonate, be aware that carbon dioxide gas will be evolved.

Step 5: Final Waste Segregation and Disposal

  • Once neutralized, allow the mixture to settle and separate into aqueous and organic layers.

  • Separate the two layers using a separatory funnel.

  • Dispose of both the aqueous and organic waste in appropriately labeled hazardous waste containers according to your institution's and local environmental regulations. Do not pour down the drain.[6]

III. Quantitative Data Summary for Disposal

The following table provides general guidelines for the quenching and neutralization procedure.

ParameterRecommended ValueRationale
Concentration of Triflate in Solvent< 10% by weightTo control the reaction rate and prevent a dangerous exotherm.
Quenching Temperature0 - 10 °CTo manage the exothermic reaction during the addition of quenching agents.
pH of Final Aqueous Solution6 - 8To ensure the corrosive acidic byproduct is neutralized before final disposal.

IV. Disposal Workflow Diagram

The following diagram illustrates the logical steps for the safe disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation cluster_procedure Disposal Procedure PPE Don Appropriate PPE FumeHood Work in Chemical Fume Hood SpillKit Prepare Spill Kit Dilute 1. Dilute Triflate Waste in Inert Solvent (<10%) Quench 2. Quench Sequentially (Isopropanol -> Methanol -> Water) at 0-10 °C Dilute->Quench Slow Addition Neutralize 3. Neutralize with Weak Base to pH 6-8 Quench->Neutralize Monitor pH Separate 4. Separate Organic and Aqueous Layers Neutralize->Separate Dispose 5. Dispose of Waste in Labeled Containers Separate->Dispose

Caption: A flowchart of the disposal procedure.

References

Personal protective equipment for handling 3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate

This guide provides immediate, essential safety and logistical information for handling this compound. It is intended for researchers, scientists, and professionals in drug development.

Personal Protective Equipment (PPE)

Appropriate PPE is critical to ensure safety when handling this compound. The following table summarizes the recommended protective gear.[1][3][4][5]

Body PartRequired PPESpecifications
Eyes/Face Safety Goggles, Face ShieldChemical safety goggles should be worn at all times.[6] A face shield is recommended for splash protection.[4][7]
Skin Chemical-Resistant Gloves, Lab Coat/CoverallsImpervious gloves (e.g., butyl rubber) are strongly recommended.[5] A lab coat or chemical-resistant coveralls should be worn to protect the skin.[3][4]
Respiratory RespiratorUse in a well-ventilated area.[1][6] If ventilation is inadequate or for spill response, a NIOSH/MSHA approved respirator is necessary.[4][6]
Footwear Closed-Toe, Chemical-Resistant ShoesShoes should be chemical-resistant to protect from spills.[7]
Emergency First Aid Procedures

Immediate action is required in case of exposure.[1]

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[1][6] Seek immediate medical attention.[1]
Skin Contact Immediately wash off with plenty of water for at least 15 minutes.[1][6] Remove all contaminated clothing and shoes.[6] Seek immediate medical attention.[1]
Inhalation Move the victim to fresh air.[1][6] If breathing is difficult, give oxygen.[6] Seek immediate medical attention. Do not use mouth-to-mouth resuscitation.[6]
Ingestion Do NOT induce vomiting.[1] Rinse mouth with water.[2] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[1]
Handling and Storage

Proper handling and storage are crucial to prevent accidents and maintain the chemical's integrity.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[1][6]

  • Avoid contact with skin, eyes, and clothing.[6]

  • Wash hands thoroughly after handling.[1][6]

  • Do not eat, drink, or smoke in the handling area.[1]

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]

  • Store in a corrosives area and keep refrigerated.[1]

  • Store locked up.[1][2]

  • Incompatible with strong oxidizing agents.[1]

Spill and Disposal Procedures

Accidental Release:

  • Evacuate personnel from the area.

  • Wear full protective equipment, including respiratory protection.[1]

  • Soak up the spill with an inert absorbent material (e.g., sand, vermiculite).[1][6]

  • Collect the absorbed material into a suitable, closed container for disposal.[1][6]

  • Ensure adequate ventilation.[6]

Disposal:

  • Dispose of contents and container to an approved waste disposal plant.[1]

  • Chemical waste generators must comply with local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1]

Visual Workflow for Safe Handling

The following diagram outlines the standard operating procedure for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Review Safety Data Sheet B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Ensure Fume Hood is Operational B->C D Work Within Fume Hood C->D Begin Experiment E Carefully Dispense Chemical D->E F Tightly Seal Container After Use E->F G Decontaminate Work Area F->G Complete Experiment H Dispose of Waste in Designated Hazardous Waste Container G->H I Remove and Clean PPE H->I J Wash Hands Thoroughly I->J Spill Spill Occurs Exposure Personal Exposure

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate
Reactant of Route 2
Reactant of Route 2
3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.